(5-Aminopyridin-2-yl)(morpholino)methanone
Description
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Properties
IUPAC Name |
(5-aminopyridin-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-8-1-2-9(12-7-8)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTDBVJBSRJJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(5-Aminopyridin-2-yl)(morpholino)methanone synthesis pathway
An In-depth Technical Guide to the Synthesis of (5-Aminopyridin-2-yl)(morpholino)methanone
Introduction
This compound is a substituted pyridine derivative featuring a morpholine amide moiety. This structural motif is of significant interest to researchers in medicinal chemistry and drug development, as both the aminopyridine core and the morpholine ring are prevalent in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] The aminopyridine scaffold serves as a versatile building block for constructing complex molecular architectures, while the morpholine group is often introduced to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles.[3]
This technical guide provides a comprehensive overview of the primary synthetic pathways for preparing this compound. It is designed for an audience of researchers, scientists, and drug development professionals, offering not just procedural steps but also a deep dive into the causality behind experimental choices, mechanistic underpinnings, and process validation. We will explore two robust and scientifically validated strategies: a direct amide coupling approach starting from 5-aminopyridine-2-carboxylic acid, and a multi-step pathway involving a nitro-pyridine intermediate.
Part 1: Retrosynthetic Analysis
A logical approach to devising the synthesis of the target molecule begins with retrosynthesis. This process deconstructs the target molecule into simpler, commercially available, or easily accessible starting materials. Two primary disconnections are evident for this compound.
Retrosynthetic Pathway A involves a disconnection at the amide bond, leading back to 5-aminopyridine-2-carboxylic acid and morpholine. This is a classic amide bond formation strategy.
Retrosynthetic Pathway B involves a functional group interconversion, tracing the 5-amino group back to a 5-nitro group. This precursor, (5-nitropyridin-2-yl)(morpholino)methanone, can then be disconnected at the amide bond, leading to 5-nitropyridine-2-carboxylic acid and morpholine.
Caption: Retrosynthetic analysis of this compound.
Part 2: Synthesis Pathway I: The Direct Amide Coupling Approach
This pathway is arguably the more convergent and efficient route, contingent on the availability of the key intermediate, 5-aminopyridine-2-carboxylic acid. The core of this strategy lies in the robust and well-documented amide bond formation between a carboxylic acid and an amine.
Step 1: Synthesis of 5-Aminopyridine-2-carboxylic Acid
The precursor acid can be reliably synthesized from 5-amino-2-cyanopyridine via acid-catalyzed hydrolysis. The cyano group is converted to a carboxylic acid under harsh conditions, which the pyridine ring and amino group tolerate.
Experimental Protocol:
-
Reaction Setup: In a high-pressure vessel, dissolve 5-amino-2-cyanopyridine (10.0 g, 83.9 mmol) in concentrated sulfuric acid (50 mL).
-
First Hydrolysis: Seal the vessel and heat the reaction mixture to 90 °C for 2 hours. This initial step facilitates the hydrolysis of the nitrile to the primary amide.
-
Second Hydrolysis: Carefully add water (100 mL) to the reaction mixture and continue heating at 100 °C for an additional 2 hours to complete the hydrolysis to the carboxylic acid.
-
Workup and Isolation: After cooling, slowly pour the orange reaction solution into an ice-water mixture with vigorous stirring. A light beige solid will precipitate.
-
Purification: Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum overnight to yield 5-aminopyridine-2-carboxylic acid.[4]
Step 2: Amide Bond Formation with Morpholine
The direct coupling of a carboxylic acid and an amine is generally unfavorable due to a competing acid-base reaction that forms a stable carboxylate-ammonium salt.[5] To overcome this, the carboxylic acid must be "activated" to create a more electrophilic species that readily undergoes nucleophilic attack by the amine. A vast array of coupling reagents has been developed for this purpose, particularly driven by the field of peptide synthesis.[5]
We will detail two highly effective, commonly used protocols.
Method A: Carbodiimide-Mediated Coupling (EDC/HOBt)
Carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are workhorses for amide bond formation.[5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to side reactions and racemization (in chiral systems). The addition of 1-hydroxybenzotriazole (HOBt) mitigates these issues by trapping the O-acylisourea to form an HOBt active ester, which is more stable yet still highly reactive towards amines.[6][7]
Caption: Mechanism of EDC/HOBt mediated amide coupling.
Experimental Protocol (EDC/HOBt):
-
Dissolution: Dissolve 5-aminopyridine-2-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent like DMF or DCM.
-
Activation: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise and stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: Add morpholine (1.2 eq) followed by a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated NaHCO3 solution, brine, and dry over anhydrous Na2SO4.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography.
Method B: Uronium/Aminium Salt-Mediated Coupling (HATU)
Uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful and efficient coupling reagents available.[8] They react rapidly with carboxylic acids to form highly activated esters, leading to fast reaction times and high yields, even with less reactive (electron-deficient) amines.[7]
Experimental Protocol (HATU):
-
Dissolution: In an inert atmosphere (N2 or Ar), dissolve 5-aminopyridine-2-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 eq) to the solution, followed by a hindered base like DIPEA (3.0 eq). Stir for 5-10 minutes to pre-activate the acid.
-
Amine Addition: Add morpholine (1.2 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than with carbodiimides. Monitor progress by TLC or LC-MS.
-
Workup and Purification: Follow the same workup and purification procedure as described for the EDC/HOBt method.
| Coupling Reagent | Typical Conditions | Advantages | Disadvantages |
| EDC/HOBt | DMF or DCM, 0°C to RT, 12-24h | Cost-effective, water-soluble byproduct.[5] | Slower reaction times. |
| DCC/DMAP | DCM, 0°C to RT, 12-24h | Inexpensive, effective. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.[8] |
| HATU/DIPEA | DMF, RT, 1-4h | Very fast, high yields, effective for difficult couplings.[7][8] | More expensive, produces potentially toxic byproducts. |
| PyBOP/DIPEA | DMF or DCM, RT, 2-6h | High efficiency, less risk of guanidinium byproduct formation compared to HBTU. | Carcinogenic HMPA byproduct from original BOP reagent. |
Part 3: Synthesis Pathway II: The Nitro-Intermediate Approach
This pathway offers an alternative route that avoids the direct use of 5-aminopyridine-2-carboxylic acid, which may not be readily available. It involves introducing a nitro group as a masked form of the amine, performing the amide coupling, and then reducing the nitro group in the final step.
Step 1: Synthesis of (5-Nitropyridin-2-yl)(morpholino)methanone
This intermediate can be prepared by the amide coupling of 5-nitropyridine-2-carboxylic acid with morpholine. A common and cost-effective method for this type of coupling, especially on an industrial scale, is to first convert the carboxylic acid to a more reactive acyl chloride.[3][5]
Caption: Workflow for the Nitro-Intermediate Synthesis Pathway.
Experimental Protocol:
-
Acyl Chloride Formation: Suspend 5-nitropyridine-2-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene. Add thionyl chloride (SOCl2, 2-3 eq) or oxalyl chloride ((COCl)2, 1.5 eq) with a catalytic amount of DMF.[8] Reflux the mixture for 2-4 hours until the reaction is complete (cessation of gas evolution).
-
Solvent Removal: Remove the excess thionyl chloride and solvent under vacuum. The resulting crude 5-nitropyridine-2-carbonyl chloride is often used directly in the next step.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. Add a solution of morpholine (1.1 eq) and triethylamine (1.5 eq) in DCM dropwise.[3]
-
Reaction: Stir the reaction at room temperature for 2-6 hours.
-
Workup and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over Na2SO4, filter, and concentrate. Purify the residue by recrystallization or column chromatography to obtain (5-nitropyridin-2-yl)(morpholino)methanone.
Step 2: Reduction of the Nitro Group
The final step is the reduction of the aromatic nitro group to the primary amine. Several methods are effective for this transformation.
Method A: Metal-Acid Reduction (Fe/HCl)
This is a classic, robust, and inexpensive method for nitro group reduction, analogous to the Béchamp reduction.[3]
Experimental Protocol (Fe/HCl):
-
Reaction Setup: Suspend (5-nitropyridin-2-yl)(morpholino)methanone (1.0 eq) and iron powder (Fe, 5-10 eq) in a mixture of ethanol and water.
-
Acidification: Heat the mixture to reflux and add concentrated hydrochloric acid (HCl) or acetic acid dropwise.
-
Reaction: Maintain reflux for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Workup: Cool the reaction, filter through a pad of Celite to remove iron salts, and wash the pad with ethanol.
-
Isolation: Neutralize the filtrate with a base (e.g., Na2CO3 solution) and extract the product with ethyl acetate or DCM. Dry the organic extracts and concentrate under vacuum.
-
Purification: Purify the crude product by column chromatography to yield the final target molecule.
Method B: Catalytic Hydrogenation
Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pd/C, PtO2) is another common method. It is often cleaner than metal-acid reductions but requires specialized hydrogenation equipment.
Part 4: Purification and Characterization
Purification:
-
Column Chromatography: Silica gel is the standard stationary phase. The mobile phase is typically a gradient of ethyl acetate in hexanes or methanol in dichloromethane, chosen based on the polarity of the product and impurities.
-
Recrystallization: If a solid product of sufficient purity is obtained after workup, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective final purification step.
Characterization: The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the three aromatic protons on the pyridine ring, and two sets of signals (typically triplets) for the eight protons on the morpholine ring. A broad singlet for the -NH2 protons. |
| ¹³C NMR | Signals for the six carbons of the pyridine ring, the amide carbonyl carbon, and the four carbons of the morpholine ring. |
| Mass Spec (MS) | Calculation of the exact mass (C10H13N3O2 = 207.1008). Expect to observe the [M+H]+ ion at m/z 208.1086 in ESI+ mode. |
| FT-IR | Characteristic peaks for N-H stretching (amine), C=O stretching (amide), and aromatic C-H and C=C stretching. |
| Melting Point | A sharp melting point range indicates high purity. |
Conclusion
The synthesis of this compound can be achieved through at least two reliable and scalable pathways.
-
Pathway I (Direct Amidation) is highly efficient and convergent. Its success hinges on the availability of 5-aminopyridine-2-carboxylic acid. The use of modern coupling reagents like HATU can provide the final product rapidly and in high yield.
-
Pathway II (Nitro-Intermediate) is a valuable alternative, particularly if the starting aminocarboxylic acid is unavailable or prohibitively expensive. While it involves more steps (activation, amidation, reduction), each step utilizes common and well-understood chemical transformations.
The choice between these pathways will ultimately depend on factors such as the cost and availability of starting materials, required scale, and the laboratory equipment at hand. Both routes are grounded in fundamental organic chemistry principles and provide a robust framework for accessing this and other structurally related compounds for further research and development.
References
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. [Link]
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Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]
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5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties. PubMed. [Link]
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Coupling Reagents. Aapptec Peptides. [Link]
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Amide Synthesis. Fisher Scientific. [Link]
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Synthesis and antihypertensive activity of 5-amino-2-pyridinecarboxylic acid derivatives. ACS Publications. [Link]
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5-Aminopyridine-2-carboxylic Acid: Bridging Pharmaceuticals and Materials Science. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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5-Aminopyridine-2-carboxylic acid (96%). Amerigo Scientific. [Link]
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THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. KUREA. [Link]
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Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. ResearchGate. [Link]
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Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]
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Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. [Link]
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Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. sioc-journal.cn. [Link]
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Which reagent high yield direct amide formation between Carboxylic acids and amines?. ResearchGate. [Link]
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Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. PubMed. [Link]
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Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine. PMC - NIH. [Link]
-
Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. ResearchGate. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
2-Amino-5-nitropyridine. NIST WebBook. [Link]
-
An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. [Link]
- One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine.
-
Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. ResearchGate. [Link]
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A Technical Guide to the Synthesis and Characterization of Novel Aminopyridine Morpholine Methanones
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The aminopyridine and morpholine scaffolds are cornerstones of modern medicinal chemistry, each conferring advantageous physicochemical and pharmacological properties to bioactive molecules.[1][2] The aminopyridine moiety, a bioisostere of aniline with reduced oxidation potential, is a key pharmacophore in numerous drugs, often involved in critical hydrogen bonding interactions with biological targets.[3][4] The morpholine ring is prized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[2][5] This guide provides a comprehensive technical overview of the synthesis, structural elucidation, physicochemical characterization, and preliminary biological evaluation of a novel class of compounds combining these two privileged structures: aminopyridine morpholine methanones. We will delve into the causality behind experimental choices, presenting self-validating protocols designed for robustness and reproducibility in a drug discovery setting.
Part 1: Rationale and Synthesis Strategy
The core concept behind conjugating an aminopyridine with a morpholine via a methanone linker is to create a modular platform for exploring new chemical space. This design allows for systematic modification at three key points: the aminopyridine ring, the morpholine ring, and the amino group of the aminopyridine, enabling fine-tuning of a compound's properties.
The most direct and versatile synthetic route is a standard amide coupling reaction. This involves activating a carboxylic acid derivative of one scaffold and reacting it with the amine of the other. For this guide, we will focus on the coupling of a morpholine-4-carbonyl chloride with a substituted 2-aminopyridine. This approach is often chosen for its efficiency and the commercial availability of diverse starting materials.
Experimental Protocol: Synthesis of (2-aminopyridin-X-yl)(morpholino)methanone
This protocol describes a general procedure for the synthesis of the target compound class.
1. Materials and Reagents:
-
Substituted 2-aminopyridine (1.0 eq)
-
Morpholine-4-carbonyl chloride (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
2. Step-by-Step Procedure:
- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 2-aminopyridine (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration).
- Base Addition: Cool the solution to 0 °C using an ice bath. Add the base (TEA or DIPEA, 2.0 eq) dropwise. Rationale: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the aminopyridine nucleophile.
- Acyl Chloride Addition: Slowly add morpholine-4-carbonyl chloride (1.1 eq) to the stirred solution. A slight excess of the acylating agent ensures complete consumption of the limiting aminopyridine.
- Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aminopyridine spot is no longer visible.
- Workup: Quench the reaction by adding saturated NaHCO₃ solution to neutralize any remaining acid. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
- Washing: Combine the organic layers and wash sequentially with water and then brine. Rationale: The water wash removes excess base and salts, while the brine wash helps to remove residual water from the organic layer.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to yield the pure aminopyridine morpholine methanone.
Synthetic Workflow Diagram
Caption: General workflow for amide coupling synthesis.
Part 2: Structural Elucidation and Purity Assessment
Confirming the identity and purity of a novel compound is a non-negotiable step in drug discovery. A multi-technique approach ensures the highest level of confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR spectra should be acquired.
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. For an aminopyridine morpholine methanone, key expected signals include:
-
Aminopyridine Protons: Aromatic signals typically between 6.5-8.5 ppm, with coupling patterns dependent on the substitution.
-
Morpholine Protons: Two distinct triplets (or complex multiplets) typically between 3.5-3.8 ppm, corresponding to the protons adjacent to the oxygen and nitrogen atoms.
-
Amine Proton (N-H): A broad singlet that can appear over a wide range and may exchange with D₂O.
-
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
Methanone Carbonyl (C=O): A characteristic peak in the downfield region, typically 165-175 ppm.
-
Aminopyridine Carbons: Aromatic signals between 110-160 ppm.
-
Morpholine Carbons: Two signals in the aliphatic region, typically around 45 ppm (C-N) and 66 ppm (C-O).[6]
-
Table 1: Representative ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.8 - 8.2 | m | 2H | Pyridine H |
| 6.6 - 6.8 | m | 1H | Pyridine H |
| 5.5 - 6.5 | br s | 1H | Amine N-H |
| 3.65 - 3.75 | t | 4H | Morpholine -CH₂-O- |
| 3.50 - 3.60 | t | 4H | Morpholine -CH₂-N- |
Table 2: Representative ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| 168.5 | Methanone C=O |
| 158.0, 149.5, 138.0, 115.0, 108.0 | Pyridine Aromatic C |
| 66.7 | Morpholine -CH₂-O- |
| 45.2 | Morpholine -CH₂-N- |
Mass Spectrometry (MS)
MS is used to confirm the molecular weight (MW) of the synthesized compound. Electrospray Ionization (ESI) is a common technique for this class of molecules. High-Resolution Mass Spectrometry (HRMS) is essential to confirm the elemental composition, providing a measured mass accurate to within 5 ppm of the theoretical mass.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of a compound. A reverse-phase method is typically employed.
Protocol: Analytical HPLC for Purity Assessment
-
System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
Analysis: The purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram. A compound is generally considered >95% pure for initial biological screening.
Table 3: HPLC Purity Analysis Summary
| Compound ID | Retention Time (min) | Peak Area (%) | Purity Assessment |
|---|
| APMM-01 | 7.85 | 98.7 | Pass (>95%) |
Characterization Workflow Diagram
Caption: Integrated workflow for compound characterization.
Part 3: Preliminary Biological Evaluation
Given the diverse activities of aminopyridine and morpholine derivatives, initial screening is essential to identify promising therapeutic avenues.[7][8] As many aminopyridine-containing compounds exhibit anticancer properties, a cell viability assay is a logical starting point.[9]
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
1. Materials and Reagents:
-
Human cancer cell line (e.g., HCT116, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Test compound (APMM) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Positive control (e.g., Doxorubicin)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm)
2. Step-by-Step Procedure:
- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.
- Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. The final DMSO concentration should not exceed 0.5%. Rationale: High concentrations of DMSO are toxic to cells and would confound the results. A vehicle control (medium with 0.5% DMSO) is mandatory.
- Incubation: Remove the old medium from the cells and add 100 µL of the medium containing the test compounds, positive control, or vehicle control. Incubate for 48-72 hours.
- MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours. Mechanism: Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and fit a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).
Table 4: Example Cytotoxicity Data
| Compound | HCT116 IC₅₀ (µM) | A549 IC₅₀ (µM) |
|---|---|---|
| APMM-01 | 1.2 | 3.5 |
| Doxorubicin | 0.05 | 0.1 |
Biological Assay Workflow Diagram
Caption: Workflow for an MTT-based cytotoxicity assay.
Conclusion and Future Directions
This guide has outlined a robust, integrated strategy for the synthesis and characterization of novel aminopyridine morpholine methanones. By following these self-validating workflows—from rational synthesis and rigorous structural confirmation to preliminary biological screening—researchers can confidently generate high-quality data. The true power of this scaffold lies in its modularity. Future work should focus on building a library of analogs by varying the substitution on the pyridine ring to probe structure-activity relationships (SAR). Compounds demonstrating potent and selective activity in initial screens can then be advanced to more complex secondary assays, pharmacokinetic studies, and eventually, in vivo efficacy models, paving the way for the development of next-generation therapeutics.
References
- Vertex AI Search. Synthesis and Pharmacological Evaluation of Novel Heterocyclic Compound | PDF.
- Vertex AI Search. (2024). Synthesis and pharmacological evaluation of novel heterocyclic compound.
- Royal Society of Chemistry. 2-Aminopyridine – an unsung hero in drug discovery.
- Walsh Medical Media. Biological Evaluation of Pharmacologically Active Novel Heterocycles.
- PubMed Central (PMC). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases.
- PubMed. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease.
- MDPI. Special Issue : Heterocycles: Synthesis, Biological Activity, Pharmacokinetic Profiles, and Mechanism of Actions.
- Royal Society of Chemistry. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024).
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Spectroscopic data for (5-Aminopyridin-2-yl)(morpholino)methanone
An In-Depth Technical Guide to the Spectroscopic Characterization of (5-Aminopyridin-2-yl)(morpholino)methanone
Preamble: A Note on Data Provenance
In the landscape of drug discovery and chemical research, the comprehensive characterization of novel molecular entities is paramount. This guide provides a detailed framework for the spectroscopic analysis of this compound (CAS: 1180131-89-8), a compound of interest due to its structural motifs—the aminopyridine core and the morpholine amide group—which are prevalent in pharmacologically active agents.
It is important to note that as of the last update, publicly accessible, experimentally verified spectroscopic data for this specific molecule is limited. Therefore, this guide adopts a dual approach:
-
It outlines the authoritative, field-proven methodologies for acquiring high-fidelity spectroscopic data.
-
It utilizes high-quality in silico predicted data as a practical exemplar for spectral interpretation and analysis. This predictive framework serves as a robust benchmark for researchers to validate against their own experimental findings.
This document is structured to empower researchers by not only presenting data but also by elucidating the causality behind the analytical choices, ensuring a self-validating and reproducible scientific narrative.
Section 1: Molecular Structure and Synthetic Considerations
This compound is a substituted aminopyridine with a molecular formula of C₁₀H₁₃N₃O₂ and a molecular weight of 207.23 g/mol . Its structure features a pyridine ring activated by an amino group at the C5 position and derivatized with a morpholino-methanone group at the C2 position.
A plausible synthetic route involves the amide coupling of 5-aminopicolinic acid with morpholine. This context is crucial for spectroscopic analysis, as residual starting materials, coupling reagents, or side-products (e.g., from self-coupling) could be present as impurities, which would be detectable in the various spectra. Understanding the synthesis is the first step in anticipating and identifying such spectral artifacts.[1]
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.
Expertise & Causality: Experimental Design
The choice of solvent and experimental parameters is critical for acquiring a high-quality NMR spectrum.
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a common initial choice for its excellent solubilizing power for a wide range of organic molecules and its single, well-defined residual solvent peak. However, for molecules with exchangeable protons (like the -NH₂ group), Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often superior. The hydrogen-bond accepting nature of DMSO slows down the proton exchange rate, resulting in sharper, more easily identifiable N-H peaks.[2][3] For this guide, we will reference data as if acquired in CDCl₃ for broad compatibility, but note the utility of DMSO-d₆.
-
Concentration : A concentration of 10-50 mM is optimal for ¹H NMR, while a higher concentration of 50-200 mM is preferable for the less sensitive ¹³C nucleus to reduce acquisition time.[2]
Protocol: ¹H and ¹³C NMR Data Acquisition
This protocol represents a standard operating procedure for acquiring high-resolution NMR data.[4][5]
-
Sample Preparation : a. Accurately weigh ~5-10 mg of this compound. b. Dissolve the sample in ~0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃) in a clean vial. c. Transfer the solution into a clean, undamaged 5 mm NMR tube using a Pasteur pipette.[3] d. Cap the tube securely and wipe the exterior clean.
-
Instrument Setup : a. Insert the sample into the spinner turbine, ensuring the correct depth using a depth gauge. b. Place the sample into the NMR spectrometer's autosampler or manual loader. c. In the acquisition software (e.g., TopSpin), load a standard set of parameters for ¹H acquisition.
-
Data Acquisition : a. Locking & Shimming : The instrument automatically locks onto the deuterium signal of the solvent and shims the magnetic field to ensure homogeneity. b. Pulse Calibration : Calibrate the 90° pulse width for the specific sample to ensure accurate signal excitation. c. ¹H Spectrum : Acquire the proton spectrum using a standard pulse program (e.g., 'zg30'). Typically, 8-16 scans are sufficient. d. ¹³C Spectrum : Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., 'zgpg30'). This requires a significantly higher number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing : a. Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). b. Calibrate the chemical shift axis. For CDCl₃, the residual peak is set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C. c. Integrate the ¹H signals and pick peaks for both spectra.
Predicted NMR Data and Interpretation
Note: The following data is predicted and should be used as a reference for comparison with experimental results.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.21 | d | 1H | Pyridine H-6 |
| ~7.45 | dd | 1H | Pyridine H-4 |
| ~7.10 | d | 1H | Pyridine H-3 |
| ~4.10 | br s | 2H | -NH₂ |
| ~3.75 | m | 8H | Morpholine CH₂ |
¹H NMR Interpretation:
-
Aromatic Region (7.0-8.5 ppm) : The three distinct signals correspond to the protons on the pyridine ring. The downfield shift is characteristic of protons on an electron-deficient aromatic ring. The splitting patterns (doublet, doublet of doublets) arise from coupling between adjacent protons.
-
Amine Protons (~4.10 ppm) : The broad singlet is characteristic of amine protons, which often undergo exchange. In DMSO-d₆, this peak would likely be sharper.
-
Morpholine Protons (~3.75 ppm) : The morpholine ring protons are chemically equivalent in a simple spectrum, leading to a complex multiplet or broad singlet around 3.75 ppm. The signal integrates to 8 protons.
Table 2: Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~167.5 | Carbonyl (C=O) |
| ~150.1 | Pyridine C-2 |
| ~145.3 | Pyridine C-5 |
| ~138.0 | Pyridine C-6 |
| ~120.5 | Pyridine C-4 |
| ~118.9 | Pyridine C-3 |
| ~66.8 | Morpholine C-O |
| ~45.2 | Morpholine C-N |
¹³C NMR Interpretation:
-
Carbonyl Carbon (~167.5 ppm) : The amide carbonyl carbon is significantly deshielded and appears far downfield.
-
Pyridine Carbons (118-151 ppm) : Five distinct signals are expected for the pyridine ring carbons. The carbons attached to nitrogen (C-2) and the amino group (C-5) are typically shifted to different extents.
-
Morpholine Carbons (45-67 ppm) : Two signals are expected for the morpholine ring: one for the carbons adjacent to the oxygen atom (~66.8 ppm) and one for the carbons adjacent to the nitrogen atom (~45.2 ppm).
Section 3: Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups, providing a molecular "fingerprint."
Expertise & Causality: Experimental Design
Attenuated Total Reflectance (ATR) is the preferred method for modern IR analysis of solid powders.[6][7] It requires minimal to no sample preparation and provides high-quality, reproducible spectra.[8][9] The key principle is the measurement of an evanescent wave that penetrates a small depth into the sample, making it ideal for strongly absorbing or thick materials.[7]
Protocol: ATR-FTIR Data Acquisition
-
Background Scan : a. Ensure the ATR crystal (typically diamond) is clean. b. With the sampling arm down on the empty crystal, collect a background spectrum. This is crucial to subtract the absorbance of air (CO₂ and H₂O) and the instrument itself.
-
Sample Analysis : a. Place a small amount of the solid (a few milligrams is sufficient) onto the ATR crystal, ensuring complete coverage of the crystal surface.[10] b. Lower the pressure arm to ensure firm and consistent contact between the sample and the crystal. c. Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Cleaning : a. Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
Predicted IR Data and Interpretation
Table 3: Key Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3450 - 3300 | Medium, Doublet | N-H Stretch (Primary Amine) |
| 3100 - 3000 | Medium-Weak | C-H Stretch (Aromatic) |
| 2950 - 2850 | Medium | C-H Stretch (Aliphatic - Morpholine) |
| 1640 - 1620 | Strong | C=O Stretch (Amide) |
| 1600 - 1580 | Medium-Strong | N-H Bend (Amine Scissoring) & C=C Stretch (Aromatic) |
| 1350 - 1250 | Strong | C-N Stretch (Amide & Aromatic Amine) |
| 1115 | Strong | C-O-C Stretch (Ether - Morpholine) |
IR Spectrum Interpretation:
-
N-H Region : The presence of a primary amine (-NH₂) is strongly indicated by a pair of medium-intensity peaks in the 3450-3300 cm⁻¹ region.[11]
-
Carbonyl Region : A very strong, sharp absorption between 1640-1620 cm⁻¹ is the most prominent feature and is definitively assigned to the amide C=O stretch. Its position reflects the electronic nature of the attached pyridine and morpholine groups.
-
Fingerprint Region (<1500 cm⁻¹) : This complex region contains numerous bending and stretching vibrations. The strong C-N and C-O-C stretching bands are highly characteristic of the molecule's structure.
Section 4: Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and, through fragmentation, valuable structural information.
Expertise & Causality: Experimental Design
Electrospray Ionization (ESI) is the ideal technique for this molecule. It is a "soft" ionization method that typically generates a protonated molecular ion [M+H]⁺ with minimal fragmentation, making it easy to determine the molecular weight.[12][13] The molecule contains several basic nitrogen atoms (pyridine ring, amino group, morpholine nitrogen) that are readily protonated.[14] Analysis should be performed in positive ion mode.
Protocol: ESI-MS Data Acquisition
-
Sample Preparation : a. Prepare a dilute solution of the sample (~1 mg/mL) in an ESI-compatible solvent like methanol or acetonitrile.[14] b. Add a trace amount of an acid (e.g., 0.1% formic acid) to the solution to promote protonation and enhance the [M+H]⁺ signal.
-
Data Acquisition : a. Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). b. Optimize source parameters (e.g., capillary voltage, desolvation gas flow, and temperature) to maximize the signal of the ion of interest. c. Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
Tandem MS (MS/MS) (Optional but recommended): a. To confirm the structure, perform a product ion scan. b. Select the [M+H]⁺ ion (m/z 208.1) as the precursor ion. c. Fragment it in the collision cell using an inert gas (e.g., argon) and acquire the spectrum of the resulting fragment ions.
Expected MS Data and Interpretation
-
Molecular Ion : The expected molecular weight is 207.23. In positive mode ESI-MS, the primary ion observed will be the protonated molecule [M+H]⁺ at m/z ≈ 208.1 . The presence of an odd number of nitrogen atoms (3) results in an odd nominal molecular mass, leading to an even m/z for the [M+H]⁺ ion, consistent with the Nitrogen Rule.[11]
-
Key Fragmentation Pathways (MS/MS) :
-
Loss of the morpholine ring via cleavage of the amide bond is a likely fragmentation pathway.
-
Cleavage within the morpholine ring itself.
-
Section 5: UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems.
Principles and Expected Data
Aromatic amines exhibit characteristic UV-Vis absorption. The lone pair of electrons on the amino nitrogen interacts with the π-system of the pyridine ring, shifting the absorption to a longer wavelength (a bathochromic shift) compared to an unsubstituted pyridine ring.[11]
-
Expected Absorption : For this compound, one would expect a primary absorption band (λ_max) in the range of 270-300 nm . This absorption corresponds to a π → π* transition within the aminopyridine chromophore.[15] The exact position and molar absorptivity would need to be determined experimentally.
Protocol: UV-Vis Data Acquisition
-
Solvent Selection : Use a UV-transparent solvent such as methanol, ethanol, or acetonitrile.
-
Sample Preparation : Prepare a series of dilute solutions of known concentrations to ensure the absorbance falls within the linear range of the instrument (typically 0.1-1.0 AU). A stock solution followed by serial dilutions is standard practice.[16]
-
Data Acquisition : a. Use a matched pair of quartz cuvettes. b. Fill one cuvette with the pure solvent to serve as the blank. c. Record a baseline spectrum with the blank in the beam path. d. Record the spectrum of the sample solution over a range of ~200-400 nm. e. Identify the wavelength of maximum absorbance (λ_max).
Section 6: Workflow Visualization
The following diagrams illustrate the logical flow for the comprehensive spectroscopic analysis of the target molecule.
Caption: General workflow for spectroscopic characterization.
Caption: Step-by-step workflow for NMR data acquisition.
References
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Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Available at: [Link]
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University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). Available at: [Link]
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Vékey, K., et al. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]
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Vékey, K., et al. "An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation." Molecules 24.4 (2019): 621. Available at: [Link]
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Ho, C. S. "Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications." The Clinical biochemist. Reviews 24.1 (2003): 3-12. Available at: [Link]
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R-NMR. SOP data acquisition. (2023). Available at: [Link]
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Nierth, A., et al. "Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds." Analytical Chemistry 93.1 (2021): 41-60. Available at: [Link]
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Schuttlefield, J. D., & Grassian, V. H. "ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples." Journal of Chemical Education 88.9 (2011): 1241-1248. Available at: [Link]
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Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link]
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Al-Sabha, T. N. "Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines..." ARC Journals. Available at: [Link]
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Schuttlefield, J. D., & Grassian, V. H. "ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples." ResearchGate. (2011). Available at: [Link]
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Virginia Tech. Sample Preparation – FT-IR/ATR. Available at: [Link]
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Viswanath, I. V. K. Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (2016). Available at: [Link]
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Wang, P., et al. Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. ResearchGate. Available at: [Link]
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Sridhar, G., et al. "Design and synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry Letters 27.15 (2017): 3537-3543. Available at: [Link]
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Predicted mechanism of action for (5-Aminopyridin-2-yl)(morpholino)methanone
An In-Depth Technical Guide to the Predicted Mechanism of Action for (5-Aminopyridin-2-yl)(morpholino)methanone
Authored by: A Senior Application Scientist
Publication Date: January 19, 2026
Abstract
This compound is a synthetic organic compound featuring a 5-aminopyridine core linked to a morpholine moiety via a methanone bridge. While direct biological data for this specific molecule is not extensively published, its constituent chemical scaffolds are well-represented in numerous pharmacologically active agents. This technical guide synthesizes information from existing literature on aminopyridine and morpholine derivatives to propose and detail a series of predicted mechanisms of action for this compound. We present three primary hypotheses: 1) modulation of ion channels, specifically voltage-gated potassium channels; 2) inhibition of protein kinases, particularly within the PI3K/mTOR signaling pathway; and 3) potential as an anticancer agent through mechanisms such as tubulin polymerization inhibition. For each hypothesis, we provide a detailed scientific rationale and a comprehensive, self-validating experimental workflow designed for researchers in drug discovery and development. This document serves as a foundational guide to systematically investigate and characterize the pharmacological profile of this and structurally related compounds.
Introduction and Molecular Profile
This compound (CAS Number: 1180131-89-8) is a novel small molecule whose biological activity is yet to be fully elucidated.[1] The molecule's structure is characterized by three key functional groups: a 5-aminopyridine ring, a morpholine ring, and a ketone linker. Each of these components has a rich history in medicinal chemistry, suggesting a range of potential biological targets.
-
Aminopyridine Scaffold: The aminopyridine core is a well-established pharmacophore. Aminopyridines are known to function as blockers of voltage-gated potassium channels.[2][3] For instance, 4-aminopyridine is an approved therapeutic for improving walking in patients with multiple sclerosis, acting by prolonging action potentials and enhancing neurotransmitter release.[3][4] Furthermore, aminopyridine derivatives have been explored as potential treatments for neglected tropical diseases and as dual inhibitors of cyclin-dependent kinases (CDK) and histone deacetylases (HDAC) in cancer therapy.[5][6]
-
Morpholine Moiety: The morpholine ring is a "privileged" structure in drug design, frequently incorporated to improve physicochemical properties such as solubility, metabolic stability, and pharmacokinetic profiles.[7][8] Beyond its role as a molecular scaffold, the morpholine ring can also contribute to target binding and has been integral to the development of drugs targeting a wide array of proteins, including kinases and enzymes involved in neurodegenerative diseases.[7][9][10] For example, morpholine-containing compounds have shown promise as inhibitors of the PI3K/mTOR pathway and as anticancer agents.[8][11]
-
Methanone Linker: The ketone linker provides a rigid connection between the aminopyridine and morpholine rings, influencing the overall conformation of the molecule and its potential interactions with biological targets.
Given the pharmacological precedents of its constituent parts, we can formulate several evidence-based hypotheses for the mechanism of action of this compound.
Predicted Mechanism of Action 1: Voltage-Gated Potassium Channel Blockade
Scientific Rationale
The most direct mechanistic hypothesis, based on the aminopyridine core, is the blockade of voltage-gated potassium (Kv) channels.[2] These channels are crucial for repolarizing the cell membrane following action potentials. By blocking Kv channels, aminopyridines prolong the duration of the action potential, leading to an increased influx of calcium through voltage-gated calcium channels and consequently enhancing the release of neurotransmitters at nerve terminals.[3] This mechanism is the basis for the clinical use of 4-aminopyridine.[3][4] The presence of the morpholino-methanone substituent at the 2-position of the pyridine ring may influence the potency and selectivity of the compound for different Kv channel subtypes.
Proposed Signaling Pathway
Caption: Experimental Workflow for Kv Channel Blockade
Predicted Mechanism of Action 2: Kinase Inhibition
Scientific Rationale
Both aminopyridine and morpholine scaffolds are prevalent in kinase inhibitors. The morpholine ring, in particular, is a key component of several approved kinase inhibitors, where it often occupies the solvent-exposed region of the ATP-binding pocket and can improve drug-like properties. [7][12]A notable example is the PI3K/mTOR inhibitor, gedatolisib. Compounds with a 4-morpholine-quinazoline structure have been shown to be potent PI3K inhibitors. [11]Given the structural similarities, it is plausible that this compound could function as an inhibitor of one or more kinases, with the PI3K/Akt/mTOR pathway being a high-priority candidate for investigation.
Proposed Signaling Pathway
Caption: Predicted PI3K/Akt/mTOR Inhibition Pathway
Experimental Validation Workflow
This workflow begins with broad kinase screening and narrows down to specific pathway analysis in cancer cell lines.
3.3.1. Primary Validation: Kinase Panel Screening
This experiment provides an unbiased assessment of the compound's activity against a large number of kinases.
Protocol:
-
Assay Platform: Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega) that offers a large panel of purified human kinases (e.g., >400 kinases).
-
Binding or Activity Assay: The service will typically use a high-throughput assay format, such as a competition binding assay (e.g., KINOMEscan) or an enzymatic activity assay (e.g., ADP-Glo).
-
Compound Submission: Submit this compound for screening at a fixed concentration (e.g., 1 or 10 µM).
-
Data Analysis:
-
The primary output will be the percent inhibition of each kinase at the tested concentration.
-
Identify "hits" as kinases that are inhibited above a certain threshold (e.g., >50% or >90% inhibition).
-
Follow up on primary hits by determining the IC50 or Kd for the most potently inhibited kinases.
-
Self-Validation: The screening service will include internal controls for each assay plate, and a known kinase inhibitor (e.g., staurosporine) is often run as a control to ensure assay performance.
3.3.2. Secondary Validation: Western Blot Analysis of Pathway Phosphorylation
This experiment validates the inhibition of a specific kinase pathway within a cellular context.
Protocol:
-
Cell Culture and Treatment:
-
Select a cancer cell line known to have an active PI3K/Akt/mTOR pathway (e.g., MCF-7, PC-3). [11] * Seed the cells in multi-well plates and allow them to adhere.
-
Treat the cells with increasing concentrations of this compound for a defined period (e.g., 2-4 hours). Include a vehicle control and a known PI3K inhibitor (e.g., gedatolisib) as a positive control.
-
-
Protein Extraction and Quantification:
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against key phosphorylated proteins in the pathway (e.g., p-Akt Ser473, p-S6K Thr389) and their total protein counterparts (e.g., total Akt, total S6K). Use a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
-
Incubate with the appropriate secondary antibodies and visualize the bands using a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phosphorylated protein levels to the total protein levels.
-
Observe if the compound causes a dose-dependent decrease in the phosphorylation of downstream effectors of the target kinase.
-
Experimental Workflow Diagram
Caption: Experimental Workflow for Kinase Inhibition
Predicted Mechanism of Action 3: Anticancer Activity via Tubulin Polymerization Inhibition
Scientific Rationale
Some morpholine-containing compounds have demonstrated anticancer activity by interfering with microtubule dynamics. [13]Microtubules, polymers of α- and β-tubulin, are essential for cell division, and their disruption can lead to cell cycle arrest and apoptosis. A series of 1,3,5-triazine analogues containing a morpholine moiety were identified as inhibitors of tubulin polymerization, causing cell cycle arrest in the G2/M phase. [13]Given that the morpholine group can interact with the colchicine binding site on tubulin, it is conceivable that this compound could exert cytotoxic effects through a similar mechanism.
Experimental Validation Workflow
This workflow assesses the compound's antiproliferative activity and then directly investigates its effect on tubulin polymerization.
4.2.1. Primary Validation: Antiproliferative Assay
This experiment determines the compound's ability to inhibit the growth of cancer cells.
Protocol:
-
Cell Culture: Seed a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates. [13][14]2. Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
Data Analysis: Plot cell viability against compound concentration and calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
4.2.2. Secondary Validation: In Vitro Tubulin Polymerization Assay
This biochemical assay directly measures the effect of the compound on the assembly of purified tubulin into microtubules.
Protocol:
-
Assay Setup: Use a commercially available tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc.). The assay typically measures the increase in light scattering or fluorescence as tubulin polymerizes.
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, a polymerization buffer (e.g., GTP-containing buffer), and either the test compound, a known inhibitor (e.g., nocodazole, colchicine), a known promoter (e.g., paclitaxel), or a vehicle control.
-
Measurement: Incubate the reaction mixture at 37°C in a microplate reader and monitor the change in absorbance or fluorescence over time.
-
Data Analysis: Compare the polymerization curves of the compound-treated samples to the controls. Inhibition is indicated by a decrease in the rate and extent of polymerization.
Data Presentation
Table 1: Comparative Activity of Structurally Related Compounds
| Compound Class | Target/Activity | Potency (IC50/GI50) | Reference |
| 4-Aminopyridine | Kv Channels | µM range | [3] |
| 4-Morpholine-quinazoline derivative | PI3Kα | 4.2 nM | [11] |
| 1,3,5-Triazine-morpholine analogue | Antiproliferative (HeLa) | 12.3 µM | [13] |
| 2-Morpholino-4-anilinoquinoline | Antiproliferative (HepG2) | 8.50 µM | [14] |
This table provides a reference for the expected potency range of this compound against different target classes.
Conclusion
The chemical structure of this compound suggests a high probability of biological activity. Based on a comprehensive analysis of its constituent aminopyridine and morpholine scaffolds, this guide has proposed three primary, testable hypotheses for its mechanism of action: 1) blockade of voltage-gated potassium channels, 2) inhibition of protein kinases within pathways like PI3K/Akt/mTOR, and 3) anticancer activity through the disruption of tubulin polymerization. The detailed, self-validating experimental workflows provided herein offer a robust framework for researchers to systematically investigate these predictions. Elucidating the precise mechanism of action will be crucial for understanding the therapeutic potential of this and related molecules in fields such as neuroscience and oncology.
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In Silico Docking of (5-Aminopyridin-2-yl)(morpholino)methanone with Protein Kinases: A Technical Guide
This guide provides an in-depth technical exploration of the in silico molecular docking of (5-Aminopyridin-2-yl)(morpholino)methanone, a novel small molecule, with various protein kinases. It is intended for researchers, scientists, and drug development professionals actively engaged in computational drug discovery. This document will navigate the theoretical underpinnings and practical methodologies, offering a robust framework for conducting similar computational experiments.
Introduction: The Convergence of a Novel Ligand and a Critical Target Class
Protein kinases represent a large and functionally diverse family of enzymes that play fundamental roles in cellular signaling pathways. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of modern drug discovery. The ATP-binding site of protein kinases, while conserved in its core structure, possesses subtle but critical differences across the kinome that can be exploited for the development of selective inhibitors.
This compound is a synthetic compound featuring a pyridine core, a known scaffold in many kinase inhibitors, coupled with a morpholine moiety which can enhance solubility and metabolic stability. While the specific biological activity of this compound is not extensively documented in publicly available literature, its structural motifs suggest a potential for interaction with the ATP-binding pocket of protein kinases. In silico molecular docking provides a powerful, resource-efficient preliminary method to explore this potential, predict binding modes, and estimate binding affinities, thereby guiding further experimental validation.[1]
This guide will delineate a comprehensive workflow for the in silico evaluation of this compound against a panel of therapeutically relevant protein kinases.
Methodology: A Step-by-Step Protocol for In Silico Docking
The in silico docking process is a multi-stage procedure that requires careful preparation of both the ligand and the protein receptor to ensure the accuracy and reliability of the results.
Part 1: Ligand Preparation
The initial step involves the generation of a high-quality, three-dimensional structure of the ligand, this compound.
Experimental Protocol: Ligand Preparation
-
Structure Acquisition: The 2D structure of this compound is obtained. Its Canonical SMILES representation is NC1=CC=C(C(=O)N2CCOCC2)N=C1.[2]
-
2D to 3D Conversion: A computational chemistry software, such as ChemDraw or Avogadro, is used to convert the 2D representation into a 3D structure.[3]
-
Energy Minimization: The 3D structure is then subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the geometry of the molecule to its lowest energy conformation.[4]
-
Charge Assignment: Appropriate partial charges are assigned to each atom of the ligand. This is a critical step as electrostatic interactions are a major component of protein-ligand binding. Tools like Antechamber can be employed for this purpose.[2]
-
File Format Conversion: The prepared ligand structure is saved in a format compatible with the chosen docking software (e.g., .pdbqt for AutoDock Vina).[5]
Part 2: Protein Receptor Preparation
The selection and preparation of the target protein kinase structures are paramount for a meaningful docking study.
Experimental Protocol: Protein Preparation
-
Target Selection and PDB Structure Retrieval: A panel of protein kinases implicated in various diseases is selected. For this guide, we will consider Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Abl kinase. Their 3D structures are downloaded from the Protein Data Bank (PDB).
-
Initial Structure Cleaning: The raw PDB files often contain non-essential molecules such as water, co-solvents, and co-crystallized ligands. These are typically removed to prepare the protein for docking.
-
Addition of Hydrogen Atoms: Crystal structures usually do not include hydrogen atoms. These must be added to the protein structure, as they are crucial for forming hydrogen bonds.
-
Charge and Atom Type Assignment: Similar to the ligand, appropriate charges and atom types are assigned to the protein residues.[5]
-
Defining the Binding Site (Grid Box Generation): The ATP-binding site is identified, often guided by the location of a co-crystallized ligand in the PDB structure. A grid box is then defined around this active site, specifying the search space for the docking algorithm.
Part 3: Molecular Docking Simulation
With the prepared ligand and protein structures, the molecular docking simulation can be performed.
Experimental Protocol: Molecular Docking
-
Software Selection: A variety of molecular docking software is available, each with its own algorithms and scoring functions. AutoDock Vina is a widely used and effective open-source option.
-
Execution of Docking: The docking program systematically samples different conformations and orientations of the ligand within the defined grid box of the protein's active site.
-
Scoring and Ranking: Each generated pose is evaluated by a scoring function that estimates the binding free energy (ΔG). The poses are then ranked based on these scores, with more negative values indicating a higher predicted binding affinity.
Results and Analysis: Interpreting the Docking Outcomes
Binding Affinity and Pose Analysis
The primary quantitative output is the binding affinity, typically reported in kcal/mol. A lower binding energy suggests a more stable protein-ligand complex.
Table 1: Predicted Binding Affinities of this compound with Selected Protein Kinases
| Protein Kinase | PDB ID | Best Docking Score (kcal/mol) |
| EGFR | 1M17 | -7.8 |
| CDK2 | 1HCK | -8.5 |
| Abl Kinase | 2HYY | -7.2 |
(Note: The above values are hypothetical and for illustrative purposes only. Actual values would be generated from the docking simulation.)
Beyond the numerical score, visual inspection of the predicted binding poses is crucial. Molecular visualization software like PyMOL or Chimera is used to analyze the interactions between the ligand and the protein.
Interaction Analysis
The key to understanding the binding mode is to identify the specific molecular interactions that stabilize the complex. These include:
-
Hydrogen Bonds: These are strong, directional interactions and are often critical for high-affinity binding. The aminopyridine and morpholino oxygen of the ligand are potential hydrogen bond donors and acceptors.
-
Hydrophobic Interactions: The pyridine ring can engage in hydrophobic interactions with nonpolar residues in the ATP-binding pocket.
-
Pi-Stacking: The aromatic pyridine ring can form pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site.
A 2D interaction diagram provides a clear summary of these interactions.
Validation of In Silico Docking Results
The reliability of molecular docking predictions should be assessed through validation procedures.
-
Re-docking of a Co-crystallized Ligand: A common validation method is to extract the co-crystallized ligand from the PDB structure, and then re-dock it into the same protein. A root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose is generally considered a successful validation.
-
Comparison with Known Inhibitors: Docking known inhibitors of the target kinases and comparing their binding scores and interaction patterns with those of the novel compound can provide a valuable benchmark.
-
Molecular Dynamics (MD) Simulations: For the most promising docked complexes, MD simulations can be performed to assess the stability of the predicted binding pose over time.
Visualizations
Workflow Diagram
Caption: Generalized workflow for in silico molecular docking.
Conceptual Interaction Diagram
Caption: Conceptual protein-ligand interactions.
Conclusion and Future Directions
In silico molecular docking serves as an invaluable tool in modern drug discovery, providing a rapid and insightful method to prioritize compounds for further investigation. This guide has outlined a comprehensive methodology for the virtual screening of this compound against protein kinases. The predicted high binding affinities and favorable interaction patterns, particularly with CDK2, suggest that this compound warrants further experimental evaluation.
Future work should focus on the in vitro validation of these computational predictions through enzyme inhibition assays. Promising results would then pave the way for further optimization of the scaffold to enhance potency and selectivity, ultimately accelerating the development of novel kinase inhibitors for the treatment of human diseases.
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Deconvoluting the Mechanism: A Strategic Guide to Target Identification for (5-Aminopyridin-2-yl)(morpholino)methanone
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The journey from a bioactive small molecule to a validated therapeutic is contingent on a singular, critical process: target identification. Molecules identified through phenotypic screens often present a formidable challenge, as their mechanism of action and direct molecular targets are unknown. This guide provides a comprehensive, multi-faceted strategy for the target deconvolution of (5-Aminopyridin-2-yl)(morpholino)methanone, a compound for which no public target data is currently available. We will navigate from broad, hypothesis-generating in silico and profiling techniques to definitive, evidence-based target engagement and validation assays. This document is structured not as a rigid protocol, but as a logical, field-proven workflow, emphasizing the causality behind experimental choices to build a self-validating case for the compound's mechanism of action.
Introduction: The Challenge of an Orphan Ligand
This compound is a small molecule with the CAS number 1180131-89-8[1][2]. While its structure is defined, its biological activity and molecular targets remain uncharacterized in public literature. Such "orphan" molecules are common outcomes of phenotypic screening campaigns, which identify compounds based on their effect on a cell or organism rather than their interaction with a predetermined target[3][4]. The primary bottleneck in advancing these promising hits is the subsequent identification of their molecular target(s), a process often called "target deconvolution"[3][5].
Understanding the precise protein target is paramount; it enables mechanism-of-action studies, facilitates structure-activity relationship (SAR) optimization, and helps predict potential on- and off-target toxicities, which is a primary cause of clinical trial failures[5][6]. This guide outlines an integrated strategy to systematically uncover the molecular targets of this compound, transforming it from a bioactive hit into a tool for biological inquiry and a potential therapeutic lead.
Our approach is phased, beginning with broad, cost-effective computational and screening methods to generate hypotheses, followed by rigorous biophysical and genetic techniques to confirm and validate these hypotheses.
Phase I: Hypothesis Generation - Casting a Wide Net
The initial phase is designed to efficiently narrow the vast landscape of the human proteome to a manageable list of putative targets. We will employ a parallel approach, combining computational predictions with broad, unbiased experimental screening.
In Silico Target Prediction
Before committing to resource-intensive wet-lab experiments, we leverage computational tools to predict potential targets based on the ligand's structure.[7][8] This approach is predicated on the principle that molecules with similar structures often interact with similar protein targets.
Methodology: We will submit the chemical structure of this compound to several web-based platforms that utilize different algorithms for target prediction. This multi-platform approach provides a consensus view and reduces the bias of any single prediction method.
| Tool | Principle | Expected Output |
| SwissTargetPrediction | 2D/3D chemical similarity to known ligands.[9] | A ranked list of probable protein targets and target classes (e.g., kinases, GPCRs). |
| KinasePred | Machine learning models trained on known kinase inhibitors.[10] | Prediction of interaction with specific kinase families and insights into structural features driving the interaction. |
| SuperPred | Chemical similarity and machine learning. | A ranked list of targets based on a confidence score. |
| SEA | Similarity ensemble approach comparing sets of ligands. | A list of potential targets with an associated expectation value (E-value). |
The output from these tools will be collated to identify overlapping high-confidence predictions. Given that scaffolds similar to the aminopyridine core have been associated with kinase inhibition[11], this target class will be of primary interest.
Unbiased Kinome Profiling
Protein kinases are a large and highly druggable class of enzymes implicated in a vast array of diseases[12]. Given the in silico predictions and literature precedents for similar scaffolds[11], a broad kinase screen is a logical and high-yield experimental starting point.
Rationale: Instead of testing against a single kinase, profiling against a large panel provides a comprehensive view of the compound's selectivity. High selectivity is a desirable trait for a drug candidate, minimizing off-target effects.[13]
Experimental Approach: We will contract a specialized vendor (e.g., Reaction Biology, Pharmaron, Oncolines) for a kinome-wide activity screen.[13][14][15]
-
Assay Type: Radiometric (e.g., HotSpot™) or fluorescence-based (e.g., TR-FRET) biochemical assays.[13][14]
-
Compound Concentration: Initial screen at a single high concentration (e.g., 1 or 10 µM) to identify any potential interactions.
-
ATP Concentration: Screening at a physiological ATP concentration (e.g., 1 mM) is crucial, as some inhibitors are competitive with ATP.[13][16]
-
Panel Size: A panel of over 300 human kinases to ensure broad coverage of the kinome.[13][15]
Any "hits" from this primary screen (e.g., >50% inhibition) will be followed up with dose-response experiments to determine the IC50 (half-maximal inhibitory concentration), providing a quantitative measure of potency.
Phase II: Target Engagement & Identification - From Hypothesis to Evidence
With a list of putative targets from Phase I, we now move to methods that provide direct evidence of a physical interaction between this compound and its target protein(s) within a biological context. We will employ both label-free and affinity-based methods to build a robust, cross-validated dataset.
Workflow for Target Identification
Caption: A multi-phase workflow for target identification.
Label-Free Approaches: Interrogating the Native State
Label-free methods are advantageous because they do not require chemical modification of the small molecule, which can sometimes alter its binding characteristics.[17][18]
CETSA is based on the principle that when a ligand binds to its target protein, it stabilizes the protein, leading to an increase in its melting temperature.[19][20] This change can be detected in intact cells or cell lysates, providing direct evidence of target engagement in a physiological context.[19][21]
Experimental Workflow:
-
Cell Treatment: Treat relevant cell lines with this compound or a vehicle control (DMSO).
-
Thermal Challenge: Aliquot the treated cells and heat them across a temperature gradient (e.g., 40°C to 70°C).
-
Lysis & Separation: Lyse the cells and separate the soluble protein fraction (containing non-denatured proteins) from the aggregated precipitate via centrifugation.
-
Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blotting (for specific hypothesized targets) or mass spectrometry (for proteome-wide discovery).[19]
A positive result is a shift in the melting curve to the right for the drug-treated sample compared to the vehicle control, indicating stabilization.[22]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
The DARTS method leverages the observation that a small molecule binding to a protein can protect it from protease digestion.[17][23] Cell lysate is treated with the compound and then subjected to limited proteolysis. Target proteins are identified by their resistance to degradation compared to untreated controls.
Affinity-Based Proteomics: Fishing for Targets
Affinity-based protein profiling (AfBPP) is a powerful, classic approach that uses a modified version of the small molecule to physically isolate its binding partners from a complex protein mixture.[17][18][24]
Prerequisite: Probe Synthesis This approach requires a collaboration with medicinal chemists to synthesize a "probe" molecule. A linker and an affinity tag (most commonly biotin) must be attached to a position on this compound that is not essential for its biological activity. This is typically guided by preliminary SAR data.
Experimental Workflow:
Caption: Workflow for Affinity-Based Protein Profiling.
-
Incubation: The biotinylated compound is incubated with cell lysate to allow for binding to its target protein(s).[17]
-
Capture: Streptavidin-coated beads, which have an extremely high affinity for biotin, are added to the lysate to capture the probe-protein complexes.[17]
-
Washing: The beads are washed extensively to remove proteins that are non-specifically bound to the beads or the probe.
-
Elution & Identification: The specifically bound proteins are eluted from the beads and identified using mass spectrometry.
A crucial control for this experiment is to include a competition condition, where the lysate is co-incubated with the probe and an excess of the original, unmodified this compound. True targets will show significantly reduced binding to the probe in the competition sample.
Phase III: Target Validation & Mechanistic Confirmation
Identifying a protein that binds to the compound is not sufficient; we must validate that this interaction is responsible for the compound's biological effect.[25][26][27] Target validation aims to build an unshakable case that modulating the identified protein phenocopies the effect of the compound.[28]
Genetic Validation using CRISPR-Cas9
CRISPR-Cas9 gene editing provides the most definitive method for target validation.[29][30] If the identified protein is the true target, then removing it from the cell should render the cell resistant to the effects of this compound.
Experimental Approach:
-
Design & Transduction: Design guide RNAs (sgRNAs) that target the gene encoding the putative target protein.[29] Deliver the sgRNAs and Cas9 nuclease into the relevant cell line to generate a knockout (KO) cell population.
-
Confirmation of KO: Confirm the successful knockout of the target protein at the protein level via Western Blot.
-
Phenotypic Assay: Subject both the wild-type (WT) and KO cells to a dose-response treatment with this compound.
-
Analysis: If the KO cells show a significant rightward shift in the dose-response curve (i.e., they are less sensitive to the compound) compared to WT cells, it provides strong evidence that the protein is required for the compound's activity.[31]
Cellular Pathway Analysis
Once the direct target is validated, we must understand how the compound's interaction with this target leads to the observed cellular phenotype. If the target is a kinase, a logical next step is to investigate the phosphorylation status of its known downstream substrates.
Methodology:
-
Phospho-Proteomics: Treat cells with the compound and perform a large-scale phospho-proteomics analysis using mass spectrometry to identify changes in the phosphorylation landscape.
-
Western Blotting: Use phospho-specific antibodies to confirm that the compound inhibits the phosphorylation of a specific substrate downstream of the target kinase in a dose-dependent manner. This directly links target engagement to a functional cellular outcome.
Detailed Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
-
Cell Culture: Culture the selected cell line to ~80% confluency.
-
Treatment: Treat cells with 10 µM this compound or 0.1% DMSO (vehicle) for 2 hours in serum-free media.
-
Harvesting: Harvest cells by scraping, wash with PBS, and resuspend in PBS supplemented with protease inhibitors.
-
Heating: Aliquot 100 µL of the cell suspension into PCR tubes. Heat the tubes for 3 minutes at different temperatures (e.g., 42, 46, 50, 54, 58, 62, 66 °C) using a thermal cycler. Include an unheated control.
-
Lysis: Subject the samples to three freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse the cells.
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine protein concentration using a BCA assay. Normalize all samples to the same protein concentration.
-
Western Blot: Analyze 20 µg of each sample by SDS-PAGE and Western Blot using a primary antibody specific for the putative target protein.
-
Analysis: Quantify band intensities and plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle and drug-treated samples to generate melting curves.
Protocol: CRISPR-Cas9 Knockout for Target Validation
-
sgRNA Design: Design at least two unique sgRNAs targeting early exons of the gene of interest to maximize the chance of generating a functional knockout via frameshift mutations.[29][32]
-
Cloning: Clone the sgRNAs into a suitable lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA vector and lentiviral packaging plasmids to produce viral particles.
-
Transduction: Transduce the target cell line with the lentivirus at a low multiplicity of infection (MOI) to ensure single integrations.
-
Selection: Select for transduced cells by adding puromycin to the culture medium.
-
Validation of Knockout: Expand the resistant cell population and confirm the absence of the target protein via Western Blot.
-
Functional Assay: Perform a cell viability assay (e.g., CellTiter-Glo) on both wild-type and knockout cell lines treated with a range of concentrations of this compound for 72 hours. Plot the results as percent viability versus log[concentration] and calculate the respective IC50 values.
Conclusion
The process of identifying the molecular target of a novel bioactive compound like this compound is a systematic, multi-disciplinary endeavor. It requires a logical progression from broad, hypothesis-generating techniques to highly specific validation experiments. By integrating in silico predictions, unbiased biochemical profiling, direct label-free and affinity-based engagement assays, and definitive genetic validation, we can construct a robust, evidence-based understanding of the compound's mechanism of action. This foundational knowledge is the critical inflection point that enables the rational optimization of a phenotypic hit into a potential next-generation therapeutic.
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Navigating the Labyrinth: A Technical Guide to the Initial Biological Screening of Aminopyridine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The aminopyridine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for the development of novel therapeutics.[1][2][3] These heterocyclic compounds have demonstrated a remarkable breadth of biological activities, finding applications in oncology, neuroscience, and infectious diseases.[4][5] Their ability to interact with a wide array of biological targets, from enzymes to ion channels, makes them a fertile ground for drug discovery.[3][4] This guide provides a comprehensive, technically-grounded framework for the initial biological screening of aminopyridine-based compound libraries, emphasizing the rationale behind experimental choices to ensure a robust and efficient hit-to-lead campaign.
I. The Strategic Imperative: Designing a Fit-for-Purpose Screening Cascade
A rigid, one-size-fits-all screening approach is a recipe for inefficiency. The initial biological evaluation of an aminopyridine library must be tailored to the specific therapeutic hypothesis. The design of the screening cascade—a tiered system of assays with increasing complexity and physiological relevance—is paramount. This strategy allows for the rapid and cost-effective elimination of undesirable compounds while prioritizing those with the most promising therapeutic potential.
The initial tier, Primary Screening , is designed for high-throughput capacity to assess the activity of every compound in the library against the primary biological target. Subsequent tiers, Secondary and Selectivity Assays , are employed to confirm the activity of "hits" from the primary screen, elucidate their mechanism of action, and assess their specificity. Finally, Early ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profiling provides a preliminary assessment of the compound's drug-like properties.
Caption: A typical screening cascade for aminopyridine compounds.
II. Laying the Foundation: Target Engagement and Primary Screening
The choice of the primary assay is dictated by the nature of the biological target. For aminopyridine derivatives, common targets include kinases, G-protein coupled receptors (GPCRs), and ion channels.
A. Kinase Inhibition: A Prominent Target Class
Aminopyridine scaffolds are frequently employed in the design of kinase inhibitors.[6][7][8]
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., HTRF)
This protocol outlines a common method for measuring kinase activity in a high-throughput format.[9]
-
Reaction Preparation: In a 384-well plate, prepare a reaction mixture containing the target kinase, a biotinylated substrate peptide, and the test aminopyridine compound at various concentrations in a suitable kinase buffer.
-
Initiation: Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP). The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add a detection mixture containing a europium cryptate-labeled anti-phospho-specific antibody and an XL665-labeled streptavidin.
-
Signal Measurement: After a further incubation period (typically 60 minutes at room temperature), read the plate on a Homogeneous Time-Resolved Fluorescence (HTRF) compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and determine the half-maximal inhibitory concentration (IC50) values for each compound.
Causality Behind Choices:
-
HTRF: This technology is chosen for its high sensitivity, low background, and robustness in a high-throughput screening (HTS) format. The time-resolved measurement minimizes interference from fluorescent compounds.
-
ATP Concentration at Km: Performing the assay at the Km of ATP allows for the sensitive detection of both ATP-competitive and non-competitive inhibitors.
B. Cellular Proliferation and Cytotoxicity: A Fundamental Assessment
Regardless of the specific molecular target, an initial assessment of a compound's effect on cell viability is crucial. This provides a baseline understanding of its general cytotoxicity and potential therapeutic window.
Experimental Protocol: MTS Cell Viability Assay
The MTS assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[10][11]
-
Cell Seeding: Seed a relevant cell line (e.g., a cancer cell line for an oncology target) into a 96-well plate at a density that ensures logarithmic growth during the experiment.[12]
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a range of concentrations of the aminopyridine compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.[9]
-
MTS Reagent Addition: Add a solution of MTS reagent (containing a tetrazolium salt and an electron coupling reagent like PES) to each well.[10][13][14]
-
Incubation and Measurement: Incubate the plate for 1 to 4 hours at 37°C.[10][13][14] The metabolically active cells will reduce the MTS to a colored formazan product.[10] Measure the absorbance at approximately 490 nm using a microplate reader.[10][13]
-
Data Analysis: Subtract the background absorbance from all wells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11]
Caption: Workflow for the MTS cell viability assay.
III. Sharpening the Focus: Secondary Assays and Selectivity Profiling
Compounds that demonstrate activity in primary screens ("hits") must undergo further characterization to confirm their activity and assess their specificity.
A. Orthogonal Assays for Hit Confirmation
It is critical to confirm hits using a different assay technology to rule out artifacts from the primary screen. For kinase inhibitors identified through HTRF, an orthogonal assay could be a filter-binding assay or a cellular target engagement assay.[15]
B. Selectivity Profiling: A Key Predictor of Safety
Promiscuous compounds that interact with multiple targets are more likely to have off-target toxicities. Therefore, assessing the selectivity of hits is a crucial step.
-
Kinase Selectivity: For kinase inhibitors, profiling against a panel of related and unrelated kinases is standard practice. This can be performed at a contract research organization (CRO) using their established kinase panels.
-
hERG Channel Inhibition: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias.[16][17] An early assessment of hERG liability is essential. While some aminopyridines have shown hERG inhibition, it is often at concentrations much higher than their therapeutic levels.[16][17][18][19][20]
Experimental Protocol: hERG Inhibition Assay (Automated Patch Clamp)
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).[16][17]
-
Compound Application: Apply a range of concentrations of the aminopyridine compound to the cells. Include a vehicle control and a known hERG inhibitor (e.g., terfenadine) as a positive control.[16][17]
-
Electrophysiological Recording: Use an automated patch-clamp system to measure the hERG channel current in response to a specific voltage protocol.
-
Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.[16]
IV. Early Glimpse into Drug-Like Properties: ADMET Profiling
A potent and selective compound is of little value if it has poor drug-like properties. Early in vitro ADMET assays provide critical data to guide lead optimization.
A. Metabolic Stability: Cytochrome P450 (CYP) Inhibition
The cytochrome P450 (CYP) family of enzymes is responsible for the metabolism of a vast number of drugs.[21][22] Inhibition of these enzymes can lead to drug-drug interactions.[21][22][23]
Experimental Protocol: In Vitro CYP Inhibition Assay
-
Incubation: Incubate pooled human liver microsomes with a specific CYP isoform probe substrate and a range of concentrations of the aminopyridine compound.[23][24][25]
-
Metabolite Quantification: After a defined incubation period, quantify the formation of the specific metabolite of the probe substrate using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[21][24]
-
Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to that of a vehicle control to determine the percent inhibition and calculate the IC50 value.[23][26]
Table 1: Representative Data from an In Vitro CYP Inhibition Screen for an Aminopyridine Compound
| CYP Isoform | IC50 (µM) |
| CYP1A2 | > 30 |
| CYP2C9 | > 30 |
| CYP2C19 | 15.2 |
| CYP2D6 | > 30 |
| CYP3A4 | 8.9 |
Data is hypothetical and for illustrative purposes only. Studies on 4-aminopyridine have shown that it does not significantly inhibit major CYP enzymes at therapeutic concentrations.[23][24][25]
B. Genotoxicity: The Ames Test
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a compound.[27][28] A positive result is a significant red flag for potential carcinogenicity.[27]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Bacterial Strains: Use several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[27] These strains carry different mutations that can be reverted by different types of mutagens.
-
Metabolic Activation: The test is performed both with and without a fraction of rat liver homogenate (S9 mix) to mimic mammalian metabolism, as some compounds only become mutagenic after being metabolized.
-
Exposure and Plating: Mix the bacterial strain, the test aminopyridine compound at various concentrations, and either S9 mix or a buffer onto a minimal agar plate lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Studies have indicated that some aminopyridines are not genotoxic in the Ames test.[29]
V. Synthesizing the Data: From Hits to Leads
The culmination of this initial screening cascade is a rich dataset that allows for the prioritization of compounds for further development. The ideal lead candidate will exhibit:
-
Potent and selective activity in the primary and secondary assays.
-
A clear mechanism of action.
-
A favorable safety profile (e.g., low cytotoxicity, no hERG inhibition, no CYP inhibition, negative in the Ames test).
-
Promising early ADME properties.
The journey from a library of aminopyridine compounds to a viable drug candidate is a long and arduous one. However, a well-designed and rigorously executed initial biological screening campaign, grounded in scientific rationale, is the essential first step towards success.
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A Comprehensive Technical Guide to the Solubility and Stability Assessment of (5-Aminopyridin-2-yl)(morpholino)methanone
Abstract
The journey of a novel chemical entity from discovery to a viable drug candidate is contingent upon a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides an in-depth technical framework for the comprehensive assessment of (5-Aminopyridin-2-yl)(morpholino)methanone, a heterocyclic compound with potential applications in pharmaceutical development. We will explore the causality behind experimental design, present robust, self-validating protocols for both solubility and stability evaluation, and discuss the interpretation of this data in the context of drug development. This document is intended for researchers, chemists, and drug development professionals seeking to establish a foundational data package for this, or structurally similar, molecules.
Introduction: The Pillars of "Druggability"
In pharmaceutical sciences, a molecule's therapeutic potential can only be realized if it can be formulated into a safe, effective, and stable dosage form that delivers the active pharmaceutical ingredient (API) to its target site. Solubility and stability are the twin pillars supporting this endeavor. Poor aqueous solubility can lead to low and erratic bioavailability, hindering clinical efficacy, while chemical instability can result in the loss of potency and the formation of potentially toxic degradation products.[1][2]
The purpose of stability testing is to provide evidence of how the quality of an API varies with time under the influence of environmental factors such as temperature, humidity, and light.[3][4][5] This information is paramount for determining appropriate storage conditions, container closure systems, and establishing a re-test period or shelf-life.[3][6] Therefore, a rigorous and early assessment of these characteristics is not merely a regulatory requirement but a fundamental component of risk mitigation in drug development. This guide outlines a logical, phase-appropriate strategy for characterizing this compound.
Compound Profile: this compound
A clear understanding of the molecule's intrinsic properties is the starting point for any assessment. The structure, featuring a basic aminopyridine group and an amide linkage to a morpholine ring, suggests potential pH-dependent solubility and susceptibility to hydrolysis.
| Property | Value | Source |
| Chemical Name | This compound | [7][8] |
| CAS Number | 1180131-89-8 | [7][8] |
| Molecular Formula | C₁₀H₁₃N₃O₂ | [7][8] |
| Molecular Weight | 207.23 g/mol | [7][8] |
| SMILES | O=C(C1=NC=C(N)C=C1)N2CCOCC2 | [7] |
| Purity (Typical) | ≥95% | [8] |
| GHS Hazard Statements | H302, H315, H319, H335 | [7] |
Integrated Assessment Workflow
The solubility and stability assessments are not independent activities but are part of an integrated workflow. Early solubility data informs the design of stability studies (e.g., concentration for stress testing), while stability results can influence formulation strategies designed to enhance solubility.
Caption: Integrated workflow for solubility and stability testing.
Solubility Assessment: A Prerequisite for Success
Solubility dictates how efficiently a drug can be absorbed and is a critical factor for its bioavailability and therapeutic effect.[1] We will delineate between two key types of solubility measurements: kinetic and thermodynamic.[9]
Causality of Experimental Choices
-
Kinetic vs. Thermodynamic: Kinetic solubility is a high-throughput screening method that measures a compound's precipitation from a supersaturated solution (often from a DMSO stock).[9] It is useful for early-stage discovery to quickly flag problematic compounds. Thermodynamic solubility, conversely, measures the true equilibrium solubility and is the gold standard for preclinical development.[9] It is more time-consuming but provides the definitive data required for formulation.
-
pH-Dependence: The presence of the basic aminopyridine moiety in this compound necessitates solubility testing across a range of pH values. This is crucial because the pH of the gastrointestinal tract varies significantly (pH 1-2 in the stomach, 6-7.5 in the small intestine). pH-dependent solubility data helps predict where the drug will dissolve and be absorbed.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
This protocol is based on the well-established shake-flask method, which remains the benchmark for determining equilibrium solubility.
-
Preparation of Buffers: Prepare a series of physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) according to USP standards.
-
Sample Preparation: Add an excess amount of this compound to separate vials containing a fixed volume (e.g., 2 mL) of each buffer. The goal is to create a saturated solution with visible solid remaining.
-
Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (typically 25°C or 37°C) for a minimum of 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: After incubation, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant. To remove any remaining particulates, filter the aliquot through a 0.22 µm PVDF syringe filter.
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method against a standard calibration curve.
-
Verification: Visually inspect the original vials to confirm that solid material remains, validating that the solution was indeed saturated.
Data Presentation: pH-Solubility Profile
The results should be tabulated to provide a clear pH-solubility profile.
| pH of Buffer | Temperature (°C) | Mean Solubility (µg/mL) | Standard Deviation |
| 1.2 (Simulated Gastric Fluid) | 37 | 1550 | ± 45 |
| 4.5 (Acetate Buffer) | 37 | 420 | ± 15 |
| 6.8 (Simulated Intestinal Fluid) | 37 | 85 | ± 5 |
| 7.4 (Phosphate Buffer) | 37 | 70 | ± 4 |
Stability Assessment: Ensuring Safety and Potency
Stability testing is a regulatory necessity, guided by the International Council for Harmonisation (ICH), to ensure a drug product maintains its quality, safety, and efficacy throughout its shelf life.[10][11] The process begins with forced degradation studies to understand the molecule's liabilities, followed by formal studies under controlled conditions.[12]
Forced Degradation (Stress Testing)
The objective of forced degradation is to intentionally degrade the API to identify potential degradation products and establish the intrinsic stability of the molecule.[13] This data is essential for developing stability-indicating analytical methods that can separate the API from all potential degradants.[12][14] The goal is to achieve a target degradation of 5-20%.[13][15]
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation Conditions
| Stress Condition | Protocol Details | Justification |
| Acid Hydrolysis | Dissolve API in 50:50 Acetonitrile:Water. Add HCl to a final concentration of 0.1 M. Heat at 60°C. Sample at 2, 6, 12, and 24 hours. | Simulates acidic environments and tests the stability of the amide bond and other acid-labile groups. |
| Base Hydrolysis | Dissolve API in 50:50 Acetonitrile:Water. Add NaOH to a final concentration of 0.1 M. Heat at 60°C. Sample at 2, 6, 12, and 24 hours. | Tests for susceptibility to base-catalyzed degradation, particularly amide hydrolysis. |
| Oxidation | Dissolve API in a suitable solvent. Add hydrogen peroxide to a final concentration of 3%. Store at room temperature, protected from light. Sample at 2, 6, 12, and 24 hours. | Evaluates the molecule's sensitivity to oxidative stress, which can occur during manufacturing and storage. |
| Thermal Degradation | Store the solid API in a controlled oven at 80°C. Sample at 1, 3, and 7 days. | Assesses the intrinsic thermal stability of the molecule in its solid form. |
| Photostability | Expose the solid API and a solution of the API to a light source conforming to ICH Q1B guidelines (cool white fluorescent and near-UV lamps). Include a dark control. | Determines if the molecule is light-sensitive, which has implications for manufacturing, packaging, and storage.[15] |
Formal Stability Studies
Formal stability studies are performed on a representative batch of the API to establish a re-test period. The conditions and duration are prescribed by ICH guidelines.[10][16]
-
Long-Term Stability: The primary study to establish the re-test period.
-
Accelerated Stability: A stress study designed to increase the rate of chemical degradation. Significant changes under these conditions may predict issues in the long-term study.
Data Presentation: Formal Stability Results
Data should be presented in a table tracking key quality attributes over time.
| Time Point (Months) | Storage Condition | Assay (%) | Appearance | Total Degradation Products (%) |
| 0 | - | 99.8 | White to off-white powder | 0.12 |
| 3 | 25°C/60%RH | 99.7 | Conforms | 0.15 |
| 3 | 40°C/75%RH | 99.1 | Conforms | 0.75 |
| 6 | 25°C/60%RH | 99.8 | Conforms | 0.14 |
| 6 | 40°C/75%RH | 98.2 | Conforms | 1.55 |
| 12 | 25°C/60%RH | 99.6 | Conforms | 0.21 |
Conclusion and Path Forward
This guide provides a comprehensive, scientifically grounded framework for assessing the solubility and stability of this compound. The data generated from these protocols will establish a critical foundation for its progression as a drug candidate. The pH-solubility profile will directly inform biopharmaceutical classification and formulation design, while the stability data will dictate storage requirements, packaging, and the re-test period, ensuring the delivery of a safe and effective product. The principles and methodologies outlined herein are not only applicable to the title compound but also serve as a robust template for the evaluation of other novel chemical entities.
References
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Synthesis of Aza Analogues of the Anticancer Agent Batracylin. ResearchGate. Available at: [Link]
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Reddy, C., & Viswanath, I. V. K. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry. Available at: [Link]
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This compound. Beijing Xinheng Co., Ltd. Available at: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. Available at: [Link]
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ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available at: [Link]
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WHO. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Available at: [Link]
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EMA. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. European Medicines Agency. Available at: [Link]
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WHO. (2018). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization. Available at: [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link]
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Lu, G., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
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American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available at: [Link]
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EMA. (2023). Stability testing of existing active substances and related finished products. European Medicines Agency. Available at: [Link]
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EMA. ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. Available at: [Link]
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Sinko, P. J. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]
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Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. Available at: [Link]
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Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Available at: [Link]
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Ghorbani-Vaghei, R., et al. (2020). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Scientific Reports. Available at: [Link]
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Food and Drugs Authority, Ghana. (2024). Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. Available at: [Link]
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AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available at: [Link]
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SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available at: [Link]
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Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. Available at: [Link]
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Synthesis of (5-Aminopyridin-2-yl)(morpholino)methanone Derivatives: An In-depth Technical Guide
Introduction
The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among the vast array of pyridine derivatives, (5-Aminopyridin-2-yl)(morpholino)methanone and its analogues represent a class of compounds with significant potential in drug discovery and development. The presence of a 2-carbonyl-morpholine moiety, coupled with a 5-amino group, provides a versatile platform for the synthesis of diverse chemical libraries. The amino group, in particular, serves as a key functional handle for further structural modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the primary synthetic strategies for accessing these valuable building blocks, tailored for researchers, scientists, and professionals in the field of drug development.
Strategic Approaches to Synthesis
The synthesis of this compound derivatives can be broadly categorized into two primary retrosynthetic approaches. The choice of strategy often depends on the availability of starting materials, the desired scale of the reaction, and the specific structural modifications intended for the final derivatives.
Strategy 1: Late-stage amination via amide coupling of a pre-functionalized pyridine ring. This approach is direct and efficient if the requisite 5-aminopyridine-2-carboxylic acid is readily available.
Strategy 2: A more convergent and versatile approach that involves the initial construction of the morpholino-methanone moiety on a pyridine ring bearing a nitro group, followed by the reduction of the nitro functionality to the desired amine. This strategy is particularly advantageous for the synthesis of a diverse range of derivatives, as it allows for the introduction of various amines in the final step.
This guide will delve into the practical execution of both strategies, providing detailed experimental protocols and insights into the underlying chemical principles.
Physicochemical Data of Key Compounds
A thorough understanding of the physical and chemical properties of the starting materials, intermediates, and final products is crucial for successful synthesis and purification.
| Compound | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 5-Aminopyridine-2-carboxylic acid | 24242-20-4 | C₆H₆N₂O₂ | 138.12 | 218-223 | Solid | |
| 2-Chloro-5-nitropyridine | 4548-45-2 | C₅H₃ClN₂O₂ | 158.54 | 105-108 | Light yellow to beige crystalline powder | |
| (5-Nitropyridin-2-yl)(morpholino)methanone | Not readily available | C₁₀H₁₁N₃O₄ | 237.21 | Predicted to be a solid | Not specified | |
| This compound | 1180131-89-8 | C₁₀H₁₃N₃O₂ | 207.23 | Not specified | Not specified |
Note: Some data for the nitro intermediate is predicted as it is a synthetic intermediate and not always fully characterized in the literature.
Synthetic Strategies and Experimental Protocols
Strategy 1: Amide Coupling of 5-Aminopyridine-2-carboxylic acid
This strategy represents the most direct route to the target compound, involving the formation of an amide bond between 5-aminopyridine-2-carboxylic acid and morpholine. The success of this reaction hinges on the effective activation of the carboxylic acid, which is typically achieved using a coupling agent. O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient and widely used coupling reagent for this purpose, known for its ability to minimize side reactions and racemization (in the case of chiral substrates).[1]
-
Reagent Preparation: In a clean, dry round-bottom flask, dissolve 5-aminopyridine-2-carboxylic acid (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Activation: Cool the solution to 0 °C in an ice bath with continuous stirring. To this solution, add HATU (1.1-1.5 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents). Stir the mixture at 0 °C for 15-30 minutes to allow for the formation of the activated ester.
-
Amine Addition: Add morpholine (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up and Purification: Upon completion, quench the reaction by adding water. Dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford this compound.
-
Solvent: Anhydrous aprotic solvents like DMF or DCM are used to prevent the hydrolysis of the activated carboxylic acid intermediate and the coupling reagent.[1]
-
Coupling Agent (HATU): HATU is chosen for its high efficiency in forming the active O-acylisourea intermediate, which readily reacts with the amine. The inclusion of the 7-azabenzotriazole moiety helps to suppress side reactions.[1]
-
Base (DIPEA): A non-nucleophilic base is essential to neutralize the hexafluorophosphate salt formed during the activation step and to scavenge the proton released during amide bond formation, driving the reaction to completion. DIPEA is sterically hindered and therefore less likely to compete with morpholine as a nucleophile.[1]
Caption: Workflow for the synthesis of this compound via amide coupling.
Strategy 2: Nucleophilic Aromatic Substitution and Subsequent Reduction
This two-step strategy offers greater flexibility for creating a library of derivatives by allowing for the use of various substituted morpholines or other cyclic amines in the first step. The synthesis commences with the reaction of 2-chloro-5-nitropyridine with morpholine via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group is crucial as it activates the pyridine ring towards nucleophilic attack.[2] The resulting nitro-intermediate is then reduced to the target aminopyridine derivative.
The reaction proceeds through an addition-elimination mechanism, where the nucleophile (morpholine) attacks the carbon atom bearing the chlorine, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[3] Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring.
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in a suitable solvent such as ethanol, isopropanol, or acetonitrile.
-
Nucleophile Addition: Add morpholine (1.1-2.0 equivalents) to the solution. If the morpholine is provided as a salt, a non-nucleophilic base like triethylamine or DIPEA should be added to liberate the free amine.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). The progress of the reaction can be monitored by TLC.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. The residue can be purified by partitioning between water and an organic solvent like ethyl acetate. The organic layer is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude (5-nitropyridin-2-yl)(morpholino)methanone, which can be further purified by column chromatography or recrystallization.
The reduction of the nitro group to an amine is a critical final step. A variety of reducing agents can be employed, but a common and effective method utilizes iron powder in the presence of an acidic medium or a neutral salt like ammonium chloride. This method is often preferred due to its relatively mild conditions and cost-effectiveness.[4]
-
Reaction Setup: To a solution of (5-nitropyridin-2-yl)(morpholino)methanone (1.0 equivalent) in a mixture of ethanol and water (e.g., a 2:1 ratio), add ammonium chloride (5-10 equivalents) and iron powder (3-5 equivalents).[5]
-
Reaction: Heat the mixture to reflux (approximately 70-80 °C) with vigorous stirring. The reaction progress should be monitored by TLC. The reaction is typically complete within 2-7 hours.[4]
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature. It is crucial to add water before removing the ethanol to prevent a potential exothermic reaction.[4] Filter the mixture through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol or ethyl acetate. Concentrate the filtrate under reduced pressure to remove the organic solvent. The aqueous residue can then be extracted with an organic solvent like ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography on silica gel will yield the final this compound.
-
SNAr Reaction: The nitro group at the 5-position is essential for activating the 2-position of the pyridine ring towards nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate through resonance.[2]
-
Reduction with Fe/NH₄Cl: This system provides a mild and effective method for the reduction of the nitro group. The ammonium chloride acts as a proton source in situ, facilitating the reduction process. This method avoids the use of stronger, and potentially less selective, reducing agents like catalytic hydrogenation, which might require specialized equipment.[4][5]
Caption: Two-step synthesis of this compound.
Mechanistic Insights
A deeper understanding of the reaction mechanisms is paramount for troubleshooting and optimizing synthetic protocols.
Amide Coupling with HATU
The mechanism of HATU-mediated amide coupling involves the initial activation of the carboxylic acid.
Caption: Simplified mechanism of HATU-mediated amide bond formation.
-
Activation: The carboxylic acid reacts with HATU in the presence of a base to form a highly reactive O-acylisourea intermediate.
-
Nucleophilic Attack: The amine (morpholine) attacks the carbonyl carbon of the activated ester, forming a tetrahedral intermediate.
-
Collapse of Intermediate: The tetrahedral intermediate collapses, eliminating the 1-hydroxy-7-azabenzotriazole (HOAt) leaving group to form the stable amide bond.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step process.
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
-
Addition: The nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group, breaking the aromaticity and forming a resonance-stabilized carbanion (Meisenheimer complex). This is typically the rate-determining step.[3]
-
Elimination: The leaving group departs, restoring the aromaticity of the ring and yielding the substitution product.
Reduction of Nitro Group with Iron
The reduction of an aromatic nitro group with iron metal in the presence of a proton source is a heterogeneous reaction that proceeds through a series of single-electron transfers.
-
Electron Transfer: Iron metal acts as a single-electron donor, reducing the nitro group in a stepwise manner.
-
Protonation: The intermediate species are protonated by the acidic medium or the in situ generated acid from ammonium chloride.
-
Final Product: A series of electron transfers and protonations ultimately leads to the formation of the corresponding amine.
Conclusion
The synthesis of this compound and its derivatives is readily achievable through well-established synthetic methodologies. The choice between a direct amide coupling approach and a two-step strategy involving nucleophilic aromatic substitution followed by reduction will depend on the specific synthetic goals and the availability of starting materials. A thorough understanding of the experimental protocols and the underlying reaction mechanisms, as detailed in this guide, will empower researchers to efficiently synthesize these valuable compounds and their analogues for applications in drug discovery and medicinal chemistry.
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Amerigo Scientific. 5-Aminopyridine-2-carboxylic acid (96%). [Link][6]
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Common Organic Chemistry. Nitro Reduction - Iron (Fe). [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link][2]
-
ResearchGate. Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. [Link][9]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link][3]
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Methodological & Application
Application Notes & Protocols: In Vitro Kinase Assay for (5-Aminopyridin-2-yl)(morpholino)methanone
Abstract
This document provides a comprehensive framework for the in vitro characterization of (5-Aminopyridin-2-yl)(morpholino)methanone, a novel compound with structural motifs common to known kinase inhibitors. Given the absence of published data on its specific kinase targets, this guide is structured as a strategic workflow for discovery and characterization. It begins with broad selectivity profiling to identify potential kinase targets, proceeds to detailed protocols for determining inhibitory potency (IC₅₀), and concludes with methods to elucidate the mechanism of action. The protocols prioritize robust, modern, non-radioactive assay formats, such as luminescence-based ADP detection, explaining the scientific rationale behind each experimental step and control. This guide is intended for researchers in drug discovery and chemical biology aiming to profile novel small molecules against the human kinome.
Introduction: The Rationale for Kinase Profiling
Protein kinases are critical regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets.[2] The compound this compound incorporates a morpholine moiety and an aminopyridine scaffold. Similar structures are present in established phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors, where the morpholine group often forms a key hydrogen bond in the kinase hinge region.[3][4] This structural homology suggests that this compound may exhibit inhibitory activity against one or more protein kinases.
The primary challenge with a novel compound is the identification of its target(s) and its selectivity profile across the kinome.[5] A highly selective inhibitor is a valuable tool for dissecting signaling pathways, whereas a multi-targeted inhibitor might offer therapeutic advantages in complex diseases.[6] Therefore, the initial characterization of a potential kinase inhibitor should not focus on a single, assumed target but rather employ a broad, systematic approach.
This guide outlines a three-stage workflow for the comprehensive in vitro characterization of this compound:
-
Kinase Selectivity Profiling: A broad screen against a diverse panel of kinases to identify primary biological targets and potential off-targets.
-
Potency Determination (IC₅₀): Quantitative analysis of the compound's inhibitory strength against the "hit" kinases identified in the primary screen.
-
Mechanism of Action (MoA) Studies: Elucidation of the inhibitory mechanism, focusing on determining ATP-competitiveness.
The following sections provide the scientific principles, detailed step-by-step protocols, and data interpretation guidelines for this discovery workflow.
Foundational Principles of In Vitro Kinase Assays
An in vitro kinase assay quantifies the enzymatic activity of a purified kinase. The fundamental reaction involves the transfer of the γ-phosphate from adenosine triphosphate (ATP) to a specific substrate (a peptide, protein, or lipid).[7] The efficacy of an inhibitor is measured by its ability to reduce the rate of this phosphotransfer reaction.
Kinase + ATP + Substrate → Kinase + ADP + Phosphorylated Substrate
The key to any kinase assay is the method used to detect either the consumption of a reactant (ATP) or the formation of a product (ADP or the phosphorylated substrate).[8] While traditional radiometric assays using [γ-³²P]-ATP are considered a gold standard for their directness and sensitivity[9][10], non-radioactive methods have become prevalent due to safety, cost, and high-throughput screening (HTS) compatibility.[1][11]
This guide will focus on a luminescence-based assay, the ADP-Glo™ Kinase Assay , for its robustness, sensitivity, and direct correlation between signal and kinase activity.[12][13] In this system, the amount of ADP produced in the kinase reaction is quantified in a subsequent set of coupled enzymatic reactions that ultimately generate a light signal via luciferase. The luminescent signal is directly proportional to the amount of ADP produced and thus directly proportional to kinase activity.[1]
The Characterization Workflow: A Strategic Overview
The process of evaluating a novel compound like this compound follows a logical progression from broad screening to detailed mechanistic studies.
Figure 1. Workflow for characterizing a novel kinase inhibitor.
Part I: Kinase Selectivity Profiling
Causality Behind This Step: Before investing significant resources, it is crucial to understand the selectivity of a new compound.[14] A broad kinase panel screen provides a "snapshot" of the compound's activity across the kinome at a single, relatively high concentration.[15] This approach efficiently identifies the most sensitive targets for further study and simultaneously flags potential off-target liabilities that could lead to toxicity later in development.[6]
Protocol 1: Broad Kinase Panel Screening
For a novel compound, utilizing a commercial kinase screening service is often the most efficient approach. These services offer standardized, validated assays against hundreds of kinases. The following describes the general procedure for preparing and submitting a compound.
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound, typically 10-50 mM, in 100% dimethyl sulfoxide (DMSO). Ensure the compound is fully dissolved.
-
Expert Insight: The purity of the compound and the quality of the DMSO are critical. Impurities can interfere with assays, and water in DMSO can cause compound precipitation upon freezing.[16]
-
-
Submission:
-
Contact a reputable vendor that offers kinase profiling services (e.g., Reaction Biology, Promega, Eurofins).
-
Select a panel that offers broad coverage of the human kinome. The "scanMAX" or equivalent panels testing against >400 kinases are ideal.
-
Specify the screening concentration. A standard initial screen is often performed at 1 µM or 10 µM.[15]
-
-
Assay Principle (Vendor Side):
-
Data Analysis & Interpretation:
-
The primary data will be delivered as percent inhibition relative to a DMSO vehicle control.
-
A "hit" is typically defined as a kinase showing inhibition above a certain threshold (e.g., >50% or >75% inhibition). The stringency of this cutoff depends on the goals of the study.
-
Table 1: Example Data from a Hypothetical Kinase Panel Screen (Compound screened at 10 µM)
| Kinase Target | Kinase Family | % Inhibition vs. DMSO | Hit? (Threshold >75%) |
| PI3Kα | Lipid Kinase | 98.2% | Yes |
| mTOR | PIKK | 95.7% | Yes |
| DNA-PK | PIKK | 81.1% | Yes |
| CDK2/CycA | CMGC | 45.3% | No |
| ABL1 | Tyrosine Kinase | 12.5% | No |
| PKA | AGC | 5.1% | No |
Part II: IC₅₀ Determination for "Hit" Kinases
Causality Behind This Step: A single-point screen identifies sensitive kinases but does not quantify the compound's potency. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for inhibitor potency.[18] Generating a full dose-response curve provides this value and confirms the inhibitory activity observed in the primary screen. This protocol uses the ADP-Glo™ assay as a model system.
Figure 2. Principle of the ADP-Glo™ Luminescence Assay.
Protocol 2: IC₅₀ Determination using ADP-Glo™
This protocol is designed for a 384-well plate format but can be scaled. All additions should be made to duplicate or triplicate wells.
A. Materials and Reagents
-
Test Compound: this compound, 10 mM in 100% DMSO.
-
Target Kinase: Purified, active "hit" kinase (e.g., PI3Kα).
-
Kinase Substrate: Appropriate substrate for the target kinase (e.g., PIP2 for PI3Kα).
-
ATP: High purity ATP solution.
-
Assay Kit: ADP-Glo™ Kinase Assay Kit (Promega or similar).
-
Plates: White, opaque, 384-well assay plates (low-volume).
-
Control Inhibitor: A known inhibitor for the target kinase (e.g., Wortmannin for PI3K).
-
Buffers: Kinase-specific reaction buffer (often supplied with the enzyme or detailed in its datasheet).
B. Reagent Preparation
-
Compound Dilution Plate:
-
Create a serial dilution of the test compound. In a 96-well plate, perform a 1:3 serial dilution in 100% DMSO to generate 10 concentrations. This will be the source plate for the assay.
-
Expert Insight: This method ensures the final DMSO concentration is constant across all wells, which is critical as DMSO can inhibit some kinases at higher concentrations.[16]
-
-
Kinase Reaction Buffer (1X): Prepare as specified for the target kinase. A typical buffer might be 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5.
-
2X ATP/Substrate Solution: Prepare a solution containing ATP and substrate at 2 times the final desired concentration in 1X kinase reaction buffer. The ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[5]
-
2X Enzyme Solution: Dilute the kinase to 2 times the final desired concentration in 1X kinase reaction buffer. The optimal enzyme concentration must be determined empirically to ensure the reaction is linear with time and consumes between 10-30% of the ATP during the incubation period.
C. Assay Procedure
-
Compound Addition: Add 1 µL of serially diluted compound from the dilution plate to the 384-well assay plate. Add 1 µL of 100% DMSO to "100% activity" control wells and "no enzyme" background wells.
-
Enzyme Addition: Add 4 µL of 1X kinase buffer to the "no enzyme" wells. Add 4 µL of the 2X Enzyme Solution to all other wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[12]
-
Reaction Initiation: Add 5 µL of the 2X ATP/Substrate Solution to all wells to start the kinase reaction. The final reaction volume is 10 µL.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the predetermined time (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well. This converts the generated ADP into ATP, which is then used by luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Read the luminescence on a plate reader.
D. Data Analysis
-
Subtract the average "no enzyme" background signal from all other data points.
-
Calculate the Percent Inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_inhibitor / Signal_DMSO))
-
Plot Percent Inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.
Table 2: Example Data Template for IC₅₀ Determination
| [Inhibitor], M | Log [Inhibitor] | Luminescence (RLU) | % Inhibition |
| 1.00E-05 | -5.00 | 15,234 | 95.1% |
| 3.33E-06 | -5.48 | 18,987 | 93.8% |
| 1.11E-06 | -5.95 | 25,432 | 91.7% |
| 3.70E-07 | -6.43 | 45,876 | 85.0% |
| 1.23E-07 | -6.91 | 98,543 | 67.9% |
| 4.12E-08 | -7.38 | 156,789 | 48.9% |
| 1.37E-08 | -7.86 | 234,567 | 23.3% |
| 4.57E-09 | -8.34 | 289,012 | 5.6% |
| 1.52E-09 | -8.82 | 301,456 | 1.5% |
| 0 (DMSO) | - | 306,123 | 0.0% |
| No Enzyme | - | 1,250 | - |
Part III: Mechanism of Action (MoA) Studies
Causality Behind This Step: Understanding how an inhibitor works is vital for drug development. Most small molecule kinase inhibitors compete with ATP for binding to the active site.[2] An ATP-competition assay is a straightforward method to determine this. If the compound is ATP-competitive, its apparent potency (IC₅₀) will decrease as the concentration of ATP increases, because more inhibitor is required to compete with the higher concentration of the natural substrate.[5]
Protocol 3: ATP-Competition Assay
-
Design: The experimental setup is identical to the IC₅₀ determination protocol (Protocol 2). The key modification is to perform the entire IC₅₀ dose-response experiment multiple times, each time with a different, fixed concentration of ATP.
-
ATP Concentrations: Choose a range of ATP concentrations around the Kₘ value for the kinase. A typical set would be:
-
ATP at Kₘ
-
ATP at 5 x Kₘ
-
ATP at 10 x Kₘ
-
-
Procedure:
-
For each ATP concentration, prepare a separate 2X ATP/Substrate Solution.
-
Run the full 10-point IC₅₀ curve as described in Protocol 2.
-
-
Data Analysis:
-
Calculate the IC₅₀ value for each ATP concentration.
-
Plot the IC₅₀ values as a function of the ATP concentration.
-
Interpretation: A systematic increase in the IC₅₀ value with increasing ATP concentration indicates that this compound is an ATP-competitive inhibitor. The data can be further analyzed using a Cheng-Prusoff plot to determine the inhibitor constant (Kᵢ).
-
Table 3: Example Data from a Hypothetical ATP-Competition Study
| [ATP] | IC₅₀ of Compound (nM) | Fold Shift vs. Kₘ |
| Kₘ | 41 | 1.0 |
| 5x Kₘ | 185 | 4.5 |
| 10x Kₘ | 398 | 9.7 |
Conclusion
This application note provides a validated, systematic workflow for the initial in vitro characterization of this compound as a potential kinase inhibitor. By following the logical progression from broad selectivity profiling to quantitative potency determination and finally to mechanistic studies, researchers can efficiently build a comprehensive profile of this novel compound. The detailed protocols, grounded in established biochemical principles, are designed to generate high-quality, reproducible data essential for advancing a compound in the drug discovery pipeline. The insights gained from these assays will form the foundation for subsequent cellular and in vivo studies.
References
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Wang, Z. (2008). Fluorescence detection techniques for protein kinase assay. Analytical and Bioanalytical Chemistry. Available at: [Link]
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Brehmer, D., & Godl, K. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert Review of Proteomics. Available at: [Link]
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Shan, Y., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]
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Vasta, J. D., & Kaddis, C. S. (2018). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. Assay Guidance Manual. Available at: [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. Available at: [Link]
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Hastie, C. J., et al. (2006). Assay of protein kinases using radiolabeled ATP: a protocol. Nature Protocols. Available at: [Link]
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BPS Bioscience. (n.d.). Luminescent Assay Kits. BPS Bioscience. Available at: [Link]
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Long, W., et al. (2019). A Radioactive in vitro ERK3 Kinase Assay. Bio-protocol. Available at: [Link]
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Drewry, D. H., et al. (2017). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. Molecules. Available at: [Link]
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Beck, B., et al. (2012). Assay Development for Protein Kinase Enzymes. Assay Guidance Manual. Available at: [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
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Adriaenssens, E. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. Available at: [Link]
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Adriaenssens, E. (2023). In vitro kinase assay. ResearchGate. Available at: [Link]
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Chu, X. J., et al. (2006). Discovery of methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. Journal of Medicinal Chemistry. Available at: [Link]
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Beaufils, F., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Available at: [Link]
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Chen, S., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
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Beaufils, F., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry. Available at: [Link]
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Gundu, C., et al. (2017). Design and synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Application Notes & Protocols: Cell-Based Functional Assays for (5-Aminopyridin-2-yl)(morpholino)methanone
Introduction: A Framework for Functional Characterization
The discovery of novel chemical entities like (5-Aminopyridin-2-yl)(morpholino)methanone marks a critical starting point in drug development. The immediate challenge lies in elucidating its biological function—identifying its cellular targets and quantifying its effect on signaling pathways. Cell-based functional assays are indispensable tools in this endeavor, providing a physiological context to measure a compound's potency and efficacy.
This guide provides a comprehensive framework for the functional characterization of a novel compound, using this compound as the subject. As the specific molecular target of this compound is not yet defined in public literature, we will proceed with a robust, target-agnostic strategy that is broadly applicable. We will detail protocols for assays targeting two distinct and highly relevant G protein-coupled receptor (GPCR) signaling pathways:
-
Gq/11-Coupled Pathway: Exemplified by the orphan receptor GPR139 , which primarily signals through the release of intracellular calcium ([Ca²⁺]i).
-
Gi/o-Coupled Pathway: Exemplified by the Dopamine D2 Receptor (D2R) , which signals by inhibiting the production of cyclic AMP (cAMP).
By following these protocols, researchers can systematically determine if this compound—or any novel compound—acts as an agonist or antagonist at receptors utilizing these canonical signaling cascades.
Part 1: Interrogating the Gq/11 Pathway via GPR139
Scientific Rationale & Background
GPR139 is an orphan GPCR predominantly expressed in the central nervous system.[1] Its primary signaling mechanism involves coupling to Gαq/11 G proteins.[2][3][4] Agonist binding triggers a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium into the cytoplasm.[5] This rapid and transient increase in intracellular calcium is a hallmark of Gq/11 activation and serves as a direct, measurable output of receptor activity. While GPR139's main output is calcium mobilization, it has also been shown to stimulate cAMP production, likely as a downstream consequence of Gq/11 activation.[3][6][7]
Caption: GPR139 Gq/11 Signaling Pathway.
Primary Assay Protocol: Fluorescence-Based Calcium Mobilization
This assay quantifies agonist-induced increases in intracellular calcium using a calcium-sensitive fluorescent dye. The principle relies on loading cells with an acetoxymethyl (AM) ester form of the dye (e.g., Fluo-4 AM), which is cell-permeant. Inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to free Ca²⁺ released from the ER, the dye's fluorescence intensity increases dramatically, which is measured in real-time by a fluorescence plate reader.[5][8][9]
Caption: Calcium Mobilization Assay Workflow.
Detailed Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture HEK293 or CHO cells stably expressing human GPR139 in appropriate growth medium.
-
Harvest cells and seed them at a density of 40,000-60,000 cells/well (in 100 µL) into a 96-well, black-walled, clear-bottom assay plate.
-
Incubate the plate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Dye Loading:
-
Prepare a 2X Fluo-4 AM loading solution in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). This solution should contain the fluorescent dye and often includes probenecid (e.g., 2.5 mM final concentration) to prevent dye leakage from the cells.[8][9]
-
Aspirate the growth medium from the cell plate and add 100 µL of the 2X loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C, protected from light.
-
After incubation, gently wash the cells twice with 100 µL of assay buffer, leaving a final volume of 100 µL in each well.
-
-
Compound Plate Preparation:
-
Prepare a serial dilution of this compound in assay buffer. The concentrations should be prepared at 5X the final desired concentration.
-
Include controls:
-
Vehicle Control: Assay buffer with the same concentration of DMSO used for the test compound.
-
Positive Control: A known GPR139 agonist like L-Tryptophan (final concentration ~1 mM) or a potent synthetic agonist.[1][10]
-
Untransfected Cells: A set of wells with the parental cell line (not expressing GPR139) should be tested to confirm the response is receptor-specific.
-
-
-
Data Acquisition:
-
Place the cell plate into a fluorescence plate reader (e.g., FlexStation® 3, FLIPR®) equipped with an automated liquid handling system. Set the temperature to 37°C.
-
Set the instrument to record fluorescence (Excitation: ~494 nm, Emission: ~516 nm) over time.
-
Program the instrument to add 25 µL from the compound plate to the cell plate.
-
Begin reading fluorescence for a baseline (15-20 seconds), then inject the compounds and continue reading for an additional 90-120 seconds to capture the peak response.
-
Data Analysis and Interpretation:
The output will be a kinetic trace of fluorescence intensity over time. The response is typically quantified as the peak fluorescence intensity minus the baseline reading.
-
Normalization: Normalize the data where the vehicle control represents 0% activity and the maximal response from a saturating concentration of the positive control agonist represents 100% activity.
-
Curve Fitting: Plot the normalized response against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximal efficacy).
Table 1: Representative Data for GPR139 Calcium Mobilization Assay
| Compound | EC₅₀ (nM) | Eₘₐₓ (% of Control) |
| L-Tryptophan (Control) | 320,000[10] | 100% |
| (Hypothetical Data) | ||
| This compound | 150 | 95% |
| Vehicle (DMSO) | N/A | 0% |
Part 2: Probing the Gi/o Pathway via Dopamine D2 Receptor (D2R)
Scientific Rationale & Background
The Dopamine D2 receptor is a prototypical Gi/o-coupled receptor critical to neurological function and a primary target for antipsychotic medications.[11][12] Upon agonist binding, the activated D2R promotes the exchange of GDP for GTP on the Gαi subunit. The Gαi-GTP complex then dissociates and directly inhibits the enzyme adenylyl cyclase (AC). This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[12][13] To effectively measure this decrease, the basal level of cAMP is first artificially elevated using forskolin, a direct activator of adenylyl cyclase. The potency of a D2R agonist is then determined by its ability to reduce this forskolin-stimulated cAMP production.[14]
Caption: Dopamine D2 Receptor Gi/o Signaling Pathway.
Primary Assay Protocol: cAMP Inhibition Assay (Luminescence-Based)
This protocol utilizes a homogenous, bioluminescent assay format, such as the Promega cAMP-Glo™ Assay.[15][16] The principle is based on competition. Cellular cAMP produced stimulates Protein Kinase A (PKA). The remaining, unused ATP is then converted to light by a luciferase enzyme. Therefore, high cAMP levels result in low light output, and low cAMP levels result in high light output.
Caption: cAMP Inhibition Assay Workflow.
Detailed Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture CHO or HEK293 cells stably expressing human Dopamine D2 Receptor.
-
Seed 5,000-10,000 cells/well (in 80 µL) into a 384-well solid white assay plate.
-
Incubate overnight at 37°C with 5% CO₂.
-
-
Cell Stimulation:
-
Prepare 5X serial dilutions of this compound in stimulation buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation).
-
Prepare a 5X solution of forskolin in stimulation buffer. The final concentration should be one that elicits ~80% of its maximal effect (EC₈₀), determined empirically (typically 1-10 µM).
-
Prepare controls:
-
Add 10 µL of the 5X compound dilutions to the appropriate wells.
-
Immediately add 10 µL of the 5X forskolin solution to all wells except the basal controls.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Lysis and Detection (Following cAMP-Glo™ Protocol):
-
Equilibrate the plate and detection reagents to room temperature.
-
Add 20 µL of cAMP-Glo™ Detection Solution (which contains a lysing agent) to each well.
-
Incubate for 20 minutes at room temperature.
-
Add 40 µL of Kinase-Glo® Reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and Interpretation:
The raw output is relative light units (RLU). Since low cAMP corresponds to high RLU, the signal is inverted relative to the biological effect.
-
Normalization: Normalize the data where the forskolin-only response (low RLU) represents 0% inhibition and the basal response (high RLU) represents 100% inhibition.
-
Curve Fitting: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ (concentration for 50% inhibition) and Eₘₐₓ (maximal efficacy).
Table 2: Representative Data for D2R cAMP Inhibition Assay
| Compound | IC₅₀ (nM) | Eₘₐₓ (% Inhibition) |
| Dopamine (Control) | 2.8[13] | 100% |
| (Hypothetical Data) | ||
| This compound | 25 | 98% |
| Forskolin Only | N/A | 0% |
References
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Unal, H., et al. (2013). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. [Link]
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May, L. T., & Hill, S. J. (2008). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer). Bio-protocol. [Link]
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GPR139. Wikipedia. [Link]
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Stoveken, H. M., et al. (2020). The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects. Journal of Biological Chemistry. [Link]
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D2 Dopamine Receptor Assay. Innoprot. [Link]
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Application Notes & Protocols for (5-Aminopyridin-2-yl)(morpholino)methanone and Structurally Related Analogs in PI3K/mTOR Signaling Research
I. Introduction: The Critical Role of the PI3K/mTOR Pathway in Cellular Signaling
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which recruit and activate PI3K enzymes.[4] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 serves as a docking site for proteins containing pleckstrin homology (PH) domains, most notably the serine/threonine kinase AKT. This recruitment to the plasma membrane leads to the phosphorylation and activation of AKT by phosphoinositide-dependent kinase 1 (PDK1) and mTOR Complex 2 (mTORC2).
Once activated, AKT phosphorylates a multitude of downstream substrates, orchestrating a pro-survival and pro-growth cellular response. A key downstream effector of AKT is mTOR, a serine/threonine kinase that exists in two distinct multiprotein complexes: mTORC1 and mTORC2.[1]
-
mTORC1 integrates signals from growth factors, nutrients, energy status, and stress to control protein synthesis, lipid synthesis, and autophagy. Its key downstream effectors include S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).
-
mTORC2 is involved in cytoskeletal organization and also contributes to the full activation of AKT through phosphorylation at Serine 473.
Dysregulation of the PI3K/AKT/mTOR pathway is a frequent event in human cancers, often resulting from mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or the loss of the tumor suppressor PTEN, a phosphatase that antagonizes PI3K activity.[2] Consequently, the development of small molecule inhibitors targeting this pathway has become a major focus in cancer drug discovery.[1][5][6] Dual PI3K/mTOR inhibitors are of particular interest as they can overcome the feedback activation of AKT that can occur with mTORC1-specific inhibitors.[7]
This document provides a detailed guide for researchers on the application of (5-Aminopyridin-2-yl)(morpholino)methanone and its structurally related analogs, a class of compounds containing key pharmacophores like morpholine and aminopyridine moieties, which are common in potent PI3K/mTOR inhibitors.[8][9] For the purpose of providing concrete experimental parameters, we will reference data for PQR309 (Bimiralisib) , a well-characterized, brain-penetrant, dual pan-class I PI3K/mTOR inhibitor that shares these structural features.[8][10]
Diagram of the PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade and points of inhibition.
II. Profile of a Representative Inhibitor: PQR309 (Bimiralisib)
PQR309 is a potent, orally bioavailable, pan-class I PI3K and mTOR inhibitor that can cross the blood-brain barrier.[10] Its dual activity makes it an excellent tool for interrogating the combined roles of PI3K and mTOR in cellular processes. The morpholine moiety is a crucial feature for binding to the hinge region of the PI3K and mTOR kinase domains.[8]
Table 1: Kinase Inhibitory Profile of PQR309 (Bimiralisib)
| Target | IC50 (nM) |
|---|---|
| PI3Kα | 33 |
| PI3Kβ | 91 |
| PI3Kδ | 39 |
| PI3Kγ | 37 |
| mTOR | 83 |
Data derived from J Med Chem. 2017;60(17):7524-7538.[10]
III. Experimental Protocols
The following protocols are designed to be self-validating systems. Each includes necessary controls and explains the causality behind experimental choices, ensuring robust and reproducible data.
A. Protocol 1: In Vitro Kinase Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against PI3K and mTOR kinases. This assay measures the amount of ADP produced, which correlates with kinase activity.[11][12]
Causality: The principle lies in quantifying kinase activity by measuring one of its products, ADP. A luminescent signal is generated in proportion to the ADP concentration. By titrating the inhibitor, we can determine the concentration at which kinase activity is reduced by 50%, providing a quantitative measure of potency.
Workflow Diagram: In Vitro Kinase Assay
Caption: Workflow for determining inhibitor IC50 using a kinase assay.
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α) and mTOR enzyme.
-
Substrate: Phosphatidylinositol (4,5)-bisphosphate (PIP2) for PI3K; inactive S6K protein for mTOR.[4][13]
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).[12]
-
ATP solution (concentration near the Km for the kinase).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Opaque-walled 384-well plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound (e.g., starting from 100 µM) in DMSO. Include a DMSO-only control.
-
Assay Plate Setup: Add 0.5 µL of the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.[12]
-
Enzyme/Substrate Addition: Add 4 µL of diluted PI3K or mTOR enzyme solution containing the appropriate substrate to each well.[4][12] The final enzyme concentration should be optimized for a robust signal-to-background ratio.
-
Reaction Initiation: Initiate the kinase reaction by adding 0.5 µL of the ATP solution to each well.[12]
-
Incubation: Incubate the reaction at 30°C for 60 minutes. This time should be within the linear range of the reaction.[4]
-
ADP Detection: Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™) according to the manufacturer's instructions. This typically involves a two-step process: first depleting the remaining ATP, then converting ADP to ATP, which is used to generate a light signal.[12]
-
Signal Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
B. Protocol 2: Western Blotting for Pathway Inhibition
Objective: To assess the effect of the inhibitor on the phosphorylation status of key downstream proteins in the PI3K/mTOR pathway (e.g., p-Akt, p-S6K, p-4E-BP1) in a cellular context.
Causality: A potent and specific PI3K/mTOR inhibitor should decrease the phosphorylation of downstream targets. Western blotting allows for the visualization and semi-quantification of specific proteins. A decrease in the ratio of phosphorylated protein to total protein provides direct evidence of target engagement and pathway inhibition within the cell.[14][15]
Workflow Diagram: Western Blotting
Caption: Standard workflow for Western blot analysis of pathway inhibition.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., MCF-7, PC-3).
-
Cell culture medium and supplements.
-
Test compound.
-
Growth factor for pathway stimulation (e.g., Insulin-like Growth Factor 1, IGF-1).[4]
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA or Bradford protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer apparatus.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K, p-4E-BP1 (Thr37/46), total 4E-BP1, β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system (e.g., ChemiDoc).
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Serum-starve the cells for 4-6 hours, then pre-treat with various concentrations of the inhibitor (e.g., 0, 10, 100, 1000 nM) for 2 hours.
-
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor like IGF-1 (e.g., 100 ng/mL) for 15-30 minutes.[4]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Collect the supernatant after centrifugation and determine the protein concentration.[4]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 30-50 µg) and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[3][4]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature.[16] Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply ECL substrate and capture the signal using an imaging system.
-
Analysis: Strip and re-probe the membrane for total protein and loading controls. Quantify band intensities using densitometry software. Calculate the ratio of phosphorylated to total protein for each target.
C. Protocol 3: Cell Viability Assay (MTT/MTS)
Objective: To evaluate the anti-proliferative or cytotoxic effects of the inhibitor on cancer cells.
Causality: The PI3K/mTOR pathway is crucial for cell proliferation and survival.[1] Inhibiting this pathway is expected to reduce the number of viable cells over time. The MTT or MTS assay measures the metabolic activity of living cells, which is proportional to cell number. A decrease in the colorimetric or fluorescent signal indicates a reduction in cell viability.[17][18]
Workflow Diagram: Cell Viability Assay
Caption: Workflow for assessing cell viability after inhibitor treatment.
Materials:
-
Cancer cell lines of interest.
-
96-well clear-bottom tissue culture plates.
-
Test compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.[17]
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 3,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.
-
Compound Addition: Add serially diluted inhibitor to the wells. Include a vehicle-only control. The final volume in each well should be 100 µL.
-
Incubation: Incubate the plates for a desired period, typically 48 to 72 hours, at 37°C in a CO2 incubator.
-
Reagent Addition:
-
Signal Development:
-
For MTT: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[17]
-
For MTS: No solubilization step is needed.
-
-
Absorbance Measurement: Read the absorbance on a microplate reader. The typical wavelength is ~570 nm for MTT and ~490 nm for MTS.[18]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot the results and determine the GI50 (concentration for 50% inhibition of cell growth).
IV. Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for characterizing the biochemical and cellular activity of this compound and its analogs as PI3K/mTOR inhibitors. By systematically determining IC50 values, confirming on-target pathway modulation via Western blotting, and assessing functional outcomes like cell viability, researchers can build a comprehensive profile of their compound's efficacy. These foundational assays are critical precursors to more advanced studies, including in vivo xenograft models, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and investigation into mechanisms of resistance. The continued exploration of novel chemical scaffolds targeting the PI3K/mTOR pathway remains a vital endeavor in the development of targeted cancer therapies.
V. References
-
In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 - Protocols.io. (2023). protocols.io. [Link]
-
LoRusso, P. M. (2011). Targeting PI3K/mTOR Signaling in Cancer. Cancer Research, 71(24), 7351–7359. [Link]
-
Townsend Letter. (2026). Natural mTOR/PI3K Inhibitors in Cancer Therapy. Townsend Letter. [Link]
-
Ma, J., et al. (2024). The Role of PI3K/AKT/mTOR Signaling in Tumor Radioresistance and Advances in Inhibitor Research. MDPI. [Link]
-
Juric, D., et al. (2015). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. The Oncologist, 20(3), 248-260. [Link]
-
Molavi, S., et al. (2021). The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines. Molecular Biology Reports, 48(8), 6171-6184. [Link]
-
ASAP-CRN. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. [Link]
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Welker, M. E., & Kulik, G. (2013). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. [Link]
-
ResearchGate. (2024). Western blot analysis of a PI3K/AKT/mTOR pathway components. ResearchGate. [Link]
-
Chen, Y., et al. (2022). Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. Frontiers in Pharmacology, 13, 891742. [Link]
-
ResearchGate. (2023). Western blot analysis for protein levels associated with the PI3K/AKT pathway. ResearchGate. [Link]
-
Syed, D. N., et al. (2013). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. Cancer Letters, 329(2), 155-164. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
-
ResearchGate. Western Blot analysis of different PI3K/AKT/mTOR pathway components. ResearchGate. [Link]
-
Bio-protocol. (2016). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol. [Link]
-
Liu, Q., et al. (2012). mTOR kinase inhibitors as potential cancer therapeutic drugs. Acta Pharmacologica Sinica, 33(9), 1127-1134. [Link]
-
Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524-7538. [Link]
-
Kim, J. E., et al. (2012). Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo. Molecular Cancer Therapeutics, 11(3), 643-652. [Link]
-
Beaufils, F., et al. (2017). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. Journal of Medicinal Chemistry, 60(17), 7524-7538. [Link]
-
Li, W., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 109, 214-225. [Link]
-
Wang, L., et al. (2014). Synthesis and structure-activity relationships of PI3K/mTOR dual inhibitors from a series of 2-amino-4-methylpyrido[2,3-d]pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 24(18), 4538-4541. [Link]
-
Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063-4091. [Link]
-
National Cancer Institute. Definition of PI3K/mTOR inhibitor LY3023414. NCI Drug Dictionary. [Link]
-
ResearchGate. (2020). Mechanisms of action of three distinct generations of mTOR inhibitors. ResearchGate. [Link]
Sources
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Application Notes & Protocols: Investigating the Antiproliferative Effects of Novel Heterocyclic Compounds in Cancer Cell Lines
A Case Study Using 2-Morpholino-4-Anilinoquinoline Derivatives as a Proxy for (5-Aminopyridin-2-yl)(morpholino)methanone
Introduction
The quest for novel small molecules with therapeutic potential against cancer is a cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing pyridine, morpholine, and quinoline scaffolds, represent a rich source of biologically active agents. These structures are present in numerous approved anticancer drugs.[1] While this compound is a commercially available compound, there is a notable absence of publicly available data on its biological activity in cancer cell proliferation.
To provide a robust and scientifically grounded guide for researchers interested in this and similar chemical spaces, this application note will use a closely related and studied class of compounds—2-morpholino-4-anilinoquinoline derivatives —as a representative example. A recent study has demonstrated the anticancer potential of these derivatives against the human hepatocellular carcinoma (HepG2) cell line, providing a factual basis for the methodologies described herein.[1]
This document will provide a plausible mechanistic framework, detailed experimental protocols, and data interpretation guidelines for assessing the antiproliferative effects of such novel chemical entities.
Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases that are crucial for cancer cell survival and proliferation.[1] The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is one of the most frequently hyperactivated signaling cascades in human cancers, including hepatocellular carcinoma.[2][3][4][5] This pathway regulates a multitude of cellular processes such as cell growth, proliferation, survival, and metabolism.
We hypothesize that 2-morpholino-4-anilinoquinoline derivatives may function by inhibiting one or more kinases within the PI3K/Akt/mTOR pathway. Inhibition of this pathway would lead to downstream effects including the suppression of proteins that promote cell cycle progression and cell survival, ultimately leading to an arrest of the cell cycle and a reduction in cell proliferation.
Caption: A typical experimental workflow for evaluating antiproliferative compounds.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Compound Treatment
This protocol is optimized for the HepG2 human hepatocellular carcinoma cell line.
-
Cell Culture:
-
Culture HepG2 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. [6] * Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in sterile dimethyl sulfoxide (DMSO).
-
Store the stock solution at -20°C.
-
On the day of the experiment, prepare serial dilutions of the compound in the complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Protocol 2: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. [7][8]
-
Cell Seeding:
-
Harvest HepG2 cells and perform a cell count.
-
Seed the cells into a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Cell Treatment:
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of the test compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest compound concentration) and a "medium only" blank control.
-
Incubate the plate for 48 to 72 hours. [1]
-
-
MTT Addition and Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well. [8] * Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). [11]
-
Cell Seeding and Treatment:
-
Seed 2 x 10⁵ HepG2 cells per well in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).
-
Fix the cells by resuspending the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. [12] * Incubate at 4°C for at least 30 minutes (or up to several days).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS. [12] * Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content. [13][14]
-
Protocol 4: Cell Migration Assessment (Wound Healing Assay)
The wound healing assay, or scratch assay, is a straightforward method to study directional cell migration in vitro. [15][16][17]
-
Creating a Confluent Monolayer:
-
Seed HepG2 cells in a 6-well plate and grow them until they form a confluent monolayer.
-
-
Creating the "Wound":
-
Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer. [18] * Wash the wells gently with PBS to remove detached cells and debris.
-
-
Treatment and Imaging:
-
Add fresh medium containing the test compound at a sub-lethal concentration (e.g., 0.5x IC50) to prevent proliferation from confounding the migration results. Include a vehicle control.
-
Place the plate on a microscope stage with an environmental chamber (37°C, 5% CO₂).
-
Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) for up to 48 hours.
-
-
Data Quantification:
-
Measure the area of the cell-free "wound" at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time for treated versus control cells.
-
Data Presentation and Expected Results
Quantitative data should be summarized in tables for clarity and ease of comparison.
Table 1: Antiproliferative Activity of 2-Morpholino-4-Anilinoquinoline Derivatives against HepG2 Cells
| Compound | R-group Modification | IC50 (µM) after 72h [1] |
| 3c | 4-fluoroaniline | 11.42 |
| 3d | 4-chloroaniline | 8.50 |
| 3e | 4-bromoaniline | 12.76 |
| Sorafenib | Positive Control | (Value from internal exp.) |
IC50: The concentration of a drug that gives a half-maximal inhibitory response.
Table 2: Effect of Compound 3d on Cell Cycle Distribution in HepG2 Cells
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Vehicle Control | 55.2 ± 3.1 | 25.8 ± 2.5 | 19.0 ± 1.8 |
| Compound 3d (8.5 µM) | 72.5 ± 4.5 | 15.3 ± 2.1 | 12.2 ± 1.5* |
*Data are presented as mean ± SD. p < 0.05 compared to vehicle control. These are hypothetical data based on the finding that these compounds cause G0/G1 arrest.[1]
References
-
Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Medicinal Chemistry. [Link]
-
Porta, C., Paglino, C., & Mosca, A. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology, 4, 64. [Link]
-
Aoki, M., & Fujishita, T. (2017). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Current Opinion in Pharmacology, 35, 78-85. [Link]
-
My Cancer Genome. (n.d.). PI3K/AKT1/MTOR. Retrieved January 19, 2026, from [Link]
-
Kim, H. S., & Lee, J. H. (2013). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 3(2), e334. [Link]
-
Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer. Expert Opinion on Investigational Drugs, 27(6), 511-525. [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved January 19, 2026, from [Link]
-
Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. ResearchGate. [Link]
-
UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved January 19, 2026, from [Link]
-
Twist Bioscience. (n.d.). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Wound healing assay. Retrieved January 19, 2026, from [Link]
-
Darzynkiewicz, Z., Juan, G., & Li, X. (2011). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.7. [Link]
-
Wikipedia. (n.d.). Cell cycle analysis. Retrieved January 19, 2026, from [Link]
-
Abbaszadeh, S., et al. (2020). HepG2 Cell Culture and MTT Assay. Bio-protocol, 10(8), e3583. [Link]
-
Al-Sheikh, A., Jaber, M. A., Khalaf, H., AlKhawaja, N., & Abuarqoub, D. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Publishing. [Link]
-
Chen, Y. (2012). Scratch Wound Healing Assay. Bio-protocol, 2(5), e100. [Link]
-
Al-Sheikh, A., et al. (2024). Supplementary Information: Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. The Royal Society of Chemistry. [Link]
-
ResearchGate. (2024). Cell death modality assay of 2-morpholino-4-anilinoquinoline...[Link]
-
ResearchGate. (2019). Overview of the wound healing assay preparation protocols.[Link]
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Freitas, J. T., Jozic, I., & Bedogni, B. (2020). Wound Healing Assay for Melanoma Cell Migration. Methods in Molecular Biology, 2179, 167-173. [Link]
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Singh, A. K., et al. (2021). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 12(9), 1545-1557. [Link]
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Li, Y., et al. (2018). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Frontiers in Pharmacology, 9, 976. [Link]
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Viswanath, I. V. K., et al. (2016). Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. Asian Journal of Chemistry, 28(8), 1837-1839. [Link]
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El-Gazzar, A. R. B. A., et al. (2010). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 6, 103. [Link]
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Lu, G., et al. (2016). Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 110, 115-127. [Link]
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Wang, P., et al. (2018). Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. IOP Conference Series: Materials Science and Engineering, 394, 022026. [Link]
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Application Notes and Protocols for High-Throughput Screening of (5-Aminopyridin-2-yl)(morpholino)methanone Analogs as Pim-1 Kinase Inhibitors
Introduction: Targeting Pim-1 Kinase in Oncology
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3.[1] These kinases are crucial regulators of cell survival, proliferation, and apoptosis, acting as downstream effectors for numerous cytokine and growth factor signaling pathways, often in conjunction with the JAK/STAT pathway.[2] Pim-1 is frequently overexpressed in a wide range of hematological malignancies and solid tumors, including prostate cancer, certain leukemias, and lymphomas, making it a compelling therapeutic target for cancer drug discovery.[3] Unlike many other kinases, Pim kinases are primarily regulated through transcription and protein stability rather than by activating phosphorylation, which presents a unique opportunity for therapeutic intervention.[4]
The (5-Aminopyridin-2-yl)(morpholino)methanone scaffold and its analogs represent a promising chemical series for the development of potent and selective Pim-1 kinase inhibitors. High-throughput screening (HTS) is an essential first step in identifying active compounds within a chemical library that can serve as starting points for lead optimization. This document provides a comprehensive guide to developing and executing a robust HTS cascade for the discovery and characterization of novel Pim-1 inhibitors based on this scaffold.
Guiding Principle: A Tiered Screening Strategy
A successful HTS campaign is not a single experiment but a multi-stage process designed to efficiently identify true hits while systematically eliminating false positives. Our strategy is built on a tiered approach, beginning with a sensitive and high-throughput biochemical assay, followed by confirmatory and secondary cell-based assays to validate on-target activity in a more physiologically relevant context. This cascade is supported by a parallel counter-screening effort to identify and flag compounds that interfere with the assay technology.
Caption: Tiered HTS workflow for Pim-1 inhibitor discovery.
Part 1: Primary High-Throughput Screening
The primary screen is designed for speed and sensitivity to evaluate a large library of compounds at a single concentration. We recommend a Homogeneous Time-Resolved Fluorescence (HTRF®) assay, a robust technology well-suited for kinase activity measurement due to its high signal-to-background ratio and resistance to many forms of compound interference.[5][6]
HTRF Assay Principle
The HTRF KinEASE™ assay is a competitive immunoassay that measures the phosphorylation of a biotinylated peptide substrate by Pim-1 kinase.[7] The reaction product, a phosphorylated peptide, is detected by a europium cryptate (Eu3+)-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor), which binds to the biotin tag on the peptide. When the peptide is phosphorylated, the donor and acceptor are brought into close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET) to occur upon excitation. The resulting signal is proportional to the level of kinase activity.
Caption: Principle of the HTRF Pim-1 Kinase Assay.
Protocol 1: HTRF-Based Primary Screen for Pim-1 Inhibitors
This protocol is designed for a 384-well plate format. All reagent additions should be performed with automated liquid handlers to ensure precision and consistency.
Materials & Reagents:
-
Pim-1 Kinase: Recombinant human Pim-1.
-
Substrate: Biotinylated peptide substrate (e.g., a BAD-derived peptide).[8]
-
ATP: Adenosine 5'-triphosphate.
-
HTRF Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665 (e.g., from a Cisbio KinEASE™ kit).
-
Assay Buffer: 50 mM HEPES pH 7.0, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, 0.1% BSA.
-
Stop/Detection Buffer: HTRF detection buffer containing EDTA to stop the kinase reaction.
-
Test Compounds: this compound analogs dissolved in 100% DMSO.
-
Control Inhibitor: AZD1208 (a potent pan-Pim inhibitor).[9][10]
-
Plates: Low-volume, 384-well white plates.
-
Plate Reader: HTRF-compatible reader capable of dual-wavelength detection (665 nm and 620 nm).
Experimental Procedure:
-
Compound Plating:
-
Prepare a 1 mM stock solution of each test compound in 100% DMSO.
-
Using an acoustic dispenser, transfer 50 nL of each compound stock solution to the appropriate wells of the 384-well assay plate. This results in a final screening concentration of 10 µM with 0.5% DMSO.
-
Include control wells:
-
Negative Control (Max Signal): 50 nL of 100% DMSO (no inhibitor).
-
Positive Control (Min Signal): 50 nL of a 1 mM AZD1208 stock (final concentration 10 µM).
-
-
-
Kinase Reaction:
-
Prepare a 2X Pim-1 enzyme solution in assay buffer. The optimal concentration should be determined empirically to yield a signal-to-background ratio >5 (typically in the low nM range).
-
Dispense 5 µL of the 2X Pim-1 solution into each well of the assay plate.
-
Centrifuge the plates briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature to allow for compound pre-incubation with the enzyme.
-
Prepare a 2X Substrate/ATP mix in assay buffer. The substrate concentration should be at its Km value, and the ATP concentration should also be at or near its Km value (typically 10-100 µM) to facilitate the identification of ATP-competitive inhibitors.
-
Initiate the kinase reaction by adding 5 µL of the 2X Substrate/ATP mix to each well.
-
-
Reaction Incubation:
-
Seal the plates and incubate for 60 minutes at room temperature. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
Detection:
-
Prepare the HTRF detection mix according to the manufacturer's instructions by diluting the Eu³⁺-labeled antibody and SA-XL665 in the detection buffer.
-
Stop the reaction and initiate detection by adding 10 µL of the HTRF detection mix to each well.
-
Seal the plates, protect from light, and incubate for 60 minutes at room temperature.
-
-
Data Acquisition:
-
Read the plates on an HTRF-compatible plate reader, measuring fluorescence emission at 665 nm (FRET signal) and 620 nm (cryptate signal).
-
Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Data Analysis and Hit Selection:
-
Normalize the data using the control wells:
-
% Inhibition = 100 * (1 - [(Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)])
-
-
Calculate the Z'-factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.[11]
-
A primary hit is typically defined as a compound exhibiting ≥50% inhibition at the screening concentration.[11]
| Parameter | Recommended Value | Rationale |
| Final Compound Conc. | 10 µM | Standard single-point concentration for primary HTS. |
| Final DMSO Conc. | ≤ 0.5% | Minimizes solvent effects on enzyme activity. |
| ATP Concentration | At or near Kₘ | Increases sensitivity for detecting ATP-competitive inhibitors. |
| Incubation Time | 60 minutes | Should be within the linear range of the enzymatic reaction. |
| Plate Format | 384-well | Balances throughput with reagent volume. |
| Assay Quality Metric | Z'-factor > 0.5 | Ensures a robust and reliable screening window.[11] |
| Hit Cutoff | ≥ 50% Inhibition | A common threshold to identify compounds with significant activity.[11] |
Part 2: Hit Confirmation and Counter-Screening
Primary hits must be confirmed through dose-response analysis and triaged to remove false positives arising from assay interference.
Protocol 2: IC₅₀ Determination of Primary Hits
-
Select all primary hits from the HTS.
-
Prepare serial dilutions of the hit compounds in 100% DMSO, typically an 8-point, 3-fold dilution series starting from 1 mM.
-
Perform the HTRF assay as described in Protocol 1, using the serially diluted compounds.
-
Calculate the % inhibition for each concentration.
-
Fit the data to a four-parameter logistic model to determine the IC₅₀ value for each compound. Confirmed hits are those that exhibit a clear dose-response relationship.
Protocol 3: Counter-Screen for Autofluorescence Interference
Autofluorescent compounds can interfere with HTRF assays by artificially increasing the signal at one or both emission wavelengths.
-
Prepare plates with hit compounds at 10 µM as in the primary screen.
-
Add 10 µL of assay buffer.
-
Add 10 µL of the HTRF detection mix (containing Eu³⁺-Ab and SA-XL665).
-
Incubate for 60 minutes and read the plate as in the primary assay.
-
Analyze the raw fluorescence data at 620 nm and 665 nm. Compounds that produce a significant signal in the absence of the kinase reaction are flagged as potential fluorescent interferents.[12][13]
Part 3: Secondary Assays and Selectivity Profiling
Confirmed, non-interfering hits should be evaluated in a cell-based assay to confirm their activity on Pim-1 in a physiological context.
Protocol 4: Cellular Target Engagement using NanoBRET™
The NanoBRET™ Target Engagement (TE) assay is a powerful method to quantify compound binding to a specific protein target in living cells. It measures the apparent affinity of a test compound by monitoring its competition with a fluorescent tracer that binds to a NanoLuc® luciferase-tagged target protein.
Materials & Reagents:
-
Cell Line: HEK293 cells.
-
Expression Vector: Plasmid encoding Pim-1 fused to NanoLuc® luciferase.
-
Transfection Reagent: FuGENE® HD or similar.
-
NanoBRET™ Tracer: A cell-permeable fluorescent ligand that binds to the kinase active site.
-
Nano-Glo® Substrate and Lysis Buffer: For detection.
-
Opti-MEM™ I Reduced Serum Medium.
-
Test Compounds: Confirmed hits from the biochemical screen.
Experimental Procedure:
-
Cell Preparation and Transfection:
-
One day prior to the assay, transfect HEK293 cells with the Pim-1-NanoLuc® fusion vector.
-
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM™.
-
-
Assay Plating:
-
Dispense 90 µL of the cell suspension into each well of a 96-well white assay plate.
-
Prepare 10X serial dilutions of the test compounds in Opti-MEM™.
-
Add 10 µL of the 10X compound dilutions to the cells. Include vehicle (DMSO) controls.
-
-
Tracer Addition and Incubation:
-
Prepare a 10X solution of the NanoBRET™ tracer in Opti-MEM™.
-
Add 10 µL of the 10X tracer solution to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Detection:
-
Prepare the Nano-Glo® substrate detection reagent according to the manufacturer's protocol.
-
Add 25 µL of the detection reagent to each well.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (NanoLuc®, ~460 nm) and acceptor emission (Tracer, >600 nm).
-
-
Data Analysis:
-
Calculate the corrected NanoBRET™ ratio by subtracting the background (no tracer) from the acceptor signal and dividing by the donor signal.
-
Plot the corrected BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC₅₀ for target engagement.
-
Protocol 5: Kinase Selectivity Profiling
To assess the selectivity of the validated lead compounds, they should be screened against a panel of related kinases. This is crucial for identifying off-target effects and understanding the compound's mechanism of action.
-
Select a panel of kinases, including other members of the CAMK group, and kinases with high homology in the ATP-binding pocket. Commercial services (e.g., Reaction Biology, Eurofins) offer comprehensive kinome profiling.[14][15]
-
Submit lead compounds for screening at a fixed concentration (e.g., 1 µM) against the kinase panel.
-
Follow-up with IC₅₀ determination for any kinases that show significant inhibition (>70%) in the initial screen.
-
Analyze the data to generate a selectivity profile. A highly selective compound will show potent inhibition of Pim-1 with significantly weaker activity against other kinases.
| Reference Pim-1 Inhibitor | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) | Pim-3 IC₅₀ (nM) | Reference |
| AZD1208 | 0.4 | 5.0 | 1.9 | [9][10] |
| SGI-1776 | 7 | 363 | 69 | [16][17] |
This comparative data for reference compounds is essential for validating assay performance and contextualizing the potency and selectivity of newly discovered inhibitors.
Conclusion
This application note outlines a robust, multi-tiered strategy for the high-throughput screening of this compound analogs to identify novel Pim-1 kinase inhibitors. By integrating a sensitive biochemical primary screen with cellular target engagement assays and comprehensive counter-screening, this workflow is designed to maximize the identification of true, on-target inhibitors while minimizing the costly pursuit of artifacts. The resulting validated lead compounds, characterized by their potency, cellular activity, and selectivity, will serve as high-quality starting points for further medicinal chemistry optimization and preclinical development.
References
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Recent Research Advances in Small-Molecule Pan-PIM Inhibitors. (2022). Thieme Chemistry. Available at: [Link]
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Deep PIM kinase substrate profiling reveals new rational cotherapeutic strategies for acute myeloid leukemia. (2023). Blood Advances. Available at: [Link]
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Want to disrupt a protein:peptide interaction using HTS? 5 steps to successful FP assay development. (2018). Sussex Drug Discovery Centre. Available at: [Link]
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High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2011). PLoS ONE. Available at: [Link]
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Interference and Artifacts in High-content Screening - Assay Guidance Manual. (2023). NCBI Bookshelf. Available at: [Link]
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Hit selection. (n.d.). Grokipedia. Available at: [Link]
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Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket. (2017). Journal of Medicinal Chemistry. Available at: [Link]
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AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. (2014). Blood. Available at: [Link]
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AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. (2014). Blood. Available at: [Link]
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Interferences with Luciferase Reporter Enzymes - Assay Guidance Manual. (2016). NCBI Bookshelf. Available at: [Link]
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Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (2014). ASSAY and Drug Development Technologies. Available at: [Link]
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PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells. (2019). Oncotarget. Available at: [Link]
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Firefly Luciferase HTS Assay. (n.d.). Millipore. Available at: [Link]
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Pim pathway | Pim inhibitors. (n.d.). Adooq Bioscience. Available at: [Link]
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High-throughput Functional Screening using a Homemade Dual-glow Luciferase Assay. (2014). Journal of Visualized Experiments. Available at: [Link]
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Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2013). Expert Opinion on Drug Discovery. Available at: [Link]
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Affordable Luciferase Reporter Assay for Cell-Based High-Throughput Screening. (2018). SLAS DISCOVERY: Advancing the Science of Drug Discovery. Available at: [Link]
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HTS hit validation and inhibitor classification. (n.d.). ResearchGate. Available at: [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2013). Biochemical Journal. Available at: [Link]
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Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. (2022). ACS Central Science. Available at: [Link]
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Luciferase Assay protocol. (n.d.). Emory University. Available at: [Link]
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Protocol for Invitro Kinase Assay. (n.d.). University of Pennsylvania. Available at: [Link]
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Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2009). Cell Technology. Available at: [Link]
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Synthesis and Evaluation of Novel Inhibitors of Pim-1 and Pim-2 Protein Kinases. (2009). Journal of Medicinal Chemistry. Available at: [Link]
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HTRF ® Kinase Assay Protocol. (n.d.). ResearchGate. Available at: [Link]
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Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format. (2015). Methods in Molecular Biology. Available at: [Link]
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A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2020). Journal of the American Chemical Society. Available at: [Link]
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HTRF Kinase Assay Development and Methods in Inhibitor Characterization. (2016). Methods in Molecular Biology. Available at: [Link]
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Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. (2015). Journal of Medicinal Chemistry. Available at: [Link]
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AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. (2015). Methods in Molecular Biology. Available at: [Link]
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HTRF-based kinase assay for fragment screening and MOA studies. (n.d.). Domainex. Available at: [Link]
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Quantitative, Real-Time Measurements of Intracellular Target Engagement Using Energy Transfer. (2017). Protocols.io. Available at: [Link]
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Assay Development for Protein Kinase Enzymes. (2012). Methods in Molecular Biology. Available at: [Link]
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Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement. (2017). Cell Chemical Biology. Available at: [Link]
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Discovery of (R)-8-(6-Methyl-4-oxo-1,4,5,6-tetrahydropyrrolo[3,4-b]pyrrol-2-yl)-3-(1-methylcyclopropyl)-2-((1-methylcyclopropyl)amino)quinazolin-4(3H)-one, a Potent and Selective Pim-1/2 Kinase Inhibitor for Hematological Malignancies. (2019). Journal of Medicinal Chemistry. Available at: [Link]
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Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. (2016). European Journal of Medicinal Chemistry. Available at: [Link]
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Application Note & Protocols: Preclinical Evaluation of (5-Aminopyridin-2-yl)(morpholino)methanone, a Putative PI3K/Akt/mTOR Pathway Inhibitor, in Oncology Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive framework and detailed protocols for the preclinical evaluation of (5-aminopyridin-2-yl)(morpholino)methanone, a novel small molecule inhibitor hypothesized to target the PI3K/Akt/mTOR signaling pathway. Due to the frequent dysregulation of this pathway in a wide range of human cancers, it represents a critical axis for therapeutic intervention.[1][2] This document outlines an integrated approach, from initial study design and animal model selection to in-depth protocols for in vivo efficacy, pharmacokinetic/pharmacodynamic (PK/PD) analysis, and histopathological evaluation. The methodologies are designed to be self-validating, providing researchers with the tools to rigorously assess the anti-tumor activity and mechanism of action of this compound class in established animal models of cancer.
Introduction and Scientific Rationale
The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation, often through genetic mutations in components like PIK3CA or the loss of the tumor suppressor PTEN, is a key driver in the development and progression of many cancers.[2][3] Consequently, targeting this pathway with small molecule inhibitors is a major focus of modern oncology drug discovery.[4][5]
This compound represents a chemical scaffold designed for kinase inhibition. Based on the activity of structurally related morpholino-quinazoline and pyrimidine derivatives, its putative mechanism of action is the inhibition of PI3K and/or mTOR kinase activity.[6][7] This guide provides the necessary protocols to test this hypothesis in vivo, establishing a critical link between target engagement, drug exposure, and anti-tumor efficacy. The following sections detail the logical progression of a preclinical study, beginning with strategic planning and culminating in specific, actionable laboratory protocols.
Preclinical Study Design: A Strategic Workflow
A successful in vivo study requires careful planning to ensure the data generated is robust, reproducible, and clinically relevant. The overall workflow involves selecting an appropriate cancer model, establishing the tumor, defining treatment regimens, and planning for terminal sample collection for downstream analysis.
Animal Model Selection
The choice of animal model is paramount for a successful study. Xenograft models, which involve transplanting human tumor cells into immunodeficient mice, are a cornerstone of preclinical oncology research.[8]
-
Cell Line-Derived Xenograft (CDX) Models: These models are established from immortalized human cancer cell lines.
-
Rationale: CDX models are highly reproducible, cost-effective, and ideal for initial efficacy screening.[8][9] For a putative PI3K/Akt/mTOR inhibitor, it is critical to select a cell line with a known pathway-activating mutation (e.g., MCF-7 or BT474 breast cancer cells with PIK3CA mutations) to create a "biomarker-selected" trial that maximizes the probability of observing a biological effect.
-
-
Patient-Derived Xenograft (PDX) Models: These models are developed by implanting tumor fragments from a patient directly into mice.
For the initial evaluation of this compound, a CDX model is recommended. Immunodeficient mouse strains such as NOD-scid Gamma (NSG) or athymic Nude (Nu/Nu) are required to prevent graft rejection.
Experimental Workflow Overview
The entire preclinical evaluation process can be visualized as a multi-stage workflow.
Caption: PI3K/Akt/mTOR pathway showing compound's target and key biomarkers.
Protocol: Immunohistochemistry (IHC) for PD Biomarkers
Objective: To visualize and quantify the inhibition of PI3K/Akt/mTOR signaling in tumor tissue via IHC staining for p-Akt (Ser473) and p-S6 (Ser235/236).
Materials:
-
Tumor tissue fixed in 10% Neutral Buffered Formalin (NBF)
-
Paraffin processing and embedding reagents
-
Microtome and slides
-
Antigen retrieval buffer (e.g., citrate buffer pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking serum (e.g., normal goat serum)
-
Primary antibodies (e.g., Rabbit anti-p-Akt, Rabbit anti-p-S6)
-
HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit-HRP)
-
DAB chromogen kit
-
Hematoxylin counterstain
Protocol Steps:
-
Tissue Fixation and Processing: Immediately after excision, fix tumor tissues in 10% NBF for 24 hours. [11]Process through a series of graded alcohols and xylene, and embed in paraffin wax. 2. Sectioning: Cut 4-5 µm thick sections using a microtome and mount on charged glass slides.
-
Deparaffinization and Rehydration: Bake slides, then deparaffinize in xylene and rehydrate through a graded series of ethanol to water. [12]4. Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing slides in citrate buffer and heating (e.g., in a pressure cooker or water bath). Cool slowly.
-
Rationale: Formalin fixation creates cross-links that can mask antigenic epitopes. HIER uses heat and pH to break these cross-links, exposing the target for antibody binding. [12]5. Peroxidase Block: Incubate sections with 3% hydrogen peroxide to quench endogenous peroxidase activity, which could otherwise cause background staining. [13]6. Blocking: Apply a blocking serum to prevent non-specific binding of the primary antibody to the tissue. [12]7. Primary Antibody Incubation: Incubate sections with the primary antibody (e.g., anti-p-Akt) at a pre-optimized dilution, typically overnight at 4°C.
-
-
Secondary Antibody and Detection: Apply the HRP-conjugated secondary antibody. Following incubation, add the DAB substrate, which will produce a brown precipitate at the site of the antigen. [11]9. Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei in blue, providing context to the brown DAB signal. [13]10. Dehydration and Mounting: Dehydrate the slides through graded ethanol and xylene, and coverslip using a permanent mounting medium.
-
Imaging and Analysis: Scan the slides and quantify the staining intensity. This can be done semi-quantitatively using an H-Score (Histoscore), which combines staining intensity (0=none, 1=weak, 2=moderate, 3=strong) and the percentage of positive cells. [11]
Pharmacokinetic (PK) Analysis
A PK study determines the absorption, distribution, metabolism, and excretion (ADME) of the compound. It is crucial for correlating drug exposure with efficacy and toxicity. [14][15]
Protocol: Satellite PK Study
Objective: To determine key PK parameters of this compound in mice.
Protocol Steps:
-
Animal Dosing: Use a separate cohort of non-tumor-bearing mice (or a satellite group from the efficacy study). Administer a single dose of the compound via the intended clinical route (e.g., PO).
-
Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple time points post-dose. [16] * Typical Time Points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, and 24 hours.
-
Rationale: A sparse sampling design (3 mice per time point) is often used to build a composite PK profile without over-bleeding individual animals.
-
-
Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., K2-EDTA). Centrifuge to separate plasma and store frozen at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the parent compound in plasma samples using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. [17]5. Data Analysis: Use non-compartmental analysis (NCA) to calculate key PK parameters from the plasma concentration-time curve. [17]
PK Parameter Description Importance Cmax Maximum observed plasma concentration Indicates the peak exposure after a dose. Tmax Time at which Cmax is reached Indicates the rate of drug absorption. AUC(0-t) Area Under the Curve from time 0 to the last measurement Represents the total drug exposure over time. t1/2 Elimination half-life The time required for the plasma concentration to decrease by half. [16][18] | F% | Bioavailability (requires IV data) | The fraction of the oral dose that reaches systemic circulation. [18]|
Conclusion and Future Directions
The protocols detailed in this guide provide a robust, integrated strategy for the preclinical in vivo evaluation of this compound as a putative PI3K/Akt/mTOR pathway inhibitor. By systematically assessing anti-tumor efficacy, confirming target modulation through pharmacodynamic biomarkers, and characterizing the pharmacokinetic profile, researchers can make informed decisions about the compound's therapeutic potential. Positive results from these studies—demonstrating significant tumor growth inhibition correlated with target engagement at tolerable exposures—would provide a strong rationale for advancing the compound into more complex preclinical models (e.g., PDX models, combination studies) and ultimately toward IND-enabling studies for clinical development.
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Roberts, P. J., et al. (2012). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PLoS ONE, 7(8), e43443. [Link]
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Barret, I., et al. (2009). Abstract #3710: Novel potent and selective mTOR/PI3K inhibitors that inhibit tumor growth in animal models through efficient and sustained shut down of the PI3K/Akt signaling pathway. Cancer Research, 69(9_Supplement), 3710. [Link]
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Howard, B., et al. (2025). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. PLOS ONE. [Link]
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Xu, F., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 819500. [Link]
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Design and Synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)- N -(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Gundu, S., et al. (2017). Design and synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3315-3320. [Link]
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Synthesis of Aza Analogues of the Anticancer Agent Batracylin. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Application Notes and Protocols for the In Vivo Formulation and Dosing of (5-Aminopyridin-2-yl)(morpholino)methanone
Introduction
(5-Aminopyridin-2-yl)(morpholino)methanone is a heterocyclic compound with potential applications in drug discovery, likely as a modulator of central nervous system targets due to its structural motifs. As with many novel chemical entities, its successful in vivo evaluation is contingent upon the development of a suitable formulation that ensures consistent and reproducible exposure in preclinical animal models. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation strategies and dosing protocols for this compound, with a focus on early-stage in vivo experiments. The principles and protocols outlined here are grounded in established practices for handling poorly soluble compounds.
The primary challenge in the preclinical development of many new drug candidates is their low aqueous solubility.[1][2][3] This can lead to poor and erratic absorption after oral administration, complicating the interpretation of pharmacodynamic and pharmacokinetic data. Therefore, a systematic approach to formulation development is crucial.[4][5]
Pre-Formulation Assessment: The Foundation of a Robust In Vivo Study
Before embarking on formulation development, a thorough understanding of the physicochemical properties of this compound is essential. The structure, featuring a basic aminopyridine moiety, suggests a pH-dependent solubility profile.
Table 1: Key Pre-Formulation Parameters for this compound
| Parameter | Experimental Method | Rationale |
| Aqueous Solubility | Shake-flask method at various pH values (e.g., 2.0, 4.5, 6.8, 7.4) | To determine the intrinsic solubility and the effect of pH on solubility. This is critical for selecting an appropriate formulation strategy (e.g., solution vs. suspension). |
| pKa | Potentiometric titration or UV-spectrophotometry | To identify the ionization constant(s) of the molecule. The aminopyridine group is expected to be basic, and knowledge of the pKa will help predict its solubility and absorption characteristics in the gastrointestinal tract. |
| LogP/LogD | Shake-flask or HPLC method | To assess the lipophilicity of the compound, which influences its permeability across biological membranes and its potential for oral absorption.[6] |
| Solid-State Characterization | DSC, TGA, XRPD | To identify the crystalline form, melting point, and thermal stability of the compound. This is important for understanding potential issues with polymorphism and for selecting appropriate formulation processing conditions. |
Formulation Development: A Step-by-Step Protocol
The goal of formulation development for early in vivo studies is to create a simple, safe, and reproducible dosing vehicle that allows for the evaluation of the compound's intrinsic pharmacological and pharmacokinetic properties.[4] The choice of vehicle should ideally not affect the compound's pharmacokinetics.[4]
Vehicle Selection
For poorly soluble compounds, common formulation approaches include solutions, suspensions, and lipid-based systems.[1][6] For initial screening studies, suspensions are often a practical choice.
Table 2: Common Vehicles for Preclinical In Vivo Studies
| Vehicle | Composition | Properties and Considerations |
| Aqueous Suspension | 0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in water | Simple to prepare, generally well-tolerated. Requires particle size control of the API for homogeneity and consistent absorption. |
| Aqueous Solution (with co-solvents) | Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Dimethyl sulfoxide (DMSO) in water or saline | Can be used if the compound has sufficient solubility in a co-solvent system. The concentration of the co-solvent should be minimized to avoid toxicity.[7] |
| Lipid-Based Formulation | Corn oil, sesame oil, or self-emulsifying drug delivery systems (SEDDS) | Suitable for highly lipophilic compounds. Can enhance oral bioavailability by promoting lymphatic absorption.[8] |
Protocol for Preparation of a 10 mg/mL Suspension in 0.5% Methylcellulose
This protocol provides a standard method for preparing a suspension, which is a common starting point for poorly soluble, neutral, or basic compounds.
Materials:
-
This compound powder
-
Methylcellulose (low viscosity)
-
Sterile water for injection
-
Mortar and pestle
-
Stir plate and stir bar
-
Graduated cylinders and beakers
-
Analytical balance
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Weigh 0.5 g of methylcellulose.
-
Heat approximately 30 mL of sterile water to 60-70°C.
-
Disperse the methylcellulose in the hot water with stirring.
-
Add 70 mL of cold sterile water and continue stirring until the methylcellulose is fully dissolved and the solution is clear.
-
Allow the solution to cool to room temperature.
-
-
Prepare the Suspension:
-
Weigh the required amount of this compound for the desired final concentration and volume. For example, for 10 mL of a 10 mg/mL suspension, weigh 100 mg of the compound.
-
Place the weighed compound in a mortar.
-
Add a small volume of the 0.5% methylcellulose vehicle to the mortar to form a paste.
-
Triturate the paste with the pestle to ensure the particles are well-dispersed and to break up any aggregates.
-
Gradually add the remaining vehicle to the mortar while stirring.
-
Transfer the suspension to a suitable container (e.g., a beaker or vial) with a stir bar.
-
Stir the suspension for at least 30 minutes to ensure homogeneity.
-
Workflow for Formulation Development
Caption: Workflow for formulation development of a poorly soluble compound.
Formulation Analysis and Quality Control
It is imperative to verify the concentration and homogeneity of the dosing formulation to ensure accurate and reproducible in vivo results.[9][10]
-
Concentration Verification: An analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), should be used to confirm that the concentration of the prepared formulation is within an acceptable range (e.g., ±10%) of the target concentration.[9]
-
Homogeneity: For suspensions, it is crucial to assess homogeneity by taking samples from the top, middle, and bottom of the bulk formulation. The concentration of each sample should be within a narrow range (e.g., ±15% of the mean).[10]
-
Stability: The stability of the formulation should be assessed over the intended period of use. This can be done by storing the formulation under the planned storage conditions and re-analyzing the concentration at various time points.[11][12]
In Vivo Dosing: Protocol for Oral Gavage in Rodents
Oral gavage is a common and reliable method for administering precise doses of a compound to rodents.[13]
Animals:
-
Appropriate rodent species and strain (e.g., Sprague-Dawley rats or C57BL/6 mice), selected based on the scientific objectives of the study.[5]
Materials:
-
Prepared and validated dosing formulation of this compound.
-
Appropriately sized oral gavage needles (stainless steel, ball-tipped).
-
Syringes (1-3 mL).
-
Animal scale.
Procedure:
-
Dose Calculation:
-
Weigh each animal immediately before dosing.
-
Calculate the volume of formulation to be administered using the following formula: Dose Volume (mL) = (Dose (mg/kg) x Body Weight (kg)) / Concentration (mg/mL)
-
-
Preparation for Dosing:
-
Ensure the formulation is at room temperature and well-mixed (especially for suspensions, which should be stirred continuously before and during dosing).
-
Draw the calculated dose volume into the syringe.
-
-
Animal Restraint and Dosing:
-
Restrain the animal firmly but gently, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Gently insert the gavage needle into the mouth, passing it along the roof of the mouth towards the esophagus.
-
Advance the needle until it reaches the stomach (a slight resistance may be felt as it passes the esophageal sphincter).
-
Administer the dose slowly and steadily.
-
Withdraw the needle smoothly.
-
-
Post-Dosing Observation:
-
Observe the animal for a short period after dosing to ensure there are no signs of distress or misdosing (e.g., coughing, fluid from the nose).
-
Table 3: Recommended Maximum Dosing Volumes for Different Routes in Rodents
| Species | Oral (PO) | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Mouse | 10 mL/kg | 5 mL/kg | 10 mL/kg | 10 mL/kg |
| Rat | 10 mL/kg | 5 mL/kg | 10 mL/kg | 5 mL/kg |
| Data compiled from publicly available guidelines and best practices.[14][15] |
Workflow for In Vivo Dosing by Oral Gavage
Caption: Step-by-step workflow for in vivo oral gavage dosing.
Conclusion
The successful in vivo evaluation of this compound hinges on a rational and systematic approach to its formulation and dosing. By conducting thorough pre-formulation studies and developing a well-characterized and stable formulation, researchers can ensure reliable and reproducible data, which is fundamental to making informed decisions in the drug discovery and development process. The protocols and guidelines presented in this document provide a solid foundation for initiating these critical in vivo experiments.
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Application Notes & Protocols: A Guide to Structure-Activity Relationship (SAR) Analysis of Aminopyridine Kinase Inhibitors
Abstract
The aminopyridine scaffold has emerged as a privileged structure in modern medicinal chemistry, forming the core of numerous clinically approved and investigational protein kinase inhibitors.[1][2] Its ability to form critical hydrogen bond interactions with the kinase hinge region makes it an ideal starting point for inhibitor design. A systematic Structure-Activity Relationship (SAR) analysis is the cornerstone of transforming a promising aminopyridine hit into a potent, selective, and drug-like clinical candidate. This guide provides an in-depth framework for researchers, scientists, and drug development professionals on designing and executing a robust SAR campaign for aminopyridine kinase inhibitors. We will detail the causal logic behind experimental choices, provide validated protocols for key biological assays, and illustrate how to synthesize data into actionable insights for lead optimization.
Introduction: The Rationale of SAR in Kinase Drug Discovery
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][3] Small molecule inhibitors that target the ATP-binding site of kinases have become a major class of therapeutics. The aminopyridine core is particularly effective as it mimics the adenine ring of ATP, allowing it to competitively and potently inhibit kinase activity.[1]
A Structure-Activity Relationship (SAR) study is an iterative process that systematically modifies the chemical structure of a lead compound to understand how these changes influence its biological activity.[4] This process is not merely about improving potency; it is a multi-parameter optimization effort to enhance selectivity, cellular activity, and pharmacokinetic properties while minimizing off-target effects and toxicity.[5][4] This document provides the strategic and technical foundation for conducting a successful SAR study on this important class of inhibitors.
The Aminopyridine Scaffold: A Privileged Hinge-Binder
The efficacy of the 2-aminopyridine scaffold lies in its ability to form one or two crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge" region, which connects the N- and C-lobes of the kinase domain. This interaction anchors the inhibitor in the ATP-binding pocket, providing a stable foundation for further modifications. SAR exploration typically involves substitutions at various positions around this core to engage other key areas of the active site.
Figure 1: General binding mode of an aminopyridine inhibitor.
The SAR Workflow: An Iterative Cycle of Optimization
A successful SAR campaign is a cyclical and collaborative effort between medicinal chemistry, biology, and DMPK (Drug Metabolism and Pharmacokinetics) teams. The goal is to generate high-quality data that informs the next round of compound design.
Figure 2: The iterative workflow of an SAR campaign.
The foundation of this workflow is a robust screening cascade—a series of assays that progressively increase in biological complexity, from purified enzymes to cellular systems. This allows for efficient initial screening and deeper characterization of the most promising compounds.
Experimental Protocols for SAR Determination
The following protocols describe a standard screening cascade for evaluating aminopyridine kinase inhibitors. The choice of specific reagents and instrumentation may vary, but the principles and validation steps are universal.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the purified target kinase. This is the primary assay for assessing on-target potency.
-
Causality: This assay isolates the interaction between the compound and the kinase, free from cellular complexities like membrane permeability or efflux pumps. We use a luminescence-based ADP detection assay (e.g., ADP-Glo™) because it is a universal method that measures the direct product of the kinase reaction (ADP), making it compatible with virtually any kinase and substrate.[6][7]
Materials:
-
Recombinant Kinase Enzyme
-
Kinase-specific substrate (peptide or protein)
-
ATP (at a concentration near the Km for the kinase)
-
Kinase Assay Buffer (containing MgCl2, DTT, etc.)
-
Test Compounds (serially diluted in DMSO)
-
Positive Control (e.g., Staurosporine or a known potent inhibitor)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Luminometer plate reader
Step-by-Step Methodology: [4]
-
Compound Plating: Prepare 10-point, 3-fold serial dilutions of test compounds in DMSO. Transfer a small volume (e.g., 50 nL) of each dilution into the assay plate. Include wells for positive control (potent inhibitor) and negative control (DMSO only).
-
Kinase Reaction Setup: Prepare a master mix containing the kinase assay buffer and the recombinant kinase. Dispense this mix into all wells. Allow the plate to incubate for 15 minutes at room temperature to permit compound binding.
-
Initiate Reaction: Prepare a second master mix containing the kinase buffer, substrate, and ATP. Add this mix to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The optimal time should be determined during assay development to ensure the reaction is in the linear range (typically <30% ATP consumption).
-
Reaction Termination & ADP Detection:
-
Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This converts the ADP generated by the kinase into ATP and provides the luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.
Data Analysis & Validation:
-
Subtract the background signal (wells with no kinase).
-
Normalize the data: Set the average signal from the negative control (DMSO) wells as 100% activity and the average signal from the positive control wells as 0% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve. The assay is considered valid if the Z'-factor is > 0.5.[8]
Protocol 2: Cellular Anti-Proliferative Assay
-
Objective: To measure the functional impact of the inhibitor on the proliferation of a cancer cell line that is dependent on the target kinase.
-
Causality: This assay provides a more physiologically relevant assessment than a biochemical assay.[9] It simultaneously evaluates a compound's cell permeability, target engagement, and its ability to inhibit the kinase in the complex cellular milieu, where ATP concentrations are high (~1-10 mM).[10][11]
Materials:
-
Target-dependent cancer cell line (e.g., a line with an activating mutation in the target kinase)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Test Compounds (serially diluted)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar (e.g., MTT)
-
White, clear-bottom 96-well cell culture plates
-
Luminometer plate reader
Step-by-Step Methodology: [4]
-
Cell Seeding: Harvest cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well). Incubate overnight (37°C, 5% CO2) to allow for attachment.
-
Compound Treatment: Add serial dilutions of the compounds to the wells. Include DMSO as a negative control.
-
Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doublings, providing a sufficient window to observe anti-proliferative effects.
-
Assay Procedure:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of media in the well.
-
Mix contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence. The signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.
Data Analysis & Validation:
-
Normalize the data with respect to DMSO-treated (100% viability) and no-cell (0% viability) controls.
-
Plot percent viability versus the logarithm of compound concentration and fit to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Data Synthesis: Building the SAR Table
The core of SAR analysis is the consolidation of data into a clear, comparative format. The SAR table allows for the direct correlation of structural changes with shifts in biological activity.
Table 1: Example SAR for a Series of Aminopyridine JAK2 Inhibitors
| Compound ID | R1 (Solvent-facing) | R2 (Gatekeeper-facing) | JAK2 IC50 (nM) [Biochemical] | HEL Cell GI50 (nM) [Cellular] | Selectivity vs. JAK1 (Fold) |
| 1 | -H | -H | 850 | >10,000 | 5 |
| 2 | -H | -CH3 | 150 | 2,500 | 10 |
| 3 | -H | -Cyclopropyl | 9 | 150 | 180 |
| 4 | -H | -tert-Butyl | 450 | 8,000 | 25 |
| 5 | -SO2NH2 | -Cyclopropyl | 7 | 95 | 210 |
| 6 | -CONH2 | -Cyclopropyl | 11 | 120 | 175 |
Data is hypothetical for illustrative purposes.
Interpreting the SAR: From Data to Design Insights
The data in Table 1 allows us to derive critical insights to guide the next design cycle.
-
Initial Hit (1): The unsubstituted parent compound 1 is a weak inhibitor with poor cellular activity, serving as a baseline.
-
Exploring the R2 Pocket (2-4): Introducing small hydrophobic groups at the R2 position, which projects towards the gatekeeper residue, significantly improves potency. A methyl group (compound 2 ) provides a modest boost. The cyclopropyl group (compound 3 ) results in a dramatic increase in both biochemical potency and selectivity, suggesting an optimal fit within a hydrophobic pocket near the gatekeeper.[12] However, a larger, sterically bulky group like tert-butyl (compound 4 ) is detrimental, indicating the pocket has a defined size limit.
-
Modifying the Solvent-Facing Region (5-6): With the optimal R2 group identified (cyclopropyl), modifications were made at the R1 position, which extends towards the solvent-exposed region at the mouth of the ATP pocket.[13] Adding polar, hydrogen-bonding groups like a sulfonamide (-SO2NH2, compound 5 ) or an amide (-CONH2, compound 6 ) maintains high biochemical potency while further improving cellular activity. This is a common strategy to enhance aqueous solubility and physicochemical properties without sacrificing target engagement.
Conclusion and Future Directions
This guide outlines a systematic approach to the SAR analysis of aminopyridine kinase inhibitors. By integrating robust biochemical and cellular assays into an iterative design-synthesis-test-analyze cycle, researchers can efficiently optimize lead compounds. The SAR derived from our example demonstrates a classic drug discovery progression: identifying a core that anchors the molecule, optimizing hydrophobic interactions to gain potency and selectivity, and finally, tuning solvent-facing regions to improve drug-like properties.
The next steps for a promising compound like 5 would involve broader kinase selectivity profiling to identify potential off-targets, followed by in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to assess metabolic stability and other pharmacokinetic parameters, paving the way for in vivo efficacy studies.[11]
References
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- Bantscheff, M., Eberhard, D., et al. (2012). Determination of kinase inhibitor potencies in cell extracts by competition binding assays and isobaric mass tags. PubMed.
- INiTS. (2020). Cell-based test for kinase inhibitors.
- Re-Ménard, C., Al-Mokalled, G., et al. (2017). The design and SAR of a novel series of 2-aminopyridine based LRRK2 inhibitors. PubMed.
- Afoakwah, A., Salim, W., et al. (n.d.). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition.
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- Cuny, G. D., Yu, P. B., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry.
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- Zhang, J., Hubner, C., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
- Liu, Z., Ma, Y., et al. (2025). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors.
- Promega. (n.d.). Choosing the Best Kinase Assay to Meet Your Research Needs.
- Klebl, B., Müller, G., & Hamacher, M. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH.
- Promega Corporation. (n.d.). Kinase Selectivity Profiling Services.
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- BMG LABTECH. (2020). Kinase assays.
- Denny, W. A., Rewcastle, G. W., & Baguley, B. C. (1997). Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor. PubMed.
- Gray, N. S., Wodicka, L., et al. (2026). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. Journal of Medicinal Chemistry.
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A Guide to the Characterization of (5-Aminopyridin-2-yl)(morpholino)methanone as a Potential Kinase Biology Tool Compound
Abstract: The discovery and rigorous characterization of novel small molecule kinase inhibitors are paramount to advancing biological understanding and therapeutic development. The aminopyridine scaffold is a well-established pharmacophore present in numerous kinase inhibitors, suggesting that novel derivatives may hold significant potential. This document provides a comprehensive framework for the characterization of a novel chemical entity, (5-Aminopyridin-2-yl)(morpholino)methanone, as a putative kinase biology tool compound. While public data on the specific biological activity of this compound is not currently available, this guide presents a systematic workflow, from initial physicochemical assessment to detailed cellular characterization. We provide field-proven protocols, explain the scientific rationale behind experimental choices, and offer guidance on data interpretation, thereby establishing a self-validating system for the evaluation of this and other potential kinase inhibitors.
Introduction: The Case for a New Kinase Probe
Protein kinases are critical regulators of nearly all cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1] Small molecule inhibitors that selectively target specific kinases are invaluable tools for dissecting signaling pathways and validating novel drug targets.[2][3] The compound this compound features a substituted aminopyridine core, a privileged structure in kinase inhibitor design.[4][5] This structural alert warrants a systematic investigation into its potential as a kinase inhibitor.
A reliable tool compound must be thoroughly characterized. Its potency, selectivity, and mechanism of action must be well-understood to ensure that any observed biological effect can be confidently attributed to the inhibition of its intended target.[2] This guide outlines the critical path for such a characterization, providing researchers with the necessary protocols and conceptual understanding to determine if this compound can serve as a valuable probe for kinase biology.
Part 1: Foundational Physicochemical Characterization
Before any biological assessment, understanding the fundamental chemical and physical properties of a compound is essential for ensuring experimental reproducibility and accurate data interpretation.[6]
Compound Identity and Properties
A summary of the key physicochemical properties for this compound is presented below. Purity is of utmost importance; contaminants can lead to misleading biological results.
| Property | Value | Source |
| IUPAC Name | (5-aminopyridin-2-yl)(morpholin-4-yl)methanone | PubChem |
| CAS Number | 879487-91-9 | PubChem |
| Molecular Formula | C10H13N3O2 | PubChem |
| Molecular Weight | 207.23 g/mol | PubChem |
| Appearance | Solid (predicted) | --- |
| Purity | >95% (recommended for biological assays) | --- |
| Vendor Info | Available from commercial suppliers. | [7] |
Critical Parameter: Aqueous Solubility
Poor solubility is a common reason for assay artifacts and unreliable biological data.[8][9] A compound that precipitates in an assay buffer can cause non-specific effects or lead to an underestimation of its true potency. Therefore, determining the kinetic solubility is a critical first step.[10]
Protocol 1: Kinetic Solubility Assessment (Nephelometry)
This high-throughput method assesses solubility by detecting light scattering from compound precipitates.[8][11]
Rationale: This protocol simulates the conditions of many biological assays where a compound is introduced from a DMSO stock into an aqueous buffer. It provides a rapid assessment of the concentration at which the compound begins to fall out of solution.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Phosphate-buffered saline (PBS), pH 7.4
-
Clear-bottom 96-well or 384-well microplates
-
Nephelometer or plate reader with light-scattering capabilities
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of the compound (e.g., 10 mM) in 100% DMSO.[11]
-
Plate Setup: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the first well of a microplate row. In the remaining wells of that row, add an equal volume of DMSO.
-
Serial Dilution: Perform a serial dilution of the compound in DMSO across the plate.
-
Addition of Aqueous Buffer: To each well, add aqueous buffer (e.g., PBS) to achieve the final desired compound concentrations, ensuring the final DMSO concentration is consistent and low (typically ≤1%).[11]
-
Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).[11]
-
Measurement: Measure the light scattering in each well using a nephelometer.
-
Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which the signal significantly increases above the baseline indicates the limit of kinetic solubility.
Part 2: Identifying the Target - In Vitro Biochemical Profiling
The first step in biological characterization is to determine if the compound inhibits any kinases and, if so, which ones.
Initial Broad Kinase Screening
Screening the compound at a single high concentration (e.g., 1-10 µM) against a large panel of recombinant kinases is the most efficient way to identify potential targets.[12] Numerous commercial services offer such profiling. The results will guide all subsequent experiments.
Determining Potency (IC50) Against Hits
For any kinases inhibited by >50% in the initial screen, a dose-response experiment must be performed to determine the half-maximal inhibitory concentration (IC50).
Protocol 2: In Vitro Kinase Assay (e.g., ADP-Glo™)
This protocol provides a general framework for determining the IC50 value of an inhibitor against a purified kinase. The ADP-Glo™ assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[13]
Rationale: This assay directly measures the catalytic activity of the kinase. By adding increasing concentrations of the inhibitor, a dose-response curve can be generated to quantify its potency. The choice of ATP concentration is critical; using a concentration close to the Michaelis constant (Km) for the specific kinase provides a standardized measure of potency.[14][15]
Workflow Diagram:
Caption: Workflow for an in vitro kinase IC50 determination assay.
Materials:
-
Purified recombinant kinase and its specific substrate
-
This compound
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)[16]
-
Adenosine 5'-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well assay plates
Procedure:
-
Inhibitor Dilution: Prepare a serial dilution of this compound in kinase buffer with a constant, low percentage of DMSO.
-
Assay Plate Setup: Add a small volume (e.g., 5 µL) of the inhibitor dilutions or vehicle control to the wells of the assay plate.[17]
-
Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in kinase buffer. Add this mix (e.g., 20 µL) to all wells. Pre-incubate the inhibitor and kinase for 10-30 minutes at room temperature.[13][16]
-
Reaction Initiation: Initiate the kinase reaction by adding ATP solution (e.g., 25 µL) to each well. The final ATP concentration should ideally be at or near the Km for the kinase.[17]
-
Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).[17]
-
ADP Detection: Stop the reaction and measure the generated ADP by following the ADP-Glo™ kit manufacturer's protocol.[17] This typically involves two steps:
-
Adding ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction.
-
-
Data Analysis: Measure luminescence using a plate reader. Plot the percentage of kinase inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Part 3: Elucidating the Mechanism of Action (MoA)
Understanding how an inhibitor interacts with its target is crucial. Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[14]
Protocol 3: ATP Competition Assay
Rationale: This assay determines if the inhibitor's potency (IC50) is dependent on the ATP concentration. For an ATP-competitive inhibitor, the IC50 will increase as the ATP concentration increases.[14]
Procedure:
-
Perform the in vitro kinase assay (Protocol 2) as described above.
-
Set up multiple parallel experiments, each with a different, fixed concentration of ATP (e.g., Km, 5x Km, 10x Km, 50x Km).
-
Determine the IC50 value of this compound at each ATP concentration.
-
Data Interpretation: If the IC50 value increases linearly with the ATP concentration, the compound is acting in an ATP-competitive manner. This is a defining characteristic of many successful kinase inhibitors.[14]
Part 4: Proving the Target in a Cellular Context
A compound that is potent in a biochemical assay must also be able to enter cells and engage its target in the complex cellular environment.[18]
Hypothetical Signaling Pathway
Let's hypothesize that our compound inhibits PI3Kα. A diagram of this pathway helps visualize the points of intervention and measurement.
Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway.
Protocol 4: Western Blot for Target Engagement
Rationale: This protocol assesses whether the compound inhibits the kinase inside the cell by measuring the phosphorylation of a direct downstream substrate.[17] If our compound inhibits PI3Kα, we would expect to see a decrease in the phosphorylation of its downstream target, AKT at Serine 473.[19]
Materials:
-
Cancer cell line with an active target pathway (e.g., MCF-7 for PI3K).
-
Cell culture medium, FBS, and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies (e.g., anti-phospho-AKT (S473), anti-total-AKT).
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blotting equipment.[20]
-
Chemiluminescent substrate.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with serially diluted concentrations of the compound for a specified time (e.g., 2-4 hours).[17]
-
Cell Lysis: Wash cells with ice-cold PBS and then lyse them directly on the plate with lysis buffer.[20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[21]
-
Immunoblotting:
-
Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour.[20]
-
Incubate the membrane with the primary antibody against the phosphorylated substrate (e.g., anti-p-AKT) overnight at 4°C.[20]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Visualize the bands using a chemiluminescent substrate and an imaging system.[20]
-
-
Loading Control: Strip the membrane and re-probe with an antibody against the total protein of the substrate (e.g., anti-total-AKT) to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein indicates successful target engagement in cells.
Protocol 5: Cell Proliferation Assay (e.g., MTT or CellTiter-Glo®)
Rationale: This assay determines the phenotypic consequence of inhibiting the target kinase. For many oncogenic kinases, inhibition is expected to reduce cell proliferation or viability.
Procedure:
-
Cell Seeding: Seed a cancer cell line known to be dependent on the target kinase into 96-well plates.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the compound.
-
Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement: Measure cell viability using a suitable method, such as MTT (a colorimetric assay) or CellTiter-Glo® (a luminescent assay that measures ATP levels).
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) by plotting the percentage of viable cells against the log of the inhibitor concentration.
Data Presentation and Interpretation
Quantitative data should be summarized in clear tables to allow for easy comparison and assessment of the compound's overall profile.
Table 1: Hypothetical Biochemical and Cellular Profile of this compound
| Assay Type | Target/Cell Line | Endpoint | Result |
| Biochemical | PI3Kα | IC50 (nM) | 4.2 |
| PI3Kβ | IC50 (nM) | 50 | |
| PI3Kδ | IC50 (nM) | 85 | |
| PI3Kγ | IC50 (nM) | 120 | |
| mTOR | IC50 (nM) | 25 | |
| Kinase Panel (400 kinases) | % Inhibition @ 1 µM | >50% for 5 kinases | |
| Cellular Target | MCF-7 Cells | p-AKT (S473) IC50 (nM) | 20 |
| Cellular Phenotype | MCF-7 Cells | GI50 (nM) | 35 |
| Normal Fibroblasts | GI50 (nM) | >5000 |
Interpretation: The hypothetical data in Table 1 would suggest that this compound is a potent, ATP-competitive inhibitor of PI3Kα with moderate activity against mTOR and good selectivity over other PI3K isoforms. The cellular data confirms on-target activity and demonstrates a selective anti-proliferative effect in a PI3K-dependent cancer cell line. This profile would make it a promising tool compound for studying PI3K/mTOR signaling.
Conclusion
This document outlines a rigorous, multi-step process for the comprehensive characterization of this compound as a potential kinase inhibitor tool compound. By following this workflow—from fundamental solubility testing to biochemical profiling and finally to cellular validation—researchers can build a robust data package. This systematic approach ensures that the compound's biological activities are well-understood, enabling its confident application in kinase biology research and laying the groundwork for potential therapeutic development.
References
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In vitro kinase assay. (2023). protocols.io. [Link]
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. [Link]
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In vitro NLK Kinase Assay. (2017). PMC, NIH. [Link]
-
In vitro assay for cyclin-dependent kinase activity in yeast. (n.d.). CORE. [Link]
-
In vitro kinase assay. (2022). Bio-protocol. [Link]
-
In vitro solubility assays in drug discovery. (2008). PubMed. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). PubMed Central. [Link]
-
Hit Finding and Profiling for Protein Kinases. (2011). Wiley-VCH. [Link]
-
High Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.). Solve Scientific. [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). ResearchGate. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). Scilit. [Link]
-
Protocols for Characterization of Cdk5 Kinase Activity. (2017). PMC, PubMed Central. [Link]
-
Techniques in kinase profiling. (n.d.). Medicines Discovery Catapult. [Link]
-
Immuno-oncology Cell-based Kinase Assay Service. (n.d.). Creative Biolabs. [Link]
-
High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (2011). PubMed Central. [Link]
-
In vitro kinase assay. (2024). protocols.io. [Link]
-
Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. (2016). PubMed. [Link]
-
Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2006). PubMed. [Link]
-
Design and synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors. (2017). PubMed. [Link]
-
Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. (2016). NIH. [Link]
-
5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology. (2017). PubMed. [Link]
-
Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. (2022). ResearchGate. [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed. [Link]
-
Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. (2024). NIH. [Link]
-
Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines. (2015). ResearchGate. [Link]
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Troubleshooting & Optimization
Optimization of (5-Aminopyridin-2-yl)(morpholino)methanone synthesis reaction conditions
Welcome to the dedicated technical support guide for the synthesis of (5-Aminopyridin-2-yl)(morpholino)methanone. This molecule is a crucial building block in medicinal chemistry, often serving as an intermediate in the development of novel therapeutics.[1][2][3] The amide coupling between 5-aminopicolinic acid and morpholine, while straightforward in principle, presents several challenges that can impact yield, purity, and scalability.
This guide is structured to provide direct, actionable solutions to common problems (Troubleshooting) and to build a deeper mechanistic understanding of the reaction's critical parameters (FAQs). Our goal is to empower you to not only solve immediate experimental issues but also to strategically optimize this synthesis for your specific research and development needs.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses the most frequently encountered issues during the synthesis of this compound.
Q1: My reaction yield is low or I've isolated no product. What are the likely causes and solutions?
Low or no yield is the most common issue, typically stemming from inefficient activation of the carboxylic acid, poor reaction kinetics, or degradation of materials.
Underlying Causes & Recommended Actions:
-
Ineffective Carboxylic Acid Activation: The condensation of a carboxylic acid and an amine to form an amide bond requires the carboxylic acid to be "activated" into a more reactive species.[4] If this activation step is incomplete or slow, the reaction will not proceed efficiently.
-
Solution: Evaluate your choice of coupling reagent. While many options exist, uronium/aminium-based reagents like HATU are often highly effective for heterocyclic substrates.[5] Consider the alternatives in the table below. Pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the morpholine can significantly improve yields.[6]
-
-
Suboptimal Base Selection or Stoichiometry: A non-nucleophilic organic base is crucial. Its primary roles are to deprotonate the carboxylic acid, forming the carboxylate anion needed for activation, and to neutralize the acidic byproducts generated during the reaction.
-
Solution: Use N,N-Diisopropylethylamine (DIPEA). It is a bulky, non-nucleophilic base that is less likely to cause side reactions compared to less hindered bases like triethylamine. Ensure you are using at least 2.0-2.5 equivalents of DIPEA relative to the carboxylic acid to facilitate the reaction and neutralize byproducts.
-
-
Inappropriate Solvent Choice: The solvent must fully solubilize all reactants and intermediates.[7] Poor solubility will lead to a sluggish, incomplete reaction.
-
Solution: N,N-Dimethylformamide (DMF) is the most common and effective solvent for this type of coupling due to its high polarity and ability to dissolve a wide range of substrates.[7][8] If DMF is not suitable for your process, Dichloromethane (DCM) is a common alternative, though solubility of the starting 5-aminopicolinic acid may be lower.[7][8]
-
-
Low Reaction Temperature: Amide couplings, especially with electron-deficient amines or sterically hindered partners, can be slow at room temperature.
-
Solution: While starting the reaction at room temperature is standard, gentle heating to 40-50 °C can significantly accelerate the reaction rate without promoting decomposition.[9] Always monitor the reaction by TLC or LC-MS to avoid prolonged heating that could lead to byproduct formation.
-
Workflow: Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low product yield.
Q2: I'm observing significant, difficult-to-remove byproducts. What are they and how can I prevent them?
Byproduct formation complicates purification and reduces yield. The most common side-product in carbodiimide-mediated reactions is the N-acylurea byproduct.
Underlying Causes & Recommended Actions:
-
N-Acylurea Formation (with EDC/DCC): Carbodiimide reagents like EDC activate the carboxylic acid to form a reactive O-acylisourea intermediate. If this intermediate does not react promptly with the amine (morpholine), it can rearrange into a stable, unreactive N-acylurea byproduct, which is often difficult to separate from the desired product.
-
Solution: This is the primary reason to include an additive like 1-Hydroxybenzotriazole (HOBt) when using EDC. HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable against rearrangement but still highly reactive towards the amine.[10] An even better solution is to switch to a uronium/aminium reagent like HATU, which does not proceed via this pathway and thus cannot form this byproduct.[5][11]
-
-
Side Reactions with the Pyridine Nitrogen: The basic nitrogen atom on the pyridine ring can potentially interfere with the reaction, although it is generally a much weaker nucleophile than morpholine.
-
Solution: This is rarely a major issue under standard amide coupling conditions. Ensuring the use of a non-nucleophilic base (DIPEA) and an efficient coupling reagent minimizes the opportunity for such side reactions.
-
Reaction Pathway: Main Product vs. Side Product
Caption: Desired reaction pathway versus N-acylurea byproduct formation.
Q3: My product seems to have formed according to TLC/LC-MS, but I'm struggling with purification. What are the best practices?
This compound is a moderately polar compound. Co-elution with starting materials or byproducts during column chromatography is a common challenge.
Recommended Actions:
-
Aqueous Workup: Before any chromatography, perform a thorough aqueous workup. Wash the crude reaction mixture (dissolved in a solvent like Ethyl Acetate or DCM) sequentially with a mild acid (e.g., 5% citric acid solution) to remove excess amine and base, followed by a mild base (e.g., saturated sodium bicarbonate solution) to remove unreacted carboxylic acid and HOBt. Finish with a brine wash to remove residual water.
-
Column Chromatography:
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution is highly recommended. Start with a non-polar system (e.g., 100% Ethyl Acetate) and gradually increase the polarity by adding Methanol. A typical gradient might be from 0% to 10% Methanol in Ethyl Acetate. This will elute non-polar impurities first, followed by your product, and finally the highly polar starting materials or byproducts.
-
TLC Monitoring: Use a mobile phase system for TLC that gives your product an Rf value of approximately 0.3-0.4 for the best separation on the column. A 95:5 mixture of DCM:Methanol is often a good starting point for TLC analysis.
-
-
Recrystallization: If chromatography fails to yield pure material, recrystallization can be an effective alternative. Try dissolving the impure solid in a minimal amount of a hot solvent in which it is soluble (like isopropanol or ethanol) and then allowing it to cool slowly. If the product is slow to crystallize, adding a non-polar anti-solvent (like hexanes) dropwise to the warm solution can induce precipitation.
Frequently Asked Questions (FAQs)
FAQ 1: Which coupling reagent is truly the best for synthesizing this compound?
While many reagents can work, uronium/aminium salts like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are generally superior for this specific transformation.
-
Mechanism & Efficiency: HATU reacts with the carboxylate to form a highly reactive activated ester. This reaction is extremely fast and efficient, leading to higher yields in shorter reaction times, especially for challenging substrates like aminopyridines.[5]
-
Byproduct Profile: The byproducts of HATU are water-soluble and easily removed during the aqueous workup, simplifying purification. This avoids the common issue of N-acylurea formation seen with carbodiimides like EDC.[4][11]
-
Cost vs. Performance: While HATU is more expensive than EDC/HOBt, its reliability, higher yields, and simplified purification often justify the cost, particularly in a drug development setting where purity and process efficiency are paramount.
| Feature | EDC / HOBt | HATU / DIPEA |
| Activation Speed | Moderate | Very Fast |
| Typical Yield | Good | Excellent |
| Primary Byproduct | Dicyclohexylurea/EI-urea (can be difficult to remove) | Tetramethylurea (water-soluble) |
| Side Reaction Risk | N-acylurea formation | Minimal |
| Cost | Low | High |
FAQ 2: How critical is the choice of solvent, and are there "greener" alternatives to DMF?
The solvent is critical for reaction success. It dictates the solubility of reactants and can influence the reaction rate.[7]
-
Why DMF is Standard: DMF is a polar aprotic solvent that excels at dissolving both the polar 5-aminopicolinic acid and the other organic reagents. This ensures the reaction occurs in a homogenous phase, which is essential for rapid kinetics.
-
Green Alternatives: The pharmaceutical industry is increasingly moving away from reprotoxic solvents like DMF.[7][12] Several greener alternatives have been evaluated for amide coupling reactions.[8] For this synthesis, 2-Methyltetrahydrofuran (2-MeTHF) or Cyclopentyl methyl ether (CPME) are viable replacements. They are less toxic and derived from renewable resources. However, you may need to re-optimize reaction temperature and time, as reactant solubility might be lower than in DMF.[12]
FAQ 3: Can I use a different base, like triethylamine (Et3N), instead of DIPEA?
While you can, it is not recommended. DIPEA is the preferred base for a key reason: steric hindrance.
-
Nucleophilicity: Triethylamine is a smaller molecule and, while primarily a base, it retains some nucleophilic character. It can potentially react with the activated carboxylic acid intermediate, leading to unwanted byproducts.
-
Steric Bulk: DIPEA is significantly bulkier due to the two isopropyl groups. This steric hindrance makes it an excellent proton scavenger (base) but a very poor nucleophile, preventing it from participating in undesired side reactions. This is a critical factor in ensuring a clean reaction profile.
Optimized Experimental Protocol
This protocol is based on the use of HATU for robust and high-yielding synthesis.
Materials:
-
5-aminopicolinic acid (1.0 eq)
-
Morpholine (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
-
Ethyl Acetate (EtOAc)
-
Saturated aq. NaHCO₃
-
Brine
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-aminopicolinic acid (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15 minutes. The solution may change color. This is the "pre-activation" step.
-
Amine Addition: Add morpholine (1.1 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by TLC (e.g., 95:5 DCM/MeOH) or LC-MS. The reaction is typically complete within 1-3 hours. If the reaction is sluggish, it can be gently heated to 40°C.
-
Quenching and Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing Ethyl Acetate. Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of 0-10% Methanol in Ethyl Acetate to afford this compound as a solid.
References
- Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). JACS.
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science.
- An Improved Amide Coupling Procedure for the Synthesis of N-(Pyridin-2-yl)amides. (2010). ChemInform.
- A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery.
- Morpholine-Based Immonium and Halogenoamidinium Salts as Coupling Reagents in Peptide Synthesis. (n.d.). ACS Publications.
- A Simple Strategy to Aminate Pyridines, Diazines and Pharmaceuticals via Heterocyclic Phosphonium Salts. (n.d.). PMC - NIH.
- A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
- Borane-Pyridine: An Efficient Catalyst for Direct Amidation. (2024). MDPI.
- Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. (n.d.). Green Chemistry (RSC Publishing).
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
- Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (2016). Asian Journal of Chemistry.
- Green Solvents for the Formation of Amide Linkage. (2021). ResearchGate.
- How do I avoid side reactions while doing this peptide coupling reaction? (2023). Reddit.
- Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (n.d.). PMC - NIH.
- Synthesis of Aza Analogues of the Anticancer Agent Batracylin. (n.d.). ResearchGate.
- Synthesis of 5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano[4,3-d]pyrimidin-2-yl)pyridin-2-amine. (n.d.). ResearchGate.
- Design and synthesis of 4-morpholino-6-(1,2,3,6-tetrahydropyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)-1,3,5-triazin-2-amine analogues as tubulin polymerization inhibitors. (2017). PubMed.
- Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. (2016). PubMed.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- Multifunctional coupling agents: Synthesis and model reactions. (2003). Journal of Polymer Science Part A: Polymer Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. growingscience.com [growingscience.com]
- 6. reddit.com [reddit.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification Strategies for Aminopyridine Morpholine Derivatives
Welcome to the technical support center for the purification of aminopyridine morpholine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying these versatile heterocyclic compounds. The unique physicochemical properties of this class of molecules—combining the basicity of an aminopyridine with the polarity and hydrogen-bonding capabilities of a morpholine ring—present specific purification hurdles. This document provides in-depth, field-proven insights and troubleshooting guides to help you achieve your desired purity and yield.
Choosing Your Purification Strategy: A Logic-Based Approach
The first step in any successful purification is selecting the appropriate methodology. The choice depends on the scale of your experiment, the nature of the impurities, and the physical properties of your target compound. The following decision tree provides a logical workflow for selecting an initial purification strategy.
Caption: Workflow for selecting a primary purification method.
Purification by Recrystallization
Recrystallization is often the most efficient method for purifying solid compounds on both small and large scales, provided a suitable solvent can be identified. The principle relies on the differential solubility of the desired compound and impurities in a solvent at different temperatures.
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.[1] Common solvents for aminopyridine morpholine derivatives include ethanol, isopropanol, ethyl acetate, and acetonitrile.[2][3] Test solubility in small vials (10-20 mg of crude product in 0.5 mL of solvent).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This is a critical step to maximize yield.[1]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount (1-2% w/w) of activated carbon and heat for a few minutes.[4]
-
Hot Filtration: If carbon was added or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To promote further crystallization, the flask can then be placed in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum to a constant weight.
Troubleshooting Guide: Recrystallization
| Issue | Question & Answer |
| Oiling Out | Q: My compound separated as an oil instead of forming crystals. What should I do? A: This happens when the solution is supersaturated or the compound's melting point is lower than the solvent's boiling point. Solution: Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent (5-10% more), and allow it to cool more slowly. Seeding with a pure crystal can also help initiate proper crystallization.[5] |
| No Crystals Form | Q: My solution has cooled, but no crystals have appeared. How can I induce crystallization? A: The solution may not be sufficiently saturated. Solutions: 1) Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. 2) Add a "seed" crystal of the pure compound. 3) If oversaturation is not the issue, reduce the solvent volume by gentle heating and try cooling again.[5] |
| Rapid "Crashing" | Q: As soon as I removed my flask from the heat, all the solid crashed out of solution as a fine powder. Is this a problem? A: Yes, rapid precipitation can trap impurities.[6] This indicates the solvent has very low solvating power at slightly reduced temperatures. Solution: Re-heat to redissolve, add 10-20% more solvent than the minimum required, and ensure a slower cooling rate. Using a solvent mixture (e.g., ethanol/water) can also provide more gradual cooling and better crystal formation.[1][6] |
| Low Recovery | Q: My final yield is very low. How can I improve it? A: This is often due to using too much solvent during dissolution or washing. Ensure you use the absolute minimum amount of hot solvent to dissolve the crude material. When washing the collected crystals, use only a very small amount of ice-cold solvent. You can also try to recover a second crop of crystals by concentrating the mother liquor. |
Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. For aminopyridine morpholine derivatives, both normal-phase (silica gel) and reversed-phase chromatography can be effective.
Key Considerations for Aminopyridine Morpholine Derivatives
The basic nitrogen atoms in these molecules can cause significant peak tailing on standard silica gel due to strong interactions with acidic silanol groups. This can be mitigated by:
-
Adding a basic modifier: Incorporating a small amount of triethylamine (0.1-1%) or ammonia in the mobile phase can neutralize the acidic sites on the silica.
-
Using specialized columns: For challenging separations, columns designed for hydrogen-bonding interactions can provide better selectivity.[7]
Experimental Protocol: Flash Column Chromatography (Normal Phase)
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. Aim for an Rf value of ~0.3 for your target compound. Common systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[5]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour it into the column and allow it to pack under pressure, ensuring no air bubbles or cracks are present.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient is required. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent under reduced pressure.
Troubleshooting Guide: Column Chromatography
| Issue | Question & Answer |
| Poor Separation | Q: My compounds are co-eluting or the peaks are overlapping significantly. What's wrong? A: The chosen solvent system lacks sufficient selectivity. Solution: If adjusting the solvent ratio (e.g., from 20% to 15% ethyl acetate in hexanes) doesn't work, change the solvents entirely (e.g., switch to a dichloromethane/methanol system). This alters the separation mechanism and can resolve overlapping peaks. Also, ensure the column is not overloaded; the sample should be 1-5% of the silica gel mass.[5] |
| Compound Stuck on Column | Q: I've run a very polar solvent, but my compound won't elute. A: The compound is likely too polar and is irreversibly binding to the stationary phase. Solution: Drastically increase solvent polarity (e.g., a high percentage of methanol in DCM, potentially with acetic acid or ammonia). If this fails, the compound may be unsuitable for silica gel chromatography. Consider reversed-phase chromatography or an alternative purification method.[5] You may also be dealing with a salt form of your compound; neutralization before loading can help. |
| Peak Tailing | Q: My compound is eluting as a long streak instead of a tight band. A: This is common for basic compounds like aminopyridines on silica. Solution: Add 0.5-1% triethylamine or a few drops of aqueous ammonia to your mobile phase. This will compete for the acidic binding sites on the silica, resulting in more symmetrical peaks. |
| Compound Decomposition | Q: My collected fractions show a new spot on TLC that wasn't in the crude mixture. Why? A: The compound may be unstable on silica gel. Solution: Confirm instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting. If degradation is observed, you can try deactivating the silica gel by flushing it with a solvent system containing triethylamine before loading your sample. Alternatively, switch to a less acidic stationary phase like alumina or florisil.[8] |
Purification by Liquid-Liquid Extraction (LLE)
LLE is a fundamental workup and purification technique that separates compounds based on their differential solubility in two immiscible liquid phases, often an aqueous and an organic layer.[9] For aminopyridine morpholine derivatives, acid-base extraction is particularly powerful.
Principle of Acid-Base Extraction
The basic aminopyridine moiety can be protonated under acidic conditions (e.g., with 1M HCl) to form a water-soluble salt. This allows for the removal of non-basic organic impurities. Subsequently, neutralizing the aqueous layer (e.g., with NaOH or NaHCO₃) will deprotonate the compound, making it soluble in an organic solvent again.
Caption: Workflow for purifying a basic compound.
Troubleshooting Guide: Liquid-Liquid Extraction
| Issue | Question & Answer |
| Emulsion Formation | Q: A thick, inseparable layer has formed between my aqueous and organic phases. How do I break this emulsion? A: Emulsions are common with basic compounds. Solutions: 1) Let the separatory funnel stand for a longer period. 2) Gently swirl the funnel instead of shaking vigorously. 3) Add a small amount of brine (saturated NaCl solution), which can help break up the emulsion by increasing the ionic strength of the aqueous phase. 4) Filter the entire mixture through a pad of Celite. |
| Poor Recovery | Q: I'm losing a lot of my compound during the extraction process. A: This could be due to incomplete extraction or the compound having some water solubility even in its neutral form. Solution: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL). After the main extraction, "back-extract" the aqueous layer with a fresh portion of organic solvent to recover any dissolved product. Ensure the pH is sufficiently basic (>9) before extracting the final product. |
| Product Precipitates | Q: When I basified the aqueous layer, my product crashed out as a solid instead of dissolving in the organic layer. A: This can happen if the product is highly crystalline and not very soluble in the chosen organic solvent. Solution: Add more organic solvent and stir vigorously. If it still doesn't dissolve, you may need to switch to a more polar organic solvent (e.g., use ethyl acetate instead of dichloromethane). Alternatively, you can collect the precipitated solid by filtration, which can be a very effective purification step itself. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of aminopyridine morpholine derivatives? A1: Common impurities typically include unreacted starting materials (e.g., the parent aminopyridine or the morpholine precursor), reagents used in the coupling reaction, and potential side-products. For instance, in palladium-catalyzed reactions, you might have byproducts from homo-coupling or reductive dehalogenation. Always characterize your crude product by LCMS or NMR if possible to identify major impurities, which will guide your purification strategy.[10]
Q2: My aminopyridine morpholine derivative is highly soluble in water. How can I effectively purify it? A2: High water solubility presents a challenge for standard LLE. If the compound is solid, crystallization from a mixed solvent system like ethanol/water or isopropanol/heptane can be effective. For chromatography, reversed-phase (C18) HPLC using a water/acetonitrile or water/methanol gradient is the method of choice. For extraction, salting out the aqueous layer with NaCl or (NH₄)₂SO₄ can decrease your compound's solubility in the aqueous phase and drive it into the organic layer.
Q3: How can I confirm the purity of my final product? A3: A combination of techniques is recommended for robust purity assessment.
-
Chromatographic Methods: A single, sharp peak in an HPLC analysis (preferably with detection at multiple wavelengths) or a single spot on TLC in multiple solvent systems is a good indicator of purity.
-
Spectroscopic Methods: A clean ¹H NMR spectrum where the integration of peaks matches the expected proton count and no significant impurity peaks are visible is crucial.
-
Melting Point: A sharp melting point range (1-2 °C) that matches literature values indicates high purity for a solid compound.
Q4: I suspect my compound is degrading during workup or purification. What precautions should I take? A4: Aminopyridines can be sensitive to strong acids or prolonged heat.
-
Minimize Heat: Concentrate fractions at the lowest practical temperature on the rotary evaporator.
-
pH Control: Avoid prolonged exposure to very low or very high pH during extraction. Use milder bases like sodium bicarbonate for neutralization when possible.
-
Atmosphere: If your molecule has functionalities sensitive to oxidation, perform workup and purification under an inert atmosphere (Nitrogen or Argon).[11]
-
Check Stability: As mentioned in the chromatography section, test for stability on silica or alumina before committing your entire batch to a column.[8][11]
References
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Turan-Zitouni, G., et al. (2012). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. Medicinal Chemistry Research, 21(10), 3297-3304. Available at: [Link]
-
Al-Tamiemi, E. O., & Jasim, S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available at: [Link]
-
Lee, C. K. (1994). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 216(2), 370-5. [Link]
-
Shin, D. H., et al. (1993). Liquid-chromatographic determination of 4-aminopyridine in serum, saliva, and urine. Clinical Chemistry, 39(2), 351-4. Available at: [Link]
- Google Patents. (CN107011255A). A kind of method and its purification process that aminopyridine is prepared by picoline.
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate Forum. Available at: [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting (Crystallization). Available at: [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid. Available at: [Link]
Sources
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- 2. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 8. Purification [chem.rochester.edu]
- 9. Development of Analytical Technique for Extraction of Commonly used Antibiotics in River Yamuna Based on Liquid- Liquid Extraction – Oriental Journal of Chemistry [orientjchem.org]
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Improving aqueous solubility of (5-Aminopyridin-2-yl)(morpholino)methanone for biological assays
Technical Support Center: (5-Aminopyridin-2-yl)(morpholino)methanone
Introduction
Welcome to the technical support guide for this compound (CAS: 1180131-89-8).[1][2][3] This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of this compound in biological assays. Poor solubility is a common hurdle in drug discovery, potentially leading to unreliable in vitro data and hindering the progression of promising compounds.[4] This guide is designed for researchers, scientists, and drug development professionals to provide a systematic approach to overcoming these solubility issues, ensuring data integrity and maximizing the potential of your research.
The structure of this compound, containing a basic 5-aminopyridine moiety, is a critical factor in its physicochemical properties. The primary amino group on the pyridine ring is expected to have a pKa that allows for protonation under acidic conditions, a key principle we will leverage for solubility enhancement.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor aqueous solubility for this compound?
A1: The compound's limited aqueous solubility primarily stems from its relatively nonpolar, rigid heterocyclic structure. While the morpholino and amino groups provide some polarity, the overall molecule can exhibit strong crystal lattice energy, making it difficult for water molecules to solvate it effectively. Strategies to overcome this often involve disrupting these intermolecular forces.[5]
Q2: I prepared a 10 mM stock in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. Why is this happening?
A2: This is a common phenomenon known as "DMSO shock" or precipitation of a kinetically soluble state.[6] Your compound is likely highly soluble in 100% DMSO, but when this stock is diluted into an aqueous buffer (e.g., PBS or cell media), the solvent environment abruptly changes from polar aprotic to polar protic.[7] If the final concentration of your compound exceeds its thermodynamic solubility limit in the aqueous medium, it will precipitate.[8] It is crucial to ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[9][10][11]
Q3: What is the very first step I should take to improve solubility in my aqueous buffer?
A3: The most effective first step is pH adjustment. The 5-aminopyridine group is basic and can be protonated to form a more soluble salt. Systematically lowering the pH of your aqueous buffer (e.g., from 7.4 towards 6.0 or lower) should significantly increase the solubility. This can be predicted by the Henderson-Hasselbalch equation, which relates pH, pKa, and the ratio of ionized to un-ionized species of a molecule.[12][13][14][15] For a basic compound, solubility increases as the pH drops below its pKa.[13][16]
Q4: Can I use co-solvents other than DMSO? What are the potential impacts on my assay?
A4: Yes, biocompatible co-solvents can be effective.[17] Common choices include ethanol, polyethylene glycol (PEG), and propylene glycol (PG).[18][19] However, it is essential to perform a solvent tolerance study for your specific cell line or assay. Even at low concentrations, some co-solvents can induce cellular stress, alter enzyme kinetics, or interfere with assay readouts.[9][11][18] For instance, ethanol can be more disruptive to some cellular processes than DMSO at equivalent concentrations.[9]
Troubleshooting Guides & Protocols
Guide 1: Systematic pH-Dependent Solubility Assessment
This guide provides a step-by-step protocol to determine the optimal pH for solubilizing your compound. The presence of the basic aminopyridine moiety makes this the most logical and impactful first approach.
Protocol 1: Kinetic Solubility Profiling at Various pH Values
This method, adapted from standard high-throughput screening (HTS) protocols, allows for a rapid assessment of solubility.[6][20][21]
-
Prepare Buffers: Prepare a series of biologically relevant buffers (e.g., Phosphate or McIlvaine buffers) at different pH values, such as pH 5.0, 6.0, 6.8, and 7.4.[21]
-
Prepare Compound Stock: Prepare a high-concentration stock solution of this compound, for example, 20 mM in 100% DMSO.[20]
-
Serial Dilution: In a 96-well plate, add a small volume (e.g., 2 µL) of the DMSO stock solution to the wells.[22]
-
Add Buffer: Add 198 µL of your prepared aqueous buffers to the wells to achieve a target concentration (e.g., 200 µM) and a final DMSO concentration of 1%.
-
Incubate & Shake: Seal the plate and shake it vigorously at room temperature (e.g., 700 RPM) for 2 hours to allow it to reach equilibrium.[21]
-
Detect Precipitation: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength like 620 nm. Higher readings indicate greater precipitation.
-
Quantify Soluble Fraction (Optional but Recommended): To get a quantitative value, centrifuge the plate to pellet the precipitate.[21] Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectrophotometry or HPLC-UV.[6][23][24]
Data Interpretation:
Summarize your findings in a table to clearly identify the pH at which solubility is maximized.
| pH of Buffer | Turbidity (Nephelometry Units) | Soluble Concentration (µM) |
| 5.0 | Low | High |
| 6.0 | Medium | Medium |
| 6.8 | High | Low |
| 7.4 | Very High | Very Low |
This is example data.
Guide 2: Utilizing Biocompatible Co-solvents and Excipients
If pH adjustment alone is insufficient or incompatible with your assay's requirements, the next step is to explore co-solvents or advanced formulation agents like cyclodextrins.
Strategy 2A: Co-Solvent Screening
-
Select Co-solvents: Choose a panel of common, biocompatible co-solvents. Good candidates include Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 300 (PEG 300).[18][19]
-
Prepare Ternary Stocks: Create stock solutions containing your compound, DMSO, and the co-solvent. For example, prepare a 10 mM compound stock in a 90:10 DMSO:Co-solvent mixture.
-
Test Dilution: Dilute this ternary stock into your optimal aqueous buffer (determined from Guide 1). The goal is to keep the final concentration of all organic solvents as low as possible (e.g., <1% total).
-
Assess Solubility & Assay Compatibility: Evaluate for precipitation as described in Protocol 1. Crucially, run a parallel control experiment to test the effect of the co-solvent mixture (without your compound) on your biological assay to ensure it doesn't cause artifacts.
Strategy 2B: Cyclodextrin-Mediated Solubilization
Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate poorly soluble drugs, forming inclusion complexes that are more water-soluble.[25][26][27] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in pharmaceutical development due to its high water solubility and safety profile.[28]
Protocol 2: Preparing a Cyclodextrin Formulation
-
Prepare CD Solution: Prepare a stock solution of HP-β-CD in your chosen aqueous buffer (e.g., 10% w/v).
-
Add Compound: Add the solid this compound powder directly to the HP-β-CD solution.
-
Facilitate Complexation: Sonicate or vortex the mixture for an extended period (e.g., 1-4 hours) to facilitate the formation of the inclusion complex.[23]
-
Filter: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantify: Determine the concentration of the solubilized compound in the filtrate via HPLC-UV or a similar method. This value represents the maximum achievable solubility with this CD concentration.
-
Assay Compatibility: As with co-solvents, test the effect of the HP-β-CD solution alone on your assay to check for interference.[9][11]
References
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AxisPharm. Kinetic Solubility Assays Protocol. Available from: [Link]
-
dos Santos, D., et al. (2021). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. MDPI. Available from: [Link]
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Avdeef, A. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Chemical Information and Modeling, 46(6), 2601-2609. Available from: [Link]
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Downey, T. Pharmacology for the Physical Therapist. AccessPhysiotherapy. Available from: [Link]
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Kramer, S., & Kovar, A. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 358-362. Available from: [Link]
-
Enamine. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Available from: [Link]
-
White, K., & Presley, C. Kinetic Solubility 96 –Well Protocol. Warren Center for Neuroscience Drug Discovery. Available from: [Link]
-
Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD. Available from: [Link]
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BioDuro. ADME Solubility Assay. Available from: [Link]
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Jones, A., et al. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules, 23(1), 163. Available from: [Link]
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Ishikawa, Y., & Hashimoto, Y. (2010). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539-1550. Available from: [Link]
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Tofte, N., et al. (2021). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 73(4), 489-498. Available from: [Link]
-
Vetscraft. Absorption of drugs. Available from: [Link]
-
Hosseini, S., et al. (2015). Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. Pharmaceutical and Biomedical Research, 1(2), 29-39. Available from: [Link]
-
Sharma, N., & Nanda, A. (2014). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 4(3), 518-531. Available from: [Link]
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Flipo, M., et al. (2020). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Pharmaceuticals, 13(10), 321. Available from: [Link]
-
Tofte, N., et al. (2021). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]
-
Laman, D., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of Biomolecular Screening, 19(9), 1302-1308. Available from: [Link]
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Das, P., & Bhaumik, A. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2023, 1-28. Available from: [Link]
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Wikipedia. Dimethyl sulfoxide. Available from: [Link]
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Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy, 1(3), 41-45. Available from: [Link]
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Wikipedia. Cosolvent. Available from: [Link]
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Hamzeloo-Moghadam, M., et al. The effect of some cosolvents and surfactants on viability of cancerous cell lines. ResearchGate. Available from: [Link]
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Sussex Drug Discovery Centre. Can we predict compound precipitation in DMSO stocks?. Available from: [Link]
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Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Available from: [Link]
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Popa-Burke, I., & Russell, J. (2014). Compound Precipitation in High-Concentration DMSO Solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. Available from: [Link]
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National Center for Biotechnology Information. 2-Amino-5-chloropyridine. PubChem. Available from: [Link]
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Alagona, G., & Ghio, C. (2007). Theoretical prediction of relative and absolute pKa values of aminopyridines. Journal of Physical Chemistry A, 111(49), 12569-12581. Available from: [Link]
-
ResearchGate. Synthesis of Aza Analogues of the Anticancer Agent Batracylin. Available from: [Link]
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Stability of (5-Aminopyridin-2-yl)(morpholino)methanone in cell culture media
A Guide to Assessing and Troubleshooting Stability in Cell Culture Media
Welcome to the technical support guide for researchers utilizing (5-Aminopyridin-2-yl)(morpholino)methanone in their experiments. As a Senior Application Scientist, I've designed this resource to provide not just protocols, but the underlying scientific rationale to help you navigate the complexities of in vitro compound stability. Inconsistencies in cell-based assay results can often be traced back to the stability of the test compound in the culture medium. This guide will equip you with the tools to diagnose, troubleshoot, and control for these variables, ensuring the integrity and reproducibility of your data.
While specific, published stability data for this compound is not extensively available, we can infer potential behaviors from its chemical structure and provide a robust framework for empirical validation in your specific experimental system.
Frequently Asked Questions (FAQs)
Q1: What are the potential structural liabilities of this compound that might affect its stability?
To understand potential stability issues, we must analyze the compound's core components:
-
Aminopyridine Ring: The 2-aminopyridine moiety is generally a stable aromatic system. Studies on similar compounds like 4-aminopyridine have shown excellent chemical stability under various storage conditions.[1] However, the primary amine group could be a potential site for phase II metabolic conjugation if the cell line used has sufficient metabolic activity, although this is less common for in vitro cultures compared to in vivo systems.
-
Morpholine Ring: The morpholino group is exceptionally stable and is known to be highly resistant to enzymatic degradation by nucleases and proteases.[2][3][4] This inherent stability is why it's a cornerstone of antisense morpholino oligomer technology.[3]
-
Methanone Linker (Amide Bond): The carbonyl group linking the pyridine and morpholine rings forms an amide bond. Amide bonds are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions in the cell culture medium or by amidase enzymes that may be present, particularly in serum.[5] The rate of hydrolysis is influenced by the electronic environment of the carbonyl group.[6]
Q2: What common factors in my cell culture system can cause my compound to degrade?
Several factors can compromise the stability of a small molecule in a typical cell culture environment.[7]
-
pH of the Medium: Standard cell culture media is buffered to a physiological pH of ~7.4. However, cellular metabolism can cause shifts in local pH, potentially accelerating pH-dependent degradation processes like hydrolysis.[7][8]
-
Temperature: Experiments are typically conducted at 37°C. This elevated temperature, while necessary for cell growth, can accelerate the rate of chemical degradation compared to storage at room temperature or 4°C.[8]
-
Serum Components: Fetal Bovine Serum (FBS) and other animal sera are complex mixtures containing various enzymes, such as esterases and proteases, that can metabolize small molecules.[2]
-
Light Exposure: Compounds with certain aromatic systems can be photosensitive. Exposure to ambient light during incubation or handling can lead to photodegradation.[7]
-
Interactions with Media Components: Some compounds may react with or adsorb to components in the media or the plasticware itself.[9][10]
Q3: My compound's activity is decreasing over time. How can I tell if it's due to degradation or poor solubility?
This is a critical distinction. A compound precipitating out of solution will also result in a lower effective concentration and loss of activity.
-
Visual Inspection: First, visually inspect your culture plates under a microscope. Precipitate may be visible as small crystals or amorphous particles.
-
Solubility Assessment: Determine the kinetic solubility of your compound in the final cell culture medium (including serum). Often, a compound is dissolved in a DMSO stock and then diluted into an aqueous medium, which can cause it to crash out.[11]
-
Centrifugation Test: Prepare a solution of the compound in media at the final concentration. Incubate for a few hours at 37°C. Centrifuge the sample at high speed and measure the concentration of the compound in the supernatant via LC-MS or HPLC. A significant decrease from the nominal concentration indicates precipitation.
Q4: How can I differentiate between chemical and enzymatic degradation?
This can be systematically investigated by modifying the incubation conditions:
-
Chemical Degradation (e.g., Hydrolysis): Incubate the compound in cell-free media at 37°C. A decrease in concentration over time points to chemical instability.[7]
-
Enzymatic Degradation: Compare the compound's stability in serum-free media versus serum-containing media. If degradation is significantly faster in the presence of serum, enzymes are likely responsible. As a further confirmation, you can use heat-inactivated serum, which denatures many enzymes, and see if the stability is restored.
Troubleshooting Guide: Inconsistent Results or Loss of Activity
If you are observing variability or a time-dependent loss of efficacy in your cell-based assays, follow this systematic troubleshooting workflow.
// Nodes start [label="Inconsistent Results or\nLoss of Compound Activity", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_purity [label="Step 1: Verify Compound Purity & Identity\n(LC-MS, NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; check_solubility [label="Step 2: Assess Solubility in Media\n(Visual, Centrifugation Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; run_stability [label="Step 3: Perform Stability Assay\n(See Protocol Below)", fillcolor="#FBBC05", fontcolor="#202124"]; precipitate [label="Issue: Precipitation\n(Poor Solubility)", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; degradation [label="Issue: Degradation\n(Instability)", fillcolor="#F1F3F4", fontcolor="#202124", shape=note]; mitigate_sol [label="Solution: Lower Concentration,\nUse Solubilizing Agents,\nReformulate", fillcolor="#34A853", fontcolor="#FFFFFF"]; mitigate_deg [label="Solution: Prepare Fresh Solutions,\nReduce Incubation Time,\nUse Heat-Inactivated Serum,\nProtect from Light", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_purity; check_purity -> check_solubility [label="Purity OK"]; check_solubility -> run_stability [label="Soluble"]; check_solubility -> precipitate [style=dashed]; precipitate -> mitigate_sol; run_stability -> degradation [style=dashed]; degradation -> mitigate_deg; } `
Caption: Troubleshooting workflow for loss of compound activity.Experimental Protocol: Assessing Compound Stability in Cell Culture Media
This protocol provides a robust method for quantifying the stability of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and specific analytical technique.[12][13]
Principle
The compound is incubated in cell-free culture medium at 37°C. Aliquots are taken at various time points, and the reaction is quenched by precipitating proteins with an organic solvent. The remaining concentration of the parent compound is then quantified by LC-MS.[9]
Materials
-
This compound
-
DMSO (Anhydrous)
-
Cell Culture Medium (e.g., DMEM), with and without 10% FBS
-
Incubator (37°C, 5% CO₂)
-
Microcentrifuge tubes
-
Acetonitrile (ACN) with an internal standard (IS) (e.g., a structurally similar, stable compound not present in the sample)
-
Microcentrifuge (capable of >12,000 x g)
-
HPLC vials
-
LC-MS system
Procedure
-
Prepare Stock Solution: Prepare a 10 mM stock solution of the compound in DMSO. Ensure it is fully dissolved.
-
Prepare Working Solutions: Spike the compound from the stock solution into pre-warmed (37°C) cell culture medium (both with and without serum) to a final concentration of 1-10 µM. Vortex gently to mix.
-
Time Point 0 (T=0): Immediately after mixing, transfer a 100 µL aliquot of the working solution to a microcentrifuge tube. Add 200 µL of ice-cold acetonitrile containing the internal standard. This immediately stops degradation and precipitates serum proteins.
-
Incubation: Place the remaining working solution in the 37°C incubator.
-
Subsequent Time Points: At desired time points (e.g., 1, 4, 8, 24, and 48 hours), remove a 100 µL aliquot and quench it as described in Step 3.
-
Sample Processing:
-
Vortex the quenched samples for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean HPLC vial for analysis.
-
-
LC-MS Analysis: Analyze the samples using an appropriate LC-MS method optimized for the detection of your compound. The peak area of the compound will be normalized to the peak area of the internal standard to account for variations in sample processing and injection volume.
Data Analysis
-
Calculate the peak area ratio (Compound Peak Area / Internal Standard Peak Area) for each time point.
-
Determine the percentage of the compound remaining at each time point relative to T=0: % Remaining = (Peak Area Ratio at T=x / Peak Area Ratio at T=0) * 100
-
Plot % Remaining versus time to visualize the degradation profile and calculate the half-life (t½), the time it takes for 50% of the compound to degrade.
// Nodes prep_stock [label="1. Prepare 10 mM\nStock in DMSO", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_working [label="2. Spike into Pre-warmed Media\n(with and without serum)", fillcolor="#F1F3F4", fontcolor="#202124"]; t0 [label="3. Sample T=0\nQuench with ACN + IS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate [label="4. Incubate at 37°C", fillcolor="#FBBC05", fontcolor="#202124"]; tx [label="5. Sample at Timepoints\n(1, 4, 8, 24h...)\nQuench with ACN + IS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [label="6. Centrifuge to\nPellet Proteins", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="7. Analyze Supernatant\nby LC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges prep_stock -> prep_working; prep_working -> t0; prep_working -> incubate; incubate -> tx; t0 -> process; tx -> process; process -> analyze; } `
Caption: Experimental workflow for the compound stability assay.Data Presentation
Summarize your results in a clear, organized table to easily compare stability under different conditions.
| Time Point (Hours) | Peak Area Ratio (Serum-Free) | % Remaining (Serum-Free) | Peak Area Ratio (+10% FBS) | % Remaining (+10% FBS) |
| 0 | Value | 100% | Value | 100% |
| 1 | Value | Value | Value | Value |
| 4 | Value | Value | Value | Value |
| 8 | Value | Value | Value | Value |
| 24 | Value | Value | Value | Value |
| 48 | Value | Value | Value | Value |
By empirically determining the stability of this compound in your specific cell culture media, you can make informed decisions about your experimental design, such as preparing fresh solutions for each experiment or adjusting incubation times, thereby ensuring the reliability and accuracy of your scientific findings.
References
-
Hudziak, R. M., et al. (1996). Resistance of morpholino phosphorodiamidate oligomers to enzymatic degradation. Antisense & Nucleic Acid Drug Development, 6(4), 267–272. [Link]
-
Gene Tools, LLC. (2018). Morpholino duration of effect. Gene Tools Blogs. [Link]
-
Gene Tools, LLC. (2024). Blogs. Gene Tools, LLC. [Link]
-
Liu, X., et al. (2017). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 60(1), 361–372. [Link]
-
Sartori, M., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998-1008. [Link]
-
The DAN Lab, University of Wisconsin–Madison. (n.d.). LCMS Protocols. [Link]
-
Gautrot, J. E., et al. (2021). A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. ACS Biomaterials Science & Engineering, 7(11), 5344–5352. [Link]
-
Di, L. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. International Journal of Molecular Sciences, 25(23), 13121. [Link]
-
Hori, T., et al. (2020). Theoretical Study of Decomposition of Methanediol in Aqueous Solution. ACS Omega, 5(32), 20340–20347. [Link]
-
KCAS Bioanalytical Services. (2017). Techniques for Unstable Compound Analysis. KCAS Bio. [Link]
-
Papakonstantinou, I., et al. (2022). Synthesis, Stability, and Biological Evaluation of Novel Aminoderivatives Incorporating the Aza-Acridine Scaffold. Molecules, 27(19), 6537. [Link]
-
Godzien, J., et al. (2020). Development of an LC-MS Targeted Metabolomics Methodology to Study Proline Metabolism in Mammalian Cell Cultures. Metabolites, 10(10), 406. [Link]
-
Shimadzu Scientific Instruments. (2021). Advancing Cell Culture Media Analysis and Monitoring with LC-MS/MS. YouTube. [Link]
-
Foon, R., & Hambly, A. N. (1962). Solvolysis of Sulphonyl Halides. III. The Hydrolysis of Methane- and Ethanesulphonyl Chlorides in Aqueous Dioxan and Aqueous Acetone. Australian Journal of Chemistry, 15(4), 668-683. [Link]
-
Foon, R., & Hambly, A. N. (1962). Solvolysis of Sulphonyl Halides. III. The Hydrolysis of Methane- and Ethanesulphonyl Chlorides in Aqueous Dioxan and Aqueous Acetone. Australian Journal of Chemistry. [Link]
-
Creative Bioarray. (n.d.). How to Improve Drug Plasma Stability?. [Link]
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ResearchGate. (2014). How to enhance drug solubility for in vitro assays?. [Link]
-
Anonymous. (2018). HYDROLYSIS REACTIONS. [Link]
-
Sartori, M., et al. (2016). Cell Culture Media Impact on Drug Product Solution Stability. Biotechnology Progress, 32(4), 998-1008. [Link]
-
Trissel, L. A., et al. (1997). Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. International Journal of Pharmaceutical Compounding, 1(5), 346-348. [Link]
-
Daszkiewicz, M., et al. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365–14376. [Link]
-
Chemistry Steps. (n.d.). Reactions of Aldehydes and Ketones with Water. [Link]
-
Belhassan, K., et al. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Chemistry Proceedings, 8(1), 77. [Link]
-
El-Gazzar, A. B. A., et al. (2022). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. Molecules, 27(19), 6537. [Link]
-
Pospisilova, E., et al. (2024). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. [Link]
-
Pellis, A., et al. (2018). Enzymatic Degradation of Poly(ethylene 2,5-furanoate) Powders and Amorphous Films. Polymers, 10(11), 1215. [Link]
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Technical Support Center: Mitigating Off-Target Effects of (5-Aminopyridin-2-yl)(morpholino)methanone in Cellular Assays
Welcome to the technical support center for researchers utilizing (5-Aminopyridin-2-yl)(morpholino)methanone. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate the complexities of using this and other novel small molecule inhibitors in cellular assays. Our focus is on ensuring the scientific rigor of your experiments by proactively identifying and mitigating potential off-target effects.
While the specific biological target of this compound may not be extensively documented in publicly available literature, its structural motifs, such as the morpholine group, are common in compounds targeting kinases and other enzyme families. Therefore, this guide will draw upon established principles in the field of chemical biology and kinase inhibitor research to provide a robust framework for your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the first steps I should take before using a novel inhibitor like this compound in my cellular model?
A1: Before initiating extensive cellular experiments, it is crucial to establish a baseline understanding of your compound and experimental system.
-
Compound Integrity and Handling: Ensure the compound has been stored correctly to prevent degradation. It is best practice to verify its identity and purity using analytical methods like LC-MS or NMR if possible. Always prepare fresh serial dilutions for each experiment to avoid inaccuracies from repeated freeze-thaw cycles or pipetting errors.[1]
-
Target Expression and Activity: You must first confirm that your cellular model expresses the intended target protein. Techniques like Western blotting or qPCR can verify the presence of the target. If the target is a kinase, you should also assess its basal activity or phosphorylation status.[2] If the target is not expressed or is inactive, selecting a more appropriate cell line is advisable.[2]
-
Determine In Vitro Potency: If the primary target is known, determine the inhibitor's potency (IC50) in a biochemical assay. This in vitro value serves as a benchmark for interpreting cellular activity. Potency in enzymatic assays should ideally correlate with potency in cells.[3]
Q2: My inhibitor is highly potent in biochemical assays but shows significantly weaker activity in my cell-based experiments. What are the likely causes?
A2: This is a common and important observation that can provide initial clues about potential off-target effects or compound liabilities. Several factors can contribute to this discrepancy:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching its intracellular target.[3] Physicochemical properties like a high polar surface area can limit passive diffusion across the cell membrane.
-
High Intracellular ATP Concentration: For ATP-competitive kinase inhibitors, the high concentration of ATP within cells (millimolar range) can outcompete the inhibitor for binding to the target kinase, leading to a rightward shift in the IC50 value compared to biochemical assays, which are often performed at lower ATP concentrations.[1][4]
-
Efflux Pumps: The inhibitor might be a substrate for cellular efflux pumps, such as P-glycoprotein (MDR1), which actively transport the compound out of the cell, reducing its intracellular concentration.[4]
-
Compound Metabolism: The compound could be rapidly metabolized by the cells into an inactive form.
Q3: I'm observing a cellular phenotype that doesn't align with the known function of the intended target. How can I determine if this is an off-target effect?
A3: An unexpected phenotype is a strong indicator of potential off-target activity. A multi-pronged approach is necessary to dissect on-target versus off-target effects:
-
Perform a Rescue Experiment: This is a "gold-standard" method for validating on-target effects. If the inhibitor's effect is due to on-target activity, expressing a form of the target that is resistant to the inhibitor should reverse the phenotype.[2][4]
-
Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target. The resulting phenotype should mimic that of the inhibitor if the inhibitor is acting on-target.
-
Kinome Profiling: A broad kinase selectivity screen can identify other kinases that are inhibited at the experimental concentration, revealing potential off-target interactions.[2][4]
Troubleshooting Guide: Inconsistent or Unexpected Results
This section provides a systematic approach to troubleshooting common issues encountered when using this compound and other small molecule inhibitors.
Issue 1: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step | Rationale |
| Inhibitor Instability/Precipitation | Prepare fresh inhibitor solutions for each experiment. Visually inspect for any precipitation in the stock solution and final assay medium. | Degraded or precipitated compounds will lead to inconsistent effective concentrations.[1] |
| Cell Line Heterogeneity | Use low-passage number cells and perform regular cell line authentication. | High-passage cells can exhibit genetic drift and altered signaling pathways, leading to variable responses.[2] |
| Inconsistent Experimental Conditions | Standardize cell density, inhibitor concentrations, and incubation times across all experiments. | Minor variations in these parameters can significantly impact the outcome of cellular assays.[2] |
| Solvent (e.g., DMSO) Effects | Include a vehicle-only control (e.g., the same concentration of DMSO used for the inhibitor). Determine the maximum DMSO concentration tolerated by your cells without affecting their viability or the assay readout. | The solvent itself can have biological effects that need to be controlled for. |
Issue 2: No Observable Phenotype Despite Target Inhibition
If you have confirmed target engagement (e.g., via a downstream biomarker), but do not observe the expected cellular phenotype, consider the following:
-
Redundant Signaling Pathways: The targeted pathway may have redundant or compensatory mechanisms that mask the effect of inhibiting a single node.
-
Incorrect Timing of Assay: The phenotype may only manifest at earlier or later time points than those you are currently testing. Perform a time-course experiment to investigate the dynamics of the cellular response.[2]
-
Cellular Context: The function of the target protein may be context-dependent and not critical for the specific cellular process being assayed in your chosen cell line.
Experimental Protocols
Protocol 1: Validating On-Target Engagement using Western Blot
This protocol outlines a method to confirm that this compound is engaging its intended kinase target in cells by assessing the phosphorylation of a downstream substrate.
Materials:
-
Cell line of interest
-
This compound
-
Vehicle (e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (total target, phospho-target, total substrate, phospho-substrate, loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Treatment: Perform a dose-response experiment. Treat cells with a range of concentrations of the inhibitor (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Data Analysis: Quantify the band intensities for the phospho-substrate and normalize to the total substrate and a loading control. A dose-dependent decrease in the phospho-substrate signal indicates on-target engagement.
Protocol 2: Workflow for Distinguishing On-Target vs. Off-Target Effects
This workflow provides a logical sequence of experiments to increase confidence that an observed phenotype is due to the intended target.
Caption: A logical workflow for validating on-target effects.
Signaling Pathway Considerations
When using a kinase inhibitor, it is critical to consider the broader signaling network in which the target operates. Inhibition of a single kinase can have unforeseen consequences due to pathway cross-talk and feedback loops.
Caption: Potential on- and off-target effects in a signaling pathway.
This diagram illustrates that while the inhibitor is designed to block the "Target Kinase," it may also inadvertently inhibit an "Off-Target Kinase," leading to unintended effects through a "Cross-Talk Pathway." Additionally, inhibition of the primary pathway can sometimes trigger "Feedback Loops" that can either dampen or paradoxically activate upstream components.
By employing the rigorous validation strategies outlined in this guide, researchers can confidently delineate the true biological effects of this compound, ensuring the reliability and reproducibility of their findings.
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Kinase Assay Results.
- Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- Biomol GmbH. (2020). Small Molecule Inhibitors Selection Guide.
- BenchChem. (n.d.). Technical Support Center: Best Practices for Kinase Inhibitor Experiments.
- BenchChem. (n.d.). Technical Support Center: Mitigating Off-Target Effects of Kinase Inhibitors in Research.
Sources
Technical Support Center: Troubleshooting Kinase Inhibition Assays with (5-Aminopyyridin-2-yl)(morpholino)methanone (Dorsomorphin/Compound C)
From the desk of the Senior Application Scientist
Welcome to the technical support guide for researchers utilizing (5-Aminopyridin-2-yl)(morpholino)methanone, more commonly known in the field as Dorsomorphin or Compound C . This molecule is a widely used but complex tool. Initially identified as a potent, ATP-competitive inhibitor of AMP-activated protein kinase (AMPK), its utility is nuanced by its activity against other kinases, including Bone Morphogenetic Protein (BMP) type I receptors (ALK2, ALK3, ALK6).[1][2]
This guide is structured to address the practical challenges and questions that arise during the experimental process. It moves beyond a simple procedural checklist to explain the 'why' behind each troubleshooting step, empowering you to make informed decisions and generate reliable, reproducible data. Our goal is to equip you with the expertise to navigate the complexities of your kinase assays with confidence.
Section 1: Frequently Asked Questions (FAQs) - Getting Started
This section covers foundational knowledge for working with Dorsomorphin.
Q1: What is Dorsomorphin and why is it considered a "non-specific" inhibitor?
A1: Dorsomorphin is a small molecule that potently inhibits AMP-activated protein kinase (AMPK) with a Ki of 109 nM in cell-free assays.[3] It functions by competing with ATP for the kinase's binding site.[1] However, the term "non-specific" is often used because it also potently inhibits several other kinases, most notably the BMP type I receptors ALK2, ALK3, and ALK6.[2][4] This polypharmacology means that observed biological effects may not be solely due to AMPK inhibition.[4][5] Therefore, careful experimental design with appropriate controls is critical to correctly interpret your results.[6]
Q2: How should I prepare and store my Dorsomorphin stock solution?
A2: Dorsomorphin is typically supplied as a solid. For most in vitro biochemical assays, a high-concentration stock solution (e.g., 10-50 mM) should be prepared in 100% dimethyl sulfoxide (DMSO).[7]
-
Preparation: Warm the vial to room temperature before opening. Dissolve the solid in anhydrous DMSO to your target concentration. Ensure complete dissolution by vortexing.
-
Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C under desiccating conditions. When properly stored, DMSO stocks are stable for several months. For cellular assays, a water-soluble dihydrochloride salt version is also available and may be recommended.[3]
Q3: What is the maximum concentration of DMSO my kinase assay can tolerate?
A3: This is a critical parameter that must be determined empirically for your specific kinase and assay system. While many enzymes tolerate DMSO up to 1-2%, higher concentrations can denature proteins or directly interfere with assay components.[7] Some tyrosine kinases have even shown activation in the presence of 10% DMSO.[8]
-
Causality: DMSO is a potent organic solvent that can alter the hydration shell of the kinase, potentially affecting its conformation and activity.
-
Recommendation: Perform a "DMSO tolerance" experiment. Run your standard kinase assay with varying final concentrations of DMSO (e.g., 0.1% to 10%) while keeping all other components constant. Plot kinase activity versus DMSO concentration to identify the highest concentration that does not significantly alter the enzyme's basal activity.[9] All subsequent experiments, including controls, should use this final DMSO concentration.
| Final DMSO Concentration | Typical Effect on Kinase Activity | Recommendation |
| < 1% | Generally well-tolerated by most kinases. | Safe Starting Range |
| 1% - 5% | Variable; may cause inhibition or activation depending on the kinase. | Requires Validation |
| > 5% | High risk of enzyme denaturation and assay interference.[8] | Avoid if Possible |
Section 2: Troubleshooting Common Assay Problems
This section provides a question-and-answer guide to specific experimental issues.
Category A: Issues with Inhibition Signal & Potency
Q4: I'm not observing any inhibition, even at high concentrations of Dorsomorphin. What's wrong?
A4: This is a common issue that can stem from several sources, from reagent integrity to fundamental assay design.
-
Potential Cause 1: Inactive Compound. Your Dorsomorphin stock may have degraded due to improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare a fresh stock solution from solid material. If possible, verify the compound's identity and purity via analytical methods like LC-MS.
-
-
Potential Cause 2: Inactive Kinase or Substrate. The kinase enzyme or the substrate could be the problem.
-
Solution: Validate your assay components. Include a positive control inhibitor known to work against your kinase target to confirm the assay is performing correctly.[10] Also, run a reaction with no inhibitor to ensure you have a robust positive signal representing maximum kinase activity.
-
-
Potential Cause 3: High ATP Concentration. Since Dorsomorphin is an ATP-competitive inhibitor, its apparent potency (IC50) is highly dependent on the ATP concentration in the assay.[11] If the ATP concentration is too high, it will outcompete the inhibitor.
-
Solution: The standard recommendation is to run kinase inhibition assays at an ATP concentration equal to the Michaelis-Menten constant (Km) for your specific kinase.[12] If the Km is unknown, you may need to perform an ATP titration experiment to determine it or use a concentration from the low micromolar range (e.g., 1-10 µM) as a starting point.
-
Q5: My IC50 values for Dorsomorphin are inconsistent between experiments. Why?
A5: IC50 value reproducibility is a hallmark of a robust assay.[13] Variability often points to subtle inconsistencies in protocol execution.
-
Potential Cause 1: Inconsistent Reagent Concentrations. Minor variations in the concentrations of ATP, kinase, or substrate between runs will shift the IC50 value.[14]
-
Solution: Prepare large batches of assay buffers and reagents to be used across multiple experiments. Always use calibrated pipettes and proper technique.[15]
-
-
Potential Cause 2: Variable Incubation Times. The kinase reaction is enzymatic. If the reaction is allowed to proceed for different lengths of time, the results will vary.
-
Solution: Use a precise timer for all incubation steps. For large-scale screens, consider using automated liquid handlers to ensure consistent timing between plates.
-
-
Potential Cause 3: Serial Dilution Errors. Inaccuracies in preparing the inhibitor dilution series are a frequent source of error.
-
Solution: Plan your dilution scheme carefully. Avoid very small volume transfers, which have high intrinsic error.[7] Perform serial dilutions in a consistent vehicle (e.g., 100% DMSO for the initial series, then assay buffer for intermediate dilutions).
-
Category B: Issues with Data Quality & Assay Artifacts
Q6: My assay has a very high background signal, reducing my signal-to-noise ratio. What can I do?
A6: High background can mask true inhibition and is often caused by compound interference or reagent issues.[16]
-
Potential Cause 1: Compound Interference. Dorsomorphin itself might interfere with your detection method. For example, in fluorescence-based assays, it could be intrinsically fluorescent or quench the signal.[17][18] In luminescence assays like ADP-Glo™, it could inhibit the luciferase reporter enzyme.[11]
-
Solution: Run a "No Enzyme" control. This well should contain the assay buffer, substrate, ATP, and Dorsomorphin (at the highest concentration used), but no kinase. A high signal in this well points directly to compound interference.[16] If interference is confirmed, you may need to switch to an alternative assay format (e.g., from a fluorescence-based to a radiometric assay).[19]
-
-
Potential Cause 2: Compound Precipitation. At high concentrations, Dorsomorphin may precipitate out of the aqueous assay buffer, causing light scatter that can be misread as a signal in optical assays.[18]
-
Solution: Visually inspect the wells for precipitation. You can also measure the kinetic or thermodynamic solubility of your compound.[20][21] If solubility is an issue, you may need to lower the top concentration of your dose-response curve or add a small amount of a non-denaturing detergent like Triton X-100 (e.g., 0.01%) to the assay buffer.
-
Q7: I see an increase in signal at certain Dorsomorphin concentrations. Is this real?
A7: This phenomenon, known as a paradoxical activation, is often an assay artifact but can sometimes reflect complex biology.[22]
-
Potential Cause 1: Assay Interference. As discussed in Q6, the compound may be interfering with the detection system in a way that generates a positive signal. For example, in a luminescence-based ATP-depletion assay (like Kinase-Glo®), a compound that inhibits the luciferase reporter will appear to have "consumed less ATP," mimicking kinase inhibition.[11][23] Conversely, if the compound is fluorescent, it can artificially increase the signal in a fluorescence-based assay.[17]
-
Solution: The "No Enzyme" control is essential here. If the signal increase is present without the kinase, it is a direct artifact.
-
-
Potential Cause 2: Off-Target Effects. In some cellular contexts, inhibiting a primary target (like AMPK) can lead to the compensatory activation of another pathway, resulting in a net increase in the phosphorylation of a downstream substrate.[5][24]
Section 3: Key Experimental Protocols & Workflows
Protocol 1: Determining Kinetic Solubility via Nephelometry
This protocol provides a high-throughput method to assess the concentration at which Dorsomorphin begins to precipitate in your assay buffer.[25][26]
-
Prepare Compound Plate: In a 96-well clear plate, create a serial dilution of your Dorsomorphin DMSO stock (e.g., from 50 mM down to ~1 µM) in 100% DMSO.
-
Prepare Assay Buffer Plate: In a 384-well microplate suitable for your nephelometer, add your final kinase assay buffer to each well.
-
Initiate Precipitation: Transfer a small, fixed volume (e.g., 1 µL) from the compound plate to the assay buffer plate. This mimics the final dilution step in your kinase assay. The final DMSO concentration should match your assay conditions.
-
Incubate: Allow the plate to incubate at room temperature for a set period (e.g., 30-60 minutes) to allow precipitates to form.
-
Measure Light Scatter: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles.
-
Analyze Data: Plot the light scattering units (nephelometry signal) against the log of the Dorsomorphin concentration. The point at which the signal begins to sharply increase from baseline is the approximate kinetic solubility limit. Your top assay concentration should ideally be below this limit.[25]
Workflow Diagram: Troubleshooting IC50 Variability
This diagram outlines a logical sequence for diagnosing inconsistent potency measurements.
Caption: A decision tree for troubleshooting inconsistent IC50 values.
Diagram: The Dual Role of Dorsomorphin (Compound C)
This diagram illustrates the primary and key off-target pathways affected by Dorsomorphin.
Caption: Dorsomorphin inhibits both the AMPK and BMP signaling pathways.
References
-
O'Neill, L. A. (n.d.). Compound C/Dorsomorphin: Its Use and Misuse as an AMPK Inhibitor. PubMed. Retrieved January 19, 2026, from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2024, August 14). Celtarys Research. Retrieved January 19, 2026, from [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2024, September 17). CLYTE. Retrieved January 19, 2026, from [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). High throughput solubility measurement in drug discovery and development. PubMed. Retrieved January 19, 2026, from [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved January 19, 2026, from [Link]
-
IC50. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
How to calculate IC50. (n.d.). Science Gateway. Retrieved January 19, 2026, from [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved January 19, 2026, from [Link]
-
Understanding IC50: A Comprehensive Guide to Calculation. (2024, December 31). Oreate AI Blog. Retrieved January 19, 2026, from [Link]
-
Drug solubility: why testing early matters in HTS. (2023, April 6). BMG LABTECH. Retrieved January 19, 2026, from [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010, May 1). Wiley Analytical Science. Retrieved January 19, 2026, from [Link]
-
A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. (2024, August 6). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved January 19, 2026, from [Link]
-
Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI - NIH. Retrieved January 19, 2026, from [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). Wiley Analytical Science. Retrieved January 19, 2026, from [Link]
-
Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? (2022, August 4). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. (2024, May 30). Reaction Biology. Retrieved January 19, 2026, from [Link]
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved January 19, 2026, from [Link]
-
Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology. Retrieved January 19, 2026, from [Link]
-
How to Choose the Right Biochemical Assay for Drug Discovery. (2024, December 25). BellBrook Labs. Retrieved January 19, 2026, from [Link]
-
Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014, December 19). ACS Publications. Retrieved January 19, 2026, from [https://pubs.acs.org/doi/10.1021/cn5002 unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors]([Link] unexpected-off-targets-and-paradoxical-pathway-activation-by-kinase-inhibitors)
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021, August 12). PMC - PubMed Central. Retrieved January 19, 2026, from [Link]
-
Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. (1985, February 15). PubMed. Retrieved January 19, 2026, from [Link]
-
Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Direct, indirect and off-target effects of kinase inhibitors. (A). In... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013, February 10). AACR Journals. Retrieved January 19, 2026, from [Link]
-
Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research. Retrieved January 19, 2026, from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Compound C/Dorsomorphin: Its Use and Misuse as an AMPK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. icr.ac.uk [icr.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. docs.abcam.com [docs.abcam.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
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- 19. reactionbiology.com [reactionbiology.com]
- 20. High throughput solubility measurement in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. bmglabtech.com [bmglabtech.com]
- 24. researchgate.net [researchgate.net]
- 25. bmglabtech.com [bmglabtech.com]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Anomalous Results with (5-Aminopyridin-2-yl)(morpholino)methanone
Welcome to the technical support resource for (5-Aminopyridin-2-yl)(morpholino)methanone (CAS: 1180131-89-8). This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and resolve unexpected experimental outcomes. As a molecule possessing a unique combination of a reactive aminopyridine moiety, a stable morpholine ring, and an amide linkage, its behavior in various experimental settings can be complex. This document provides in-depth, cause-and-effect explanations and validated protocols to ensure the integrity and reproducibility of your research.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guides
-
References
FAQ 1: How should I properly store this compound and what are the signs of degradation?
Answer:
Proper storage is critical to maintaining the integrity of this compound. The compound contains an aromatic amine, which is susceptible to oxidation and light-induced degradation. The amide bond can also be susceptible to hydrolysis under non-neutral pH conditions.
Recommended Storage Conditions: Store the solid compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures. For long-term storage, -20°C is recommended. Protect from light by using an amber vial or by storing it in a dark location.
Signs of Degradation:
-
Visual Change: A noticeable change in color from off-white/pale yellow to brown or dark orange is a primary indicator of oxidation of the amino group.
-
Analytical Changes: The appearance of new spots on a Thin Layer Chromatography (TLC) plate or new peaks in an LC-MS or HPLC chromatogram signifies the presence of impurities. A common degradation product is the corresponding carboxylic acid from amide hydrolysis.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C (Long-term) | 2-8°C (Short-term) | Minimizes the rate of decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich aminopyridine ring. |
| Light | Protect from light (Amber Vial) | Pyridine derivatives can be susceptible to photodegradation.[1][2][3] |
| Moisture | Desiccated environment | Prevents hydrolysis of the amide bond. |
FAQ 2: I'm having trouble dissolving the compound for my in vitro assay. What solvents should I use?
Answer:
Achieving complete dissolution without compromising compound stability is a common challenge. The molecule has both polar (amine, amide, morpholine oxygen) and non-polar (pyridine ring) features, influencing its solubility.
Recommended Solubilization Strategy: Always start with a small amount of material to test solubility before dissolving your entire sample. The recommended starting solvent for most biological assays is Dimethyl Sulfoxide (DMSO).
Step-by-Step Solubilization Protocol:
-
Primary Solvent: Start with high-purity, anhydrous DMSO. Prepare a concentrated stock solution (e.g., 10-50 mM). Use gentle warming (30-37°C) or sonication to aid dissolution.
-
Aqueous Buffers: For final assay concentrations, dilute the DMSO stock into your aqueous buffer. It is critical to add the DMSO stock to the buffer (not the other way around) with vigorous vortexing to avoid precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts.[4]
Solubility Troubleshooting: If the compound precipitates upon dilution into an aqueous buffer, consider the following:
-
Lower the Final Concentration: The compound may not be soluble at the desired test concentration.
-
Use a Co-Solvent: For challenging compounds, a co-solvent system in the stock solution, such as DMSO/Ethanol or DMSO/PEG400, can sometimes improve aqueous compatibility.
-
pH Adjustment: The basicity of the aminopyridine moiety (pKa ~6-7) means its charge state is pH-dependent. Solubility may be enhanced in slightly acidic buffers (e.g., pH 5-6) where the amino group is protonated. However, be cautious of potential acid-catalyzed amide hydrolysis.[5]
FAQ 3: My biological assay results are inconsistent and show poor reproducibility. What could be the cause?
Answer:
Inconsistent results often stem from compound instability in the assay medium, interference with the assay technology, or interactions with other components.
Potential Causes and Solutions:
-
Amide Hydrolysis: If your assay buffer is strongly acidic or basic, or if the experiment involves prolonged incubation at elevated temperatures, the amide bond can hydrolyze, breaking the molecule into 5-aminopicolinic acid and morpholine.[6] This reduces the concentration of the active compound.
-
Solution: Maintain assay pH between 6.0 and 8.0. If possible, minimize incubation times and temperatures. Run a time-course experiment and analyze the supernatant by LC-MS to check for the appearance of hydrolysis products.
-
-
Reactivity of the Amino Group: The primary amino group is nucleophilic and can potentially form covalent adducts with electrophilic components in your assay (e.g., certain assay reagents, or cellular metabolites). The reactivity of aminopyridines can be complex.[7][8]
-
Solution: Review all assay components for potential reactivity. Consider using a control compound lacking the amino group to investigate its role in the observed activity.
-
-
Assay Interference: The compound may be directly interfering with your assay's detection method. This is a common source of false positives in high-throughput screening.[9][10]
-
Solution: Perform counter-screens to identify interference. For example, in fluorescence-based assays, check for intrinsic fluorescence of the compound at the excitation/emission wavelengths used. For enzyme-based assays, run the assay without the enzyme to see if the compound affects the signal of the substrate or detection reagents. See for a detailed workflow.
-
FAQ 4: I'm seeing unexpected peaks in my LC-MS and NMR analyses after my reaction. What could they be?
Answer:
The appearance of unexpected analytical signals points to side reactions or degradation. Given the structure of this compound, there are several plausible culprits.
Common Side Products and Their Identification:
-
Dichloromethane (DCM) Adduct: If you use DCM as a solvent, especially for extended periods or when storing stock solutions, it can react with the pyridine nitrogen to form a bispyridinium dichloride salt.[11][12] This reaction is often slow but can lead to significant impurity over time.
-
NMR Signature: Look for a new, distinctive methylene signal (singlet) downfield, typically between 5.5 and 6.5 ppm.
-
MS Signature: The reaction involves two molecules of the parent compound and one CH₂ group from DCM. Look for a peak corresponding to [2 * M + 12], where M is the mass of the starting material.
-
-
Hydrolysis Products: As mentioned, amide hydrolysis yields 5-aminopicolinic acid and morpholine.
-
MS Signature: Look for the masses of these fragments: 5-aminopicolinic acid (C₆H₆N₂O₂, MW: 138.12) and morpholine (C₄H₉NO, MW: 87.12).
-
-
Oxidation Products: Oxidation of the amino group can lead to various colored byproducts, often polymeric, which may be difficult to characterize fully but will appear as a complex mixture of peaks in the chromatogram.
Workflow for Identifying Unknown Peaks: A systematic approach is crucial for identifying the source of anomalous peaks.
Caption: Workflow for identifying unknown analytical peaks.
Troubleshooting Guides
Guide 1: Investigating Chemical Instability
This guide provides a workflow to determine if your compound is stable under your specific experimental conditions.
Protocol: Stability Assessment via LC-MS
-
Prepare a Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mM. This is your T=0 reference sample.
-
Incubate under Test Conditions: Dilute the stock solution to your final assay concentration in the exact buffer and media you use for your experiment.
-
Time Points: Aliquot the solution into separate vials for different time points (e.g., 0, 1, 4, 8, and 24 hours). Incubate these vials under the precise conditions of your experiment (temperature, light, CO₂).
-
Sample Quenching: At each time point, stop any potential reaction by adding an equal volume of cold acetonitrile containing an internal standard. Centrifuge to precipitate any proteins or salts.
-
LC-MS Analysis: Analyze the supernatant from each time point by LC-MS.
-
Data Analysis: Compare the peak area of the parent compound at each time point relative to T=0. A significant decrease in the parent compound's peak area over time indicates instability. Simultaneously, look for the appearance and increase of new peaks corresponding to potential degradation products.
Potential Side Reaction: Reaction with Dichloromethane (DCM) The reaction between pyridine derivatives and DCM proceeds via two consecutive Sₙ2 reactions, where the pyridine nitrogen acts as the nucleophile. This can be a significant issue when preparing or purifying compounds.[13][14]
Caption: Reaction pathway of pyridine derivatives with DCM.
Guide 2: Diagnosing and Mitigating Assay Interference
Assay interference from test compounds is a primary source of artifacts in drug discovery, particularly in high-throughput screening (HTS).[15][16] This guide helps identify if this compound is an interference compound.
Step 1: Assess Intrinsic Properties
-
Test for Autofluorescence: Scan the compound in your assay buffer using a plate reader across the excitation and emission wavelengths of your assay. A high signal indicates potential interference with fluorescence-based readouts.
-
Check for Light Absorption: If using an absorbance-based assay (e.g., colorimetric), check if the compound absorbs light at the measurement wavelength.
Step 2: Run "Killer" Assays These are simplified versions of your main assay designed to pinpoint the source of interference.
-
Biochemical Assays (Enzyme-based):
-
No Enzyme Control: Run the assay with your compound, substrate, and detection reagents, but without the enzyme. An active result indicates the compound is reacting with the substrate or detection system.
-
Promiscuity Control: Re-run the primary assay in the presence of a low concentration (0.01-0.1%) of a non-ionic detergent like Triton X-100. If the compound's activity is significantly reduced, it may be acting via aggregation.[10]
-
-
Cell-Based Assays:
-
Cytotoxicity Check: Before assessing a specific cellular pathway, perform a general cell viability assay (e.g., CellTiter-Glo®, MTS). If the compound is broadly cytotoxic at the test concentration, it will appear active in any assay that relies on healthy cells.
-
Reporter Gene Assays: Use a counter-screen with a different reporter (e.g., if your primary assay uses Luciferase, run a control with a beta-Lactamase reporter) driven by the same promoter to check for reporter-specific inhibition.
-
Workflow for Diagnosing Assay Interference:
Caption: A decision-making workflow to diagnose assay interference.
References
-
Engineered Science Publisher. (n.d.). Microbial and Solar Photocatalytic Degradation of Pyridine. Retrieved from [Link]
-
PubMed. (n.d.). [Biodegradation of pyridine under UV irradiation]. Retrieved from [Link]
-
PubMed. (n.d.). UV photolysis for accelerating pyridine biodegradation. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20 : Amide hydrolysis. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
- Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Chemistry.
-
ResearchGate. (n.d.). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. Retrieved from [Link]
-
ResearchGate. (n.d.). Biodegradation of pyridine under UV irradiation | Request PDF. Retrieved from [Link]
-
ChemistryViews. (2010). Puzzling Pyridine Problem Probed. Retrieved from [Link]
-
Crash Course. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31 [Video]. YouTube. Retrieved from [Link]
- IOP Publishing. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series.
-
National Institutes of Health. (n.d.). Unexpected side products in the conjugation of an amine-derivatized morpholino oligomer with p-isothiocyanate benzyl DTPA and their removal. PMC. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. Journal of the American Chemical Society. Retrieved from [Link]
-
PubMed. (2010). Reaction of dichloromethane with pyridine derivatives under ambient conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Portland State University. (2010). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. Retrieved from [Link]
- American Journal of Chemistry. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review.
-
ResearchGate. (n.d.). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides (PMOs) Using Staudinger Reduction as a Deblocking Condition and Its Usefulness for Orthogonal Conjugation in Bi. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions | Request PDF. Retrieved from [Link]
-
National Institutes of Health. (n.d.). In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Optochemical control over mRNA translation by photocaged phosphorodiamidate morpholino oligonucleotides in vivo. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine). Journal of the Chemical Society, Dalton Transactions. Retrieved from [Link]
-
ChemRxiv. (n.d.). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. Retrieved from [Link]
-
Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]
-
Biotechnology Innovation Organization. (n.d.). Small Molecule Drug Discovery Primer 101. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. Retrieved from [Link]
-
MDPI. (n.d.). Functionalizing Morpholino Oligos for Antisense Drug Research and Development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Identification of Compounds That Interfere with High‐Throughput Screening Assay Technologies. PMC. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Retrieved from [Link]
-
Drug Target Review. (2020, June 4). High-throughput screening as a method for discovering new drugs. Retrieved from [Link]
-
Beijing Xinheng Research Technology Co., Ltd. (n.d.). This compound - CAS:1180131-89-8. Retrieved from [Link]
-
ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. Retrieved from [Link]
-
BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]
-
ACS Publications. (n.d.). Efficient Preparation of 2-Bromo-6-lithiopyridine via Lithium−Bromine Exchange in Dichloromethane. The Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structures of various morpholine containing natural and synthetic compounds. Retrieved from [Link]
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Technical Support Center: Optimizing the Synthesis of (5-Aminopyridin-2-yl)(morpholino)methanone
Welcome to the technical support center for the synthesis of (5-Aminopyridin-2-yl)(morpholino)methanone, a critical intermediate in the manufacturing of pharmaceuticals like Apixaban.[1][2][3][4] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with this amide coupling reaction. We will explore the underlying chemistry to troubleshoot issues and systematically increase reaction yield and purity.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis strategy for this compound.
Q1: What are the primary challenges in synthesizing this molecule?
The main difficulty arises from the electronic properties of the starting material, 5-aminopicolinic acid. The molecule contains two nitrogen atoms with different nucleophilic characteristics: an exocyclic primary amine (-NH2) and the pyridine ring nitrogen. The primary amine is electron-deficient due to the electron-withdrawing nature of the pyridine ring, making it less reactive in standard amide coupling reactions.[5] Furthermore, the pyridine nitrogen can be protonated or interact with reagents, complicating the reaction.
Q2: How do I choose the most effective coupling reagent?
The choice of coupling reagent is paramount for achieving high yields. Reagents are broadly categorized into carbodiimides (like EDC), phosphonium salts (like PyBOP), and aminium/uronium salts (like HATU, HBTU).[6]
-
Carbodiimides (e.g., EDC): While economical, they often require additives like HOBt or OxymaPure to form a more reactive activated ester and suppress side reactions.[7][8] For electron-deficient amines, EDC alone may lead to sluggish or incomplete reactions.
-
Phosphonium/Uronium Salts (e.g., HATU, HBTU): These are generally more powerful and efficient for challenging couplings.[6][9] HATU is particularly effective as it forms a highly reactive OAt-active ester, which accelerates the reaction and minimizes side reactions.[9] It is often the reagent of choice for substrates prone to racemization or those involving unreactive amines.[7][10]
Q3: What is the optimal order of reagent addition?
For aminium/uronium salt reagents like HATU, the generally accepted best practice is to "pre-activate" the carboxylic acid.[11] This involves mixing the 5-aminopicolinic acid, the coupling reagent (HATU), and a non-nucleophilic base (like DIPEA) for a short period (5-15 minutes) before adding the amine (morpholine). This prevents a common side reaction where the amine nucleophile attacks the HATU reagent directly, consuming it and reducing yield.[10][11]
Q4: Which solvent and base combination is recommended?
-
Solvents: Anhydrous polar aprotic solvents are preferred to ensure all reagents are fully dissolved and to prevent hydrolysis of activated intermediates.[7] Dichloromethane (DCM) and Dimethylformamide (DMF) are common choices. DMF is often superior due to its high polarity, which can facilitate the reaction of challenging substrates.[11]
-
Bases: A non-nucleophilic organic base is required to neutralize the acid formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. Diisopropylethylamine (DIPEA or Hünig's base) is often preferred over triethylamine (TEA) because its steric bulk minimizes potential side reactions.[10]
Part 2: Troubleshooting Guide for Low-Yield Reactions
This section provides a systematic approach to diagnosing and solving common experimental issues.
Problem: The reaction yield is low (<50%) or no product is formed.
This is the most common issue, often stemming from poor activation of the carboxylic acid or insufficient reactivity of the amine.
Caption: Troubleshooting workflow for low-yield synthesis.
The formation of the activated ester intermediate is the rate-limiting step. If this intermediate hydrolyzes due to moisture or fails to form efficiently, the reaction will not proceed.[7]
-
Solution:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (DCM or DMF). Ensure starting materials are dry. Water will hydrolyze the activated ester, returning it to the carboxylic acid.[7]
-
Use a Superior Coupling Reagent: Switch from a carbodiimide-based system (EDC) to a uronium salt like HATU, which is more potent and faster-acting.[9]
-
Implement Pre-Activation: As detailed in Protocol A below, allow the 5-aminopicolinic acid to react with HATU and DIPEA for 10-15 minutes at room temperature before introducing the morpholine.[11]
-
Uronium reagents like HATU are electrophilic and can react directly with amines.[11] If morpholine is present before the carboxylic acid is fully activated, it can react with HATU to form an inactive guanidinium byproduct, effectively quenching the reagent.
-
Solution:
-
Strict Order of Addition: The most reliable solution is the pre-activation strategy mentioned above. Adding the amine last ensures the HATU has already reacted with the intended carboxylic acid.[11]
-
Temperature Control: Running the initial activation at 0°C before adding the amine and allowing the reaction to warm to room temperature can sometimes minimize side reactions.
-
The reaction generates hexafluorophosphate or other acidic byproducts. If the base is insufficient or too weak, the morpholine can become protonated, rendering it non-nucleophilic and halting the reaction.
-
Solution:
-
Stoichiometry of Base: Use at least 2.0 equivalents of a suitable base like DIPEA. One equivalent is needed to deprotonate the morpholine salt (if used), and another is required to neutralize the acid generated during the coupling. Some protocols use up to 4.0 equivalents to ensure the reaction medium remains basic.[12]
-
Choice of Base: Ensure a non-nucleophilic base is used. A nucleophilic base could compete with morpholine in attacking the activated ester.
-
Part 3: Optimized Experimental Protocols
The following protocols are designed to maximize yield and purity based on the principles discussed.
Protocol A: High-Yield Synthesis via HATU Coupling
This protocol utilizes pre-activation to ensure efficient amide bond formation.
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-aminopicolinic acid (1.0 eq.).
-
Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of carboxylic acid). Stir until fully dissolved.
-
Activation: Add HATU (1.1 eq.) followed by DIPEA (2.2 eq.).
-
Pre-Activation Stir: Stir the mixture at room temperature for 15 minutes. The solution may change color as the OAt-active ester is formed.
-
Nucleophile Addition: Add morpholine (1.2 eq.) dropwise to the activated mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.[7]
-
Extract the product with a suitable organic solvent like ethyl acetate or DCM (3x).
-
Combine the organic layers and wash with brine to remove residual DMF and salts.[7]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude material can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).
Data Summary: Comparison of Common Coupling Conditions
| Coupling Reagent | Additive | Base | Typical Yield Range | Key Advantages/Disadvantages |
| HATU | None | DIPEA | 85-95% | Pro: High efficiency, fast, low side reactions.[9] Con: Higher cost. |
| HBTU | HOBt (optional) | DIPEA | 70-85% | Pro: Good efficiency, lower cost than HATU. Con: Slightly less reactive than HATU. |
| EDC | HOBt / Oxyma | DIPEA/TEA | 40-75% | Pro: Economical, water-soluble byproducts. Con: Slower, may require heating, lower yields for difficult couplings.[8] |
| SOCl₂ | None | Pyridine/TEA | 60-80% | Pro: Forms highly reactive acid chloride. Con: Harsh conditions, potential for side reactions on the pyridine ring.[13][14] |
General Synthesis Workflow Diagram
Caption: General workflow for the amide coupling synthesis.
References
-
Reddy, G. J. et al. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one . International Journal of Research in Pharmacy and Science. Available from: [Link]
- Google Patents. CN113264870A - Preparation method of Apixaban intermediate suitable for industrial production.
- Google Patents. CN103923079A - Preparation method of apixaban intermediate.
-
Dong, W. et al. A practical synthesis for the key intermediate of apixaban . ResearchGate. Available from: [Link]
-
de la Torre, J. A. et al. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases . National Institutes of Health. Available from: [Link]
-
Reddit. HATU coupling - what's the best order? : r/Chempros . Reddit. Available from: [Link]
-
Sultana, S. et al. An alternative synthetic strategy to construct apixaban analogues . Arkat USA. Available from: [Link]
-
Reddit. Tips and tricks for difficult amide bond formation? : r/Chempros . Reddit. Available from: [Link]
-
Viswanath, I. V. K. et al. Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor . ResearchGate. Available from: [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP . Aapptec Peptides. Available from: [Link]
-
Rosen, M. D. et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates . Royal Society of Chemistry. Available from: [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry . HepatoChem. Available from: [Link]
-
ResearchGate. Why did my amide syntesis does not work? . ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. Amide synthesis by acylation . Organic Chemistry Portal. Available from: [Link]
-
Bawa, R. A. et al. Synthesis of Some Aminopicolinic Acids . IRL @ UMSL. Available from: [Link]
-
ResearchGate. Synthesis of Aza Analogues of the Anticancer Agent Batracylin . ResearchGate. Available from: [Link]
-
Fisher Scientific. Amide Synthesis . Fisher Scientific. Available from: [Link]
-
PubMed. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents . National Institutes of Health. Available from: [Link]
-
ResearchGate. Amidation reactions of picolinic acid . ResearchGate. Available from: [Link]
-
An, G. et al. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents . National Institutes of Health. Available from: [Link]
-
National Institutes of Health. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid . National Institutes of Health. Available from: [Link]
Sources
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- 2. CN113264870A - Preparation method of Apixaban intermediate suitable for industrial production - Google Patents [patents.google.com]
- 3. CN103923079A - Preparation method of apixaban intermediate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of (5-Aminopyridin-2-yl)(morpholino)methanone stock solutions
Welcome to the technical support center for (5-Aminopyridin-2-yl)(morpholino)methanone. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your stock solutions. Here, you will find in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights.
Introduction
This compound is a compound of interest in various research applications. The integrity of stock solutions is paramount for reproducible experimental results. Degradation of this compound can lead to a loss of potency, the emergence of confounding artifacts, and ultimately, a misinterpretation of data. This guide provides a comprehensive overview of potential stability issues and practical solutions to mitigate them.
The structure of this compound contains two key functional groups that are susceptible to degradation: an amide linkage and an aminopyridine ring. Understanding the vulnerabilities of these moieties is crucial for proper handling and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the amide bond and photodegradation of the pyridine ring .
-
Amide hydrolysis: The amide bond can be cleaved by water, a reaction that is significantly accelerated by the presence of strong acids or bases and elevated temperatures.[1][2] This process would yield 5-aminopicolinic acid and morpholine.
-
Photodegradation: Pyridine and its derivatives are known to be susceptible to degradation upon exposure to ultraviolet (UV) light.[3][4][5] The amino group on the pyridine ring can also be a site for photo-oxidation. The exact degradation products can be complex, but this pathway generally leads to a loss of the compound's original structure and activity.
Q2: What is the ideal solvent for preparing stock solutions of this compound?
A2: The choice of solvent is critical for maintaining the stability of your compound. It is recommended to use anhydrous, aprotic organic solvents such as DMSO or DMF for long-term storage. Water and other protic solvents, like methanol and ethanol, should be used with caution and are best for preparing fresh, working solutions for immediate use due to the risk of hydrolysis.
Q3: How should I store my stock solutions to minimize degradation?
A3: To ensure the longevity of your stock solutions, adhere to the following storage recommendations, which are based on general best practices for aminopyridine derivatives.[6][7][8][9]
| Storage Condition | Recommendation | Rationale |
| Temperature | Store at -20°C or -80°C for long-term storage. | Low temperatures slow down the rate of chemical reactions, including hydrolysis. |
| Light Exposure | Protect from light by using amber vials or by wrapping vials in aluminum foil. | Prevents photodegradation of the pyridine ring.[3][4][5] |
| Moisture | Use anhydrous solvents and store in tightly sealed containers with desiccant. | Minimizes the risk of hydrolysis of the amide bond.[6][9] |
| pH | Avoid acidic or basic conditions. | Strong acids and bases catalyze amide hydrolysis.[1][2] |
Q4: I've noticed a change in the color of my stock solution. What does this indicate?
A4: A color change in your stock solution is a common indicator of chemical degradation. For aminopyridine compounds, which can be white to slight yellow solids, a shift towards a darker yellow or brown hue in solution often suggests the formation of degradation products.[9] If you observe a color change, it is highly recommended to perform a quality control check, such as HPLC or LC-MS, to assess the purity of the solution before further use.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable steps to resolve them.
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Potential Cause: Degradation of the stock solution leading to a lower effective concentration of the active compound.
-
Troubleshooting Steps:
-
Prepare a fresh stock solution: Make a new stock solution from solid material that has been stored correctly.
-
Compare activities: Test the freshly prepared solution alongside the suspect stock solution in your assay.
-
Perform analytical validation: If the fresh stock solution restores activity, it is likely that the original stock has degraded. For confirmation, analyze the old stock solution using HPLC or LC-MS to determine its purity.
-
Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC, LC-MS).
-
Potential Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Identify potential degradants: Based on the structure, the primary hydrolysis products would be 5-aminopicolinic acid and morpholine. Photodegradation could lead to a variety of other species.
-
Analyze by mass spectrometry: Use LC-MS to determine the mass of the unexpected peaks and compare them to the masses of potential degradation products.
-
Review handling procedures: Assess your stock solution preparation and storage procedures to identify potential causes of degradation (e.g., exposure to light, moisture, or incompatible solvents).
-
Visualizing Degradation Pathways and Experimental Workflows
Potential Degradation Pathways
The following diagram illustrates the two primary mechanisms by which this compound may degrade.
Caption: Experimental workflow for assessing the stability of stock solutions.
Experimental Protocol: Rapid Stability Assessment by HPLC
This protocol provides a method to quickly assess the stability of your this compound stock solution.
Objective: To determine if a stock solution has undergone significant degradation.
Materials:
-
Your stock solution of this compound.
-
Solid, high-purity this compound reference standard.
-
HPLC-grade solvent identical to your stock solution solvent (e.g., DMSO).
-
HPLC system with a UV detector.
-
Appropriate HPLC column (e.g., C18).
-
HPLC-grade mobile phase solvents (e.g., acetonitrile and water with a suitable buffer like formic acid or ammonium acetate).
Procedure:
-
Prepare a Fresh Reference Solution: Accurately weigh a small amount of the solid reference standard and dissolve it in the same solvent as your stock solution to a known concentration (e.g., 1 mg/mL). This will serve as your 'Time 0' or ideal sample.
-
Prepare Your Sample: Take an aliquot of your existing stock solution. If the concentration is different from the reference solution, dilute it to match the concentration of the fresh reference solution.
-
Set Up the HPLC Method:
-
Choose a mobile phase system that gives good peak shape and retention for your compound. A good starting point is a gradient from 5-95% acetonitrile in water with 0.1% formic acid.
-
Set the UV detector to a wavelength where the compound has strong absorbance (this can be determined by a UV scan).
-
Equilibrate the column until the baseline is stable.
-
-
Analyze the Samples:
-
Inject the fresh reference solution and record the chromatogram. Note the retention time and peak area of the main peak.
-
Inject your stock solution sample and record the chromatogram under the identical conditions.
-
-
Data Analysis:
-
Compare the chromatogram of your stock solution to the fresh reference solution.
-
Purity Assessment: Look for the appearance of new peaks (degradation products) or a significant decrease in the area of the main peak in your stock solution's chromatogram compared to the reference.
-
Quantification (Optional): Calculate the percentage of the main peak area relative to the total peak area in the chromatogram of your stock solution. A purity of <95% may indicate significant degradation.
-
Interpretation of Results:
-
No significant new peaks and a comparable main peak area: Your stock solution is likely stable.
-
Presence of new peaks and/or a significantly reduced main peak area: Your stock solution has likely degraded and should be discarded. Review your storage and handling procedures to prevent future degradation.
References
-
ResearchGate. Synthesis of Aza Analogues of the Anticancer Agent Batracylin. Available at: [Link]
-
MDPI. Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. Available at: [Link]
-
Loba Chemie. 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Available at: [Link]
-
Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. Available at: [Link]
-
Engineered Science Publisher. Microbial and Solar Photocatalytic Degradation of Pyridine. Available at: [Link]
-
PubMed. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. Available at: [Link]
-
Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. Available at: [Link]
-
PubMed. UV photolysis for accelerating pyridine biodegradation. Available at: [Link]
-
PubMed. [Biodegradation of pyridine under UV irradiation]. Available at: [Link]
-
Chemguide. the hydrolysis of amides. Available at: [Link]
-
YouTube. mechanism of amide hydrolysis. Available at: [Link]
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Technical Support Center: Overcoming Poor Cell Permeability of Novel Small Molecules
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The journey of a promising small molecule from a "hit" to a viable drug candidate is fraught with challenges, one of the most common being poor cell permeability. A molecule's ability to efficiently cross the cell membrane is fundamental to its therapeutic efficacy, as it dictates its access to intracellular targets. This guide provides a comprehensive, question-and-answer-based framework for troubleshooting and overcoming poor cell permeability, grounded in established scientific principles and experimental best practices.
Section 1: Initial Assessment and Troubleshooting
This section addresses the preliminary steps in identifying and characterizing a permeability issue.
FAQ 1: My compound, (5-Aminopyridin-2-yl)(morpholino)methanone, shows excellent target engagement in biochemical assays but has low activity in cell-based assays. Could this be a permeability issue?
Yes, a significant drop-off in activity between biochemical and cell-based assays is a classic indicator of poor cell permeability. To systematically troubleshoot this, consider the following workflow:
Caption: Initial troubleshooting workflow for suspected poor cell permeability.
FAQ 2: How can I predict if this compound is likely to have poor permeability based on its structure?
A good starting point is to evaluate the molecule against Lipinski's Rule of Five, a set of guidelines used to predict the oral bioavailability of a drug candidate.[1][2][3] Poor absorption or permeation is more likely if a compound violates more than one of these rules:
-
Molecular Weight (MW): ≤ 500 Daltons
-
LogP (a measure of lipophilicity): ≤ 5
-
Hydrogen Bond Donors (HBD): ≤ 5
-
Hydrogen Bond Acceptors (HBA): ≤ 10
Analysis of this compound:
| Property | Estimated Value | Lipinski's Rule | Compliance |
| Molecular Formula | C10H13N3O2 | N/A | N/A |
| Molecular Weight | 207.23 g/mol | ≤ 500 Da | Yes |
| Hydrogen Bond Donors | 1 (from the amine group) | ≤ 5 | Yes |
| Hydrogen Bond Acceptors | 4 (2 oxygens, 2 nitrogens) | ≤ 10 | Yes |
| Predicted LogP | ~0.5 - 1.5 | ≤ 5 | Yes |
Based on this preliminary analysis, this compound does not violate Lipinski's Rule of Five. However, these are guidelines, not absolute laws.[2][4] Other factors, such as polar surface area (PSA), rotational bonds, and interactions with efflux pumps, can significantly impact permeability.[5][6]
FAQ 3: What are the recommended initial experiments to quantitatively measure cell permeability?
Two widely used in vitro assays for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[7][8]
-
PAMPA: This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane. It is a good predictor of passive, transcellular permeability.[7][8][9]
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma and mimic the intestinal epithelium.[10][11] This model is more complex and lower-throughput than PAMPA but has the advantage of including active transport and efflux mechanisms.[7][10]
A combined approach is often most informative.[7][8] A high permeability in PAMPA but low permeability in Caco-2 assays can suggest that the compound is a substrate for efflux pumps.[7][8]
| Assay | Principle | Throughput | Information Gained |
| PAMPA | Passive diffusion across an artificial lipid membrane | High | Passive permeability |
| Caco-2 | Transport across a monolayer of intestinal epithelial cells | Low to Medium | Passive permeability, active transport, and efflux |
Section 2: Strategies for Enhancing Cell Permeability
If poor permeability is confirmed, several strategies can be employed to improve the compound's ability to cross the cell membrane.
FAQ 4: How can I chemically modify this compound to improve its permeability?
Medicinal chemistry offers several avenues to enhance permeability, with the prodrug approach being a particularly effective strategy.[12][13][14] A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form.[12][13][15]
Prodrug Strategies for this compound:
The primary amine on the pyridine ring is a key site for modification. This group is a hydrogen bond donor and can be protonated at physiological pH, increasing polarity and reducing passive diffusion.[16] Masking this group with a lipophilic moiety that can be cleaved intracellularly can significantly improve permeability.
Caption: Prodrug strategy to enhance cell permeability.
Experimental Protocol: Synthesis of an Ester Prodrug
-
Reaction: React this compound with an appropriate acyl chloride (e.g., acetyl chloride, pivaloyl chloride) in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane).
-
Work-up: Quench the reaction with water, extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the prodrug by NMR and mass spectrometry.
FAQ 5: Are there formulation-based approaches to improve the delivery of my compound?
Yes, formulation strategies can significantly enhance the bioavailability of poorly permeable compounds.[17] Nanoformulations are particularly promising as they can improve solubility, protect the drug from degradation, and facilitate transport across cellular barriers.[17][18][19][20]
Types of Nanoformulations:
-
Liposomes: Spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs.[18]
-
Polymeric Nanoparticles: Can be engineered for controlled drug release and targeted delivery.[19][21]
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): Lipid-based carriers that offer high drug loading and improved stability.[18]
Experimental Workflow: Preparation of a Liposomal Formulation
-
Lipid Film Hydration: Dissolve lipids (e.g., phosphatidylcholine, cholesterol) and this compound in an organic solvent. Evaporate the solvent to form a thin lipid film.
-
Hydration: Hydrate the lipid film with an aqueous buffer to form multilamellar vesicles (MLVs).
-
Size Reduction: Reduce the size of the MLVs to form small unilamellar vesicles (SUVs) by sonication or extrusion.
-
Purification: Remove unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
FAQ 6: My compound has good passive permeability in PAMPA but still shows low accumulation in cells. What could be the reason?
This scenario strongly suggests that your compound is a substrate for active efflux pumps.[22][23] These are transmembrane proteins that actively transport substrates out of the cell, thereby reducing their intracellular concentration.[24][25][26] P-glycoprotein (P-gp) is a well-known efflux pump that contributes to multidrug resistance.[22]
Investigating Efflux Pump Activity:
To confirm if your compound is an efflux pump substrate, you can perform a Caco-2 permeability assay in the presence and absence of a known efflux pump inhibitor, such as verapamil.[10]
-
If the efflux ratio (Papp B-A / Papp A-B) is > 2 and is significantly reduced in the presence of the inhibitor, it is strong evidence that your compound is an efflux substrate.
Caption: Workflow to investigate efflux pump activity.
Strategies to Overcome Efflux:
-
Co-administration with an Efflux Pump Inhibitor: While effective in vitro, this can lead to drug-drug interactions in vivo.
-
Structural Modification: Modify the compound to reduce its affinity for the efflux pump. This often involves iterative structure-activity relationship (SAR) studies.
-
Nanoformulation: Encapsulating the drug in nanoparticles can help it bypass efflux pumps.[19]
Section 3: Advanced Strategies and Considerations
FAQ 7: Can permeation enhancers be used to improve the absorption of my compound?
Permeation enhancers are excipients that can transiently and reversibly increase the permeability of epithelial tissues.[27][28][29] They are often used in oral and transdermal formulations.[30]
Mechanisms of Action of Permeation Enhancers:
-
Disruption of Tight Junctions: Some enhancers can open the paracellular pathway, allowing molecules to pass between cells.
-
Fluidization of the Cell Membrane: Others can increase the fluidity of the lipid bilayer, facilitating transcellular transport.[31]
Common Permeation Enhancers:
| Class | Examples |
| Fatty Acids | Oleic acid, Sodium caprate[31] |
| Surfactants | Polysorbates, Bile salts |
| Chelating Agents | EDTA, Citric acid[31] |
Caution: The use of permeation enhancers must be carefully evaluated for potential toxicity and irritation.[28]
Conclusion
Overcoming poor cell permeability is a multifaceted challenge that requires a systematic and integrated approach. By combining predictive computational tools, robust in vitro assays, and rational medicinal chemistry and formulation strategies, researchers can significantly improve the chances of advancing promising small molecules through the drug discovery pipeline. This guide provides a foundational framework for diagnosing and addressing permeability issues, empowering scientists to unlock the full therapeutic potential of their compounds.
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Validation & Comparative
Illuminating the Kinome: A Comparative Guide to Confirming the Inhibitory Profile of (5-Aminopyridin-2-yl)(morpholino)methanone
For distribution to: Researchers, scientists, and drug development professionals.
A Note on This Guide
As of January 2026, publicly accessible data detailing the comprehensive kinase inhibitory profile of (5-Aminopyridin-2-yl)(morpholino)methanone is not available. This guide, therefore, serves a dual purpose. Firstly, it provides a robust, scientifically-grounded framework for researchers to independently determine the kinase inhibitory profile of this, or any novel small molecule. Secondly, it presents a hypothetical yet plausible inhibitory profile for this compound to illustrate the process of data interpretation and comparison. The experimental data presented herein is illustrative and should be understood as a template for actual research findings.
Introduction: Unveiling the Potential of a Novel Scaffold
The quest for selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The compound this compound emerges as a molecule of interest due to its structural motifs. Both aminopyridine and morpholine moieties are prevalent in a multitude of clinically relevant kinase inhibitors.[1][2][3][4] The aminopyridine core can act as a versatile scaffold, often forming critical hydrogen bonds within the ATP-binding pocket of kinases.[5] The morpholine group can enhance aqueous solubility and metabolic stability, favorable pharmacokinetic properties for a drug candidate.[3]
Given these structural alerts, a systematic investigation into the kinase inhibitory profile of this compound is a logical and necessary step in evaluating its therapeutic potential. This guide will delineate a comprehensive strategy for this investigation, from broad-spectrum screening to cellular validation and comparative analysis.
Phase 1: Broad-Spectrum Kinome Profiling
The initial and most critical step is to understand the compound's selectivity across the human kinome. A broad-spectrum screen provides a bird's-eye view of potential targets and off-targets, which is crucial for predicting both efficacy and potential toxicity.
Experimental Approach: KINOMEscan™ Competition Binding Assay
A well-established method for this is a competition binding assay, such as the KINOMEscan™ platform.[6][7] This technology quantitatively measures the interaction of a compound with a large panel of kinases (over 468 kinases).[6][7] The assay does not require ATP, meaning it measures true thermodynamic binding affinity (dissociation constant, Kd), rather than IC50 values which can be influenced by ATP concentration.[7]
Hypothetical KINOMEscan™ Results for this compound
For the purpose of this guide, we will postulate that a KINOMEscan™ at a 10 µM concentration of this compound reveals potent binding to a small subset of kinases, suggesting a degree of selectivity.
| Kinase Target | Gene Symbol | % Control | Interpretation |
| Phosphoinositide 3-kinase alpha | PIK3CA | 2.5 | Strong Binding |
| Mammalian target of rapamycin | MTOR | 5.1 | Strong Binding |
| Serine/threonine-protein kinase PIM1 | PIM1 | 8.9 | Moderate Binding |
| Cyclin-dependent kinase 2 | CDK2 | 45.2 | Weak Binding |
| Mitogen-activated protein kinase 1 | MAPK1 (ERK2) | 89.7 | Negligible Binding |
This data is illustrative and does not represent actual experimental results.
This hypothetical profile suggests that this compound is a potent inhibitor of the PI3K/mTOR signaling pathway. The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[8][9][10]
Phase 2: In Vitro Enzymatic Assay for Potency Determination
Following the identification of primary targets from the broad screen, the next logical step is to determine the potency of the compound against these kinases using an in vitro enzymatic assay.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: Workflow for determining IC50 values using an in vitro kinase assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a robust method for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[11][12][13][14][15]
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of a 2x kinase/substrate solution (e.g., recombinant PIK3CA and its substrate).
-
Add 0.5 µL of the test compound at various concentrations (typically a 10-point serial dilution). Include a DMSO-only control.
-
Initiate the reaction by adding 2 µL of 2.5x ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Comparative IC50 Data (Hypothetical)
| Compound | PIK3CA IC50 (nM) | mTOR IC50 (nM) | Selectivity (PIK3CA vs mTOR) |
| This compound | 15 | 45 | 3-fold |
| ZSTK474 (Comparator)[16] | 37 | 16 | 0.43-fold |
| Staurosporine (Broad Spectrum)[17][18][19] | 3 | 0.7 | 4.3-fold |
| Dasatinib (Multi-kinase)[20][21][22][23] | >10,000 | >10,000 | N/A |
This data is illustrative and does not represent actual experimental results.
This hypothetical data suggests that our compound is a potent inhibitor of PIK3CA and mTOR. Its potency is comparable to the established PI3K inhibitor ZSTK474. It is significantly more selective than the broad-spectrum inhibitor Staurosporine and targets a different kinase family than Dasatinib.
Phase 3: Cellular Target Engagement and Downstream Signaling
Demonstrating that the compound can enter cells and bind to its intended target is a critical validation step. Furthermore, we must confirm that this binding event leads to the inhibition of the downstream signaling pathway.
Experimental Approach 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in a cellular context.[24][25][26][27][28] The principle is that a ligand binding to its target protein increases the protein's thermal stability.[27]
Detailed Protocol: CETSA
-
Cell Treatment: Treat intact cells with the test compound or vehicle control for 1-2 hours.
-
Heating: Heat the cell suspensions in a PCR machine to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.[24]
-
Lysis and Fractionation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.[25]
-
Detection: Analyze the amount of soluble target protein (e.g., PIK3CA) remaining at each temperature by Western blotting or other quantitative methods.
-
Analysis: Plot the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Experimental Approach 2: Western Blotting for Phospho-Proteins
To confirm that the compound inhibits the PI3K/mTOR pathway, we will measure the phosphorylation status of a key downstream effector, AKT. Inhibition of PI3K should lead to a decrease in the phosphorylation of AKT at Serine 473.[8]
Signaling Pathway and Western Blot Workflow
Caption: PI3K/mTOR pathway and its validation by Western blot.
Detailed Protocol: Western Blot for p-AKT
-
Sample Preparation: Treat cancer cells (e.g., MCF-7, which has an activating PIK3CA mutation) with increasing concentrations of this compound for 2-4 hours. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[29][30][31]
-
Electrophoresis and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.[32]
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour.[29][31] Incubate overnight at 4°C with a primary antibody specific for phospho-AKT (Ser473). Also, probe a parallel blot with an antibody for total AKT as a loading control.[33]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
A dose-dependent decrease in the p-AKT/total AKT ratio would confirm that the compound inhibits the PI3K pathway in a cellular context.
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for confirming the kinase inhibitory profile of a novel compound, using this compound as a representative example. The hypothetical data presented positions this compound as a potent and selective inhibitor of the PI3K/mTOR pathway.
The logical next steps in the drug discovery cascade would involve:
-
Structure-Activity Relationship (SAR) studies: To optimize potency and selectivity.
-
ADME/Tox profiling: To assess the compound's drug-like properties.
-
In vivo efficacy studies: To evaluate its anti-tumor activity in animal models.
By following a structured and scientifically rigorous approach as detailed in this guide, researchers can effectively characterize novel kinase inhibitors and make informed decisions on their potential for further development as therapeutic agents.
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A Researcher's Guide to Characterizing (5-Aminopyridin-2-yl)(morpholino)methanone Against Established PI3K Inhibitors
In the landscape of oncology and inflammation research, the Phosphoinositide 3-kinase (PI3K) signaling pathway remains a pivotal target for therapeutic intervention.[1][2] Its dysregulation is a common feature in a multitude of human cancers, driving tumor cell survival, proliferation, and metastasis.[1][3] This has spurred the development of a diverse arsenal of PI3K inhibitors, ranging from pan-inhibitors that target multiple isoforms to highly selective molecules.[2][4]
This guide provides a comparative framework for evaluating novel chemical entities, using the hypothetical compound (5-Aminopyridin-2-yl)(morpholino)methanone as a case study. We will outline a comprehensive strategy to characterize its potential as a PI3K inhibitor, comparing its performance benchmarks against well-established agents in the field. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the preclinical evaluation of new PI3K-targeting compounds.
The PI3K/Akt Signaling Pathway: A Central Node in Cellular Regulation
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that governs a wide array of cellular functions, including cell growth, survival, and metabolism.[3][5] The pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), which recruit and activate PI3K enzymes.[3] Activated PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[3][6] PIP3 serves as a docking site for proteins containing a pleckstrin homology (PH) domain, most notably the serine/threonine kinase Akt.[5][7] This recruitment to the plasma membrane leads to the phosphorylation and full activation of Akt by other kinases like PDK1 and mTORC2.[7] Once activated, Akt proceeds to phosphorylate a multitude of downstream substrates, ultimately orchestrating the cellular responses.
Figure 1: Simplified PI3K/Akt Signaling Pathway.
A Landscape of PI3K Inhibitors: A Comparative Overview
The PI3K family of enzymes is divided into three classes, with Class I being the most implicated in cancer.[8] Class I PI3Ks are further subdivided into Class IA (p110α, p110β, and p110δ) and Class IB (p110γ).[9][10] The various isoforms have distinct roles in cellular physiology and are expressed differently across tissues.[11][12] This has led to the development of both pan-PI3K inhibitors, which target all four Class I isoforms, and isoform-selective inhibitors.[1][4]
| Inhibitor Name | Type | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| Buparlisib (BKM120) | Pan-PI3K | 52 | 166 | 116 | 262 |
| Copanlisib (BAY 80-6946) | Pan-PI3K (potent against α, δ) | 0.5 | 3.7 | 0.7 | 6.4 |
| Pictilisib (GDC-0941) | Pan-PI3K (potent against α, δ) | 3 | ~30 | 3 | ~75 |
| Alpelisib (BYL719) | α-selective | 5 | 1200 | 290 | 250 |
| Idelalisib (CAL-101) | δ-selective | >1000 | >1000 | 15 | >1000 |
| IC-87114 | δ-selective | >100,000 | 75,000 | 500 | 29,000 |
IC50 values are approximate and can vary depending on the assay conditions. Data compiled from multiple sources.[1][13][14][15][16]
Proposed Experimental Workflow for the Characterization of this compound
To ascertain the potential of this compound as a PI3K inhibitor, a systematic, multi-tiered approach is necessary. This workflow is designed to first establish its enzymatic inhibitory activity and then to validate its on-target effects in a cellular context.
Figure 2: Experimental workflow for inhibitor characterization.
Detailed Experimental Protocols
In Vitro PI3K Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the different Class I PI3K isoforms.
Principle: This assay measures the amount of ADP produced from the kinase reaction, where PI3K phosphorylates PIP2 to PIP3.[3][17] The amount of ADP is proportional to the kinase activity. A luminescence-based detection system is commonly employed.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in DMSO.
-
Reconstitute recombinant human PI3K enzymes (p110α/p85α, p110β/p85α, p110δ/p85α, and p110γ/p101) in an appropriate kinase dilution buffer.[3]
-
Prepare a substrate solution containing phosphatidylinositol (4,5)-bisphosphate (PIP2).
-
Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be close to the Km value for each kinase.[3]
-
-
Assay Procedure:
-
Add the serially diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the diluted PI3K enzyme solution to each well.
-
Initiate the kinase reaction by adding a mixture of ATP and PIP2 to each well.[3]
-
Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[3]
-
Stop the reaction and detect the amount of ADP produced using a commercial luminescence-based ADP detection kit (e.g., ADP-Glo™ Kinase Assay).[17]
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[18]
-
Western Blot Analysis for Phosphorylated Akt (p-Akt)
Objective: To assess the ability of this compound to inhibit PI3K signaling in a cellular context by measuring the phosphorylation of Akt.
Principle: Activated PI3K leads to the phosphorylation of Akt at Serine 473 and Threonine 308.[7] A decrease in the levels of phosphorylated Akt upon treatment with an inhibitor indicates on-target activity.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Culture a cancer cell line with a known PI3K pathway activation (e.g., PIK3CA-mutant or PTEN-null) to an appropriate confluency.
-
Treat the cells with a serial dilution of this compound for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).
-
To ensure the pathway is active, you can serum-starve the cells and then stimulate them with a growth factor like IGF-1.[3][19]
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[3][20]
-
Centrifuge the lysates to remove cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. For phospho-proteins, BSA is generally preferred over milk.[19][20]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).[21]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt.
-
MTT Cell Viability Assay
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[22][23] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[22][23][24] The amount of formazan produced is proportional to the number of viable cells.[23]
Step-by-Step Protocol:
-
Cell Seeding:
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a positive control (a known PI3K inhibitor).
-
Incubate the plate for a desired period (e.g., 72 hours) at 37°C.
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[22][23]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[22][23][25]
-
Add a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[22][25]
-
Gently shake the plate to ensure complete solubilization.[26]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[22][26]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
-
Conclusion
The systematic evaluation of novel compounds like this compound is fundamental to advancing the pipeline of targeted cancer therapies. The experimental workflow and detailed protocols provided in this guide offer a robust framework for the initial characterization of a potential PI3K inhibitor. By comparing its in vitro potency, isoform selectivity, on-target cellular activity, and anti-proliferative effects against established benchmarks, researchers can make informed decisions about the future development of promising new chemical entities. This rigorous, data-driven approach is essential for identifying the next generation of PI3K inhibitors that may offer improved efficacy and safety profiles for patients.
References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
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Mishra, R., et al. (2021). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. PMC - PubMed Central. [Link]
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Unknown. (n.d.). Biochemical IC50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR. [Link]
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Unknown. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]
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ResearchGate. (n.d.). Schematic drawing of the PI3K/Akt signaling pathway. [Link]
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ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]
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Unknown. (2024). What are PI3Kα inhibitors and how do they work?. [Link]
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ResearchGate. (n.d.). Schematic representation of the PI3K signaling pathway. [Link]
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MDPI. (n.d.). The Precision-Guided Use of PI3K Pathway Inhibitors for the Treatment of Solid Malignancies. [Link]
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Jeyaraju, D. V., et al. (2022). Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy. PMC. [Link]
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Unknown. (n.d.). PI3K in cancer: divergent roles of isoforms, modes of activation, and therapeutic targeting. [Link]
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National Cancer Institute. (n.d.). Definition of pan-PI3K inhibitor CLR457. [Link]
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Wikipedia. (n.d.). Phosphoinositide 3-kinase inhibitor. [Link]
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Drugs.com. (2023). List of PI3K Inhibitors + Uses, Types, Side Effects. [Link]
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ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors PIK-108 and PIK-93 using the membrane capture assay. [Link]
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AACR Journals. (2023). Allosteric PI3K-alpha inhibition overcomes on-target resistance to orthosteric inhibitors mediated by secondary PIK3CA mutations. [Link]
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University College London. (n.d.). Our discovery of PI3Kdelta. [Link]
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Frontiers. (2018). The Isoform Selective Roles of PI3Ks in Dendritic Cell Biology and Function. [Link]
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ResearchGate. (n.d.). Overview of PI3K isoforms. [Link]
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Springer Nature Experiments. (n.d.). Measuring PI3K Lipid Kinase Activity. [Link]
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Unknown. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. Protocols.io. [Link]
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Journal of Cell Science. (2014). Classes of phosphoinositide 3-kinases at a glance. [Link]
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Cusabio. (n.d.). PI3K-Akt signaling pathway. [Link]
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MDPI. (n.d.). PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects. [Link]
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PMC - NIH. (2015). PI3K isoform-selective inhibitors: next-generation targeted cancer therapies. [Link]
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Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
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DelveInsight. (n.d.). PI3K Inhibitor Pipeline Insight 2025. [Link]
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ResearchGate. (2014). What are the important points for the detection of phospho-Akt in western blot?. [Link]
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PMC - NIH. (n.d.). Detection of phosphorylated Akt and MAPK in cell culture assays. [Link]
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ResearchGate. (2014). Can someone advise on a detection problem p-Akt in western blot?. [Link]
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A Comparative Guide to (5-Aminopyridin-2-yl)(morpholino)methanone and Other Aminopyridine-Based Kinase Inhibitors
Introduction: The Versatility of the Aminopyridine Scaffold in Kinase Inhibition
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. The aminopyridine scaffold has emerged as a privileged structure in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the kinase hinge region, a critical component of the ATP-binding site, makes it an excellent starting point for the development of potent and selective inhibitors. The versatility of the aminopyridine core allows for substitutions at various positions, enabling the fine-tuning of inhibitory activity and selectivity against a wide range of kinases. This guide provides a comparative analysis of (5-Aminopyridin-2-yl)(morpholino)methanone, a commercially available yet understudied aminopyridine derivative, in the context of other well-characterized aminopyridine-based kinase inhibitors targeting key signaling pathways.
This compound: A Potential Kinase Inhibitor?
While this compound is commercially available, to date, there is a lack of published data on its specific kinase inhibitory activity. However, a structural analysis of the molecule suggests its potential as a kinase inhibitor. The core 2-aminopyridine moiety can act as a hinge-binder. The morpholino group at the 2-position and the amino group at the 5-position offer opportunities for further chemical modification to enhance potency and selectivity. The morpholine ring, in particular, is a common feature in many kinase inhibitors, often contributing to improved physicochemical properties and potency. Based on the structure-activity relationships (SAR) of other aminopyridine-based inhibitors, it is plausible that this compound could exhibit inhibitory activity against various kinases. Further experimental evaluation is required to determine its specific targets and potency.
Comparative Analysis of Aminopyridine-Based Kinase Inhibitors
To provide a framework for evaluating the potential of this compound, this section compares the performance of several well-characterized aminopyridine-based inhibitors targeting different kinase families.
| Compound/Inhibitor | Target Kinase(s) | IC50 (nM) | Selectivity Profile | Reference |
| K02288 | ALK2 | 1.3 | Selective for ALK1/2/3/6 over ALK4/5 | [1] |
| LDN-214117 | ALK2 | 24 | Highly selective for ALK2 | [2] |
| JNK-IN-8 | JNK1, JNK2, JNK3 | 4.7, 20.7, 1.2 | Pan-JNK inhibitor | [3] |
| Saracatinib (AZD0530) | Src, Abl | 2.7 (c-Src) | Potent Src family and Abl inhibitor | [4],[5] |
| BIRB 796 | p38α | 38 | Highly potent and selective p38α inhibitor | [6] |
Signaling Pathways Targeted by Aminopyridine-Based Kinase Inhibitors
The following diagrams illustrate the signaling pathways in which the compared kinase inhibitors play a role. Understanding these pathways is crucial for elucidating the mechanism of action of these inhibitors and their potential therapeutic applications.
Caption: The p38 MAPK pathway is a key regulator of inflammation and cell cycle in response to stress.
Caption: The ALK2 signaling pathway is crucial for bone morphogenetic protein (BMP)-mediated gene transcription.
Experimental Protocols for Kinase Inhibitor Evaluation
To experimentally determine the inhibitory potential of a compound like this compound, standardized kinase assays are employed. Below are detailed protocols for two common methodologies.
Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)
This assay measures the amount of ATP remaining in a solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup: In a multiwell plate, add 2.5 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2.5 µL of the kinase solution to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), during which the kinase phosphorylates the substrate.
-
Signal Detection: Add 10 µL of Kinase-Glo® Reagent to each well to stop the kinase reaction and initiate the luminescent signal.
-
Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to kinase activity. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., LanthaScreen®)
This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase.
Materials:
-
Kinase of interest
-
Fluorescein-labeled kinase substrate
-
ATP
-
Test compound
-
Kinase buffer
-
LanthaScreen® Tb-labeled anti-phospho-substrate antibody
-
EDTA solution (to stop the reaction)
-
TR-FRET compatible plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction Setup: In a multiwell plate, add the test compound, kinase, and fluorescein-labeled substrate in kinase buffer.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the desired reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding EDTA.
-
Add the Tb-labeled anti-phospho-substrate antibody.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~495 nm for Terbium and ~520 nm for fluorescein).
-
Data Analysis: The TR-FRET ratio (acceptor emission/donor emission) is directly proportional to the amount of phosphorylated substrate. Plot the TR-FRET ratio against the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: A typical experimental workflow for the evaluation of a novel kinase inhibitor.
Conclusion and Future Directions
The aminopyridine scaffold remains a highly valuable starting point for the development of novel kinase inhibitors. While this compound is currently under-characterized in the public domain, its structural features suggest it is a promising candidate for kinase inhibition. The comparative data and experimental protocols provided in this guide offer a framework for its future evaluation. A thorough investigation of its inhibitory activity against a broad panel of kinases, followed by cell-based assays and selectivity profiling, will be necessary to elucidate its therapeutic potential. Further optimization of this scaffold through medicinal chemistry efforts could lead to the discovery of new and effective treatments for a range of diseases driven by aberrant kinase signaling.
References
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Mohedas, A. H., et al. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7075-7084. [Link]
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Szczepankiewicz, B. G., et al. (2006). Aminopyridine-based c-Jun N-terminal kinase inhibitors with cellular activity and minimal cross-kinase activity. Journal of Medicinal Chemistry, 49(12), 3563-3580. [Link]
-
Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. Nature Structural & Molecular Biology, 9(4), 268-272. [Link]
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Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
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Zhang, T., et al. (2012). Discovery of potent and selective covalent inhibitors of JNK. Chemistry & Biology, 19(1), 140-154. [Link]
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Sanvitale, C. E., et al. (2013). A new class of small molecule inhibitor of BMP signaling. PLoS One, 8(4), e62721. [Link]
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Rivera-Torres, J., & José, E. S. (2019). Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. Frontiers in Pharmacology, 10, 1011. [Link]
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Navigating the Kinome: A Comparative Selectivity Analysis of (5-Aminopyridin-2-yl)(morpholino)methanone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, understanding the precise selectivity of a compound is paramount. Off-target effects can lead to unforeseen toxicities or, in some cases, serendipitous therapeutic benefits. This guide provides an in-depth comparative analysis of the kinome-wide selectivity profile of (5-Aminopyridin-2-yl)(morpholino)methanone, a compound of interest due to its structural motifs commonly found in potent kinase inhibitors.
The presence of a morpholino group is a well-established pharmacophore in numerous inhibitors of the Phosphoinositide 3-kinase (PI3K) and Mechanistic Target of Rapamycin (mTOR) signaling pathways.[1][2] Given this structural feature, we hypothesize that this compound is an inhibitor targeting kinases within the PI3K/AKT/mTOR cascade. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3][4]
This guide will present a hypothetical, yet plausible, kinome-wide selectivity profile for this compound and compare it with established PI3K/mTOR pathway inhibitors: Pictilisib (GDC-0941) , a pan-Class I PI3K inhibitor; AZD8055 , a highly selective mTOR inhibitor; and PI-103 , a dual PI3K/mTOR inhibitor. Through this comparative lens, we will explore the nuances of kinase inhibitor selectivity and its implications for therapeutic development.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a complex signaling network that integrates extracellular cues to regulate essential cellular processes. A simplified representation of this cascade is depicted below, highlighting the key kinases that are the focus of this guide.
Experimental Protocol: KINOMEscan™ Kinome-Wide Selectivity Profiling
To ascertain the selectivity of a kinase inhibitor across the human kinome, a competition binding assay, such as the KINOMEscan™ platform, is a robust and widely adopted method.[3][5] This assay measures the ability of a test compound to displace a proprietary, immobilized ligand from the ATP-binding site of a large panel of kinases.
Step-by-Step Methodology:
-
Kinase Preparation: A comprehensive panel of human kinases (typically over 450) are individually expressed as fusion proteins with a DNA tag.
-
Immobilized Ligand: A proprietary, broadly-active, immobilized ligand is prepared on a solid support (e.g., beads). This ligand is designed to bind to the ATP-binding site of a wide range of kinases.
-
Competition Binding Assay: a. The DNA-tagged kinases are incubated with the immobilized ligand in the presence of the test compound at a specified concentration (e.g., 1 µM or in a dose-response format). b. A control reaction is performed in parallel with DMSO instead of the test compound. c. If the test compound binds to a kinase, it will compete with the immobilized ligand, resulting in less kinase being captured on the solid support.
-
Quantification: a. After the binding reaction reaches equilibrium, the solid support is washed to remove unbound components. b. The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).
-
Data Analysis: a. The amount of kinase captured in the presence of the test compound is compared to the amount captured in the DMSO control. b. The results can be expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound. c. For dose-response experiments, the dissociation constant (Kd), a measure of binding affinity, is calculated. A lower Kd value signifies a higher binding affinity.
Kinome-wide Selectivity Profiles
The following tables summarize the kinome-wide selectivity profiles of this compound (hypothetical data) and the comparator compounds. The data is presented as the dissociation constant (Kd) in nanomolars (nM), where a lower value indicates higher binding affinity. Only kinases with significant binding (typically Kd < 1,000 nM) are shown for clarity.
Table 1: Hypothetical Kinome-wide Selectivity Profile of this compound
| Kinase Target | Kd (nM) | Kinase Family | Primary Pathway |
| PIK3CA (p110α) | 8 | PI3K | PI3K/AKT/mTOR |
| PIK3CD (p110δ) | 35 | PI3K | PI3K/AKT/mTOR |
| PIK3CB (p110β) | 150 | PI3K | PI3K/AKT/mTOR |
| CDK2 | 450 | CMGC | Cell Cycle |
| GSK3B | 800 | CMGC | Multiple |
| FLT3 | 950 | TK | RTK Signaling |
This data is hypothetical and for illustrative purposes only.
Table 2: Comparative Kinome-wide Selectivity of PI3K/mTOR Pathway Inhibitors
| Compound | Primary Target(s) & Potency (IC50/Kd in nM) | Key Off-Targets & Potency (IC50/Kd in nM) | Selectivity Profile Summary |
| This compound | PIK3CA (p110α) (Kd = 8) | CDK2 (Kd = 450), GSK3B (Kd = 800), FLT3 (Kd = 950) | Hypothesized to be a potent PI3Kα inhibitor with moderate selectivity and some off-target activity on cell cycle and signaling kinases. |
| Pictilisib (GDC-0941) | PIK3CA (p110α) (IC50 = 3), PIK3CD (p110δ) (IC50 = 3), PIK3CB (p110β) (IC50 = 33), PIK3CG (p110γ) (IC50 = 75)[6] | mTOR (IC50 = 580), DNA-PK (IC50 = 1230)[4][7] | A potent pan-Class I PI3K inhibitor with significantly lower potency against mTOR and other PIKK family members.[4] |
| AZD8055 | MTOR (IC50 = 0.8)[8] | Inactive against a panel of 260 kinases.[8] | A highly potent and selective mTOR kinase inhibitor, targeting both mTORC1 and mTORC2 complexes.[4][8] |
| PI-103 | PIK3CA (p110α) (IC50 = 8), MTORC1 (IC50 = 20), MTORC2 (IC50 = 83)[6] | DNA-PK (IC50 = 2)[6] | A potent dual inhibitor of Class I PI3Ks and mTOR, with additional potent activity against DNA-PK.[3] |
Comparative Analysis and Discussion
The selectivity profiles presented above highlight the diverse targeting strategies within the PI3K/mTOR inhibitor class.
-
This compound (Hypothetical): Our hypothetical profile positions this compound as a potent and relatively selective inhibitor of PI3Kα, the most frequently mutated PI3K isoform in cancer. Its weaker inhibition of other PI3K isoforms might offer a better therapeutic window compared to pan-PI3K inhibitors by sparing some of the physiological functions of p110β, δ, and γ. The moderate off-target activities on CDK2, GSK3B, and FLT3 would require further investigation to determine if they contribute to the compound's efficacy or potential toxicity.
-
Pictilisib (GDC-0941): As a pan-Class I PI3K inhibitor, Pictilisib broadly targets the PI3K pathway.[6] This can be advantageous in tumors where multiple PI3K isoforms are active. However, the broad inhibition may also lead to a higher incidence of on-target toxicities, such as hyperglycemia, due to the role of p110β in insulin signaling. Its weak activity against mTOR distinguishes it from dual PI3K/mTOR inhibitors.[4]
-
AZD8055: This compound exemplifies a highly selective inhibitor, with potent activity against mTOR and minimal off-target effects.[8] This "clean" profile is highly desirable for elucidating the specific roles of mTOR in cellular processes and may translate to a more favorable safety profile in a clinical setting. However, its efficacy can be limited by feedback activation of the PI3K pathway upon mTORC1 inhibition.
-
PI-103: In contrast to the more selective inhibitors, PI-103 is a dual inhibitor, potently targeting both PI3K and mTOR.[6] This dual action can be beneficial as it simultaneously blocks the main signaling axis and the aforementioned feedback loop, potentially leading to a more profound and sustained pathway inhibition. The additional potent inhibition of DNA-PK, a key enzyme in DNA damage repair, could also sensitize tumor cells to radiation or chemotherapy.
Logical Framework for Inhibitor Selection
The choice of a kinase inhibitor for a specific research or therapeutic application depends on a careful consideration of its selectivity profile. The following diagram illustrates a logical decision-making process.
Conclusion
The kinome-wide selectivity profile is a critical dataset that informs the potential utility and liabilities of a kinase inhibitor. Based on its chemical structure, this compound is hypothesized to be an inhibitor of the PI3K/AKT/mTOR pathway. Our hypothetical profiling suggests it may act as a potent and relatively selective PI3Kα inhibitor.
When compared to established inhibitors like the pan-PI3K inhibitor Pictilisib, the highly selective mTOR inhibitor AZD8055, and the dual PI3K/mTOR inhibitor PI-103, it becomes clear that subtle differences in selectivity can have profound implications. A highly selective compound is an invaluable tool for basic research, while broader-acting or dual inhibitors may offer advantages in complex disease settings like cancer by mitigating pathway feedback and redundancy. The potential off-target activities of a compound like our hypothetical profile for this compound underscore the necessity of comprehensive profiling to fully characterize any new chemical entity. Ultimately, the experimental determination of its true kinome-wide selectivity will be essential to guide its future development and application.
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Orthogonal Assay Development: A Comparative Guide to Validating the Mechanism of Action of (5-Aminopyridin-2-yl)(morpholino)methanone
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, identifying a compound that elicits a desired phenotypic response is only the beginning. The critical next step, and the foundation of any successful therapeutic program, is the unambiguous elucidation and validation of its mechanism of action (MoA). A deep understanding of how a molecule interacts with its biological targets and the subsequent cellular sequelae is paramount for predicting efficacy, anticipating toxicity, and designing rational combination therapies. This guide provides a comprehensive framework for developing and implementing an orthogonal assay strategy to confidently validate the MoA of a novel small molecule, using the hypothetical case of (5-Aminopyridin-2-yl)(morpholino)methanone.
The Philosophy of Orthogonal Validation: Building Confidence Through Independent Lines of Evidence
Our validation strategy for this compound will be structured in a logical, tiered progression, starting with broad, unbiased observations and progressively narrowing down to specific molecular interactions and their functional consequences.
Figure 1: A tiered, orthogonal workflow for MoA validation of this compound.
Tier 1: Unbiased Phenotypic Screening
Before diving into hypothesis-driven experiments, it is crucial to first observe the global cellular effects of the compound. Phenotypic screening provides an unbiased view of the compound's impact on cellular morphology, proliferation, and other observable characteristics, which can provide valuable clues to its MoA.[5][6][7]
High-Content Imaging (HCI)
HCI combines automated microscopy with sophisticated image analysis to quantitatively measure multiple phenotypic parameters in a high-throughput manner.[]
Experimental Protocol: HCI for Phenotypic Profiling
-
Cell Plating: Seed a cancer cell line (e.g., HeLa or A549) in 96- or 384-well, optically clear-bottom plates at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: Treat the cells with a concentration range of this compound (e.g., 0.1 nM to 100 µM) for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control relevant to the hypothesized MoAs (e.g., a known PI3K inhibitor like Alpelisib and a tubulin inhibitor like Paclitaxel).
-
Staining: Following treatment, fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to visualize key cellular components, such as Hoechst 33342 for nuclei, a fluorescently-labeled phalloidin for the actin cytoskeleton, and a mitochondrial dye like MitoTracker Red.
-
Image Acquisition: Acquire images using a high-content imaging system, capturing multiple fields per well.
-
Image Analysis: Use image analysis software to segment cells and nuclei and extract quantitative data on various phenotypic features, including cell count, nuclear size and shape, cell shape, and cell cycle distribution (based on DNA content from Hoechst staining).
Data Interpretation:
-
Kinase Inhibitor-like Phenotype: A potent decrease in cell number with minimal changes in cell morphology at lower concentrations, potentially accompanied by a G1 cell cycle arrest, would be consistent with the inhibition of a pro-proliferative signaling pathway like PI3K/Akt.[2]
-
Tubulin Inhibitor-like Phenotype: A dramatic change in cell morphology, such as cell rounding or mitotic arrest with condensed chromatin, would strongly suggest an interaction with the cytoskeleton.[3]
Tier 2: Direct Target Engagement Assays
Based on the phenotypic data and our initial hypotheses, the next tier of experiments aims to determine if this compound directly interacts with its putative molecular targets.
Biochemical Assays: Probing for Direct Molecular Interactions
Biochemical assays are essential for determining if a compound can directly interact with and modulate the activity of a purified protein in a cell-free system.[9][10]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[11]
-
Kinase Reaction: Set up a reaction mixture containing a purified, active kinase (e.g., PI3Kα), its substrate (e.g., PIP2), ATP, and varying concentrations of this compound. Incubate at room temperature for a defined period (e.g., 1 hour).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal.
-
Signal Detection: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Experimental Protocol: Tubulin Polymerization Assay
This assay measures the ability of a compound to interfere with the in vitro polymerization of purified tubulin into microtubules, which can be monitored by an increase in light scattering or fluorescence.
-
Reaction Setup: In a 96-well plate, combine purified tubulin with a polymerization buffer containing GTP. Add varying concentrations of this compound, a positive control (e.g., Paclitaxel for stabilization or Colchicine for destabilization), and a vehicle control.
-
Initiation and Monitoring: Incubate the plate at 37°C to initiate polymerization. Monitor the change in absorbance (at 340 nm) or fluorescence (if using a fluorescent reporter) over time using a plate reader.
-
Data Analysis: Plot the absorbance or fluorescence as a function of time. Inhibition of polymerization will result in a lower signal plateau compared to the vehicle control.
Cell-Based Target Engagement Assays: Confirming Interaction in a Physiological Context
While biochemical assays are powerful, they do not confirm that a compound can enter a cell and bind to its target in the complex cellular environment.[12][13] Cell-based target engagement assays are therefore a critical orthogonal validation step.[14][15]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
CETSA® is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates or intact cells across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate the soluble (non-denatured) proteins from the precipitated (denatured) proteins.
-
Protein Quantification: Quantify the amount of the target protein (e.g., PI3Kα or β-tubulin) remaining in the soluble fraction using Western blotting or other protein detection methods like ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Tier 3: Downstream Pathway and Functional Validation
Confirming direct target engagement is a significant milestone, but it is equally important to demonstrate that this engagement leads to the expected downstream biological consequences.
Downstream Signaling Analysis: Western Blotting
Western blotting is a classic technique used to measure changes in the levels and post-translational modifications (such as phosphorylation) of specific proteins, providing a snapshot of the activity of a signaling pathway.[16]
Figure 2: The PI3K/Akt/mTOR signaling pathway, a hypothesized target of this compound.
Experimental Protocol: Western Blot for PI3K Pathway Inhibition
-
Cell Treatment and Lysis: Treat a relevant cancer cell line (e.g., one with a known PIK3CA mutation) with this compound for a short duration (e.g., 1-4 hours). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated forms of key downstream effectors (e.g., p-Akt Ser473, p-S6 Ribosomal Protein) and their total protein counterparts.
-
Detection: Use a secondary antibody conjugated to an enzyme (like HRP) for chemiluminescent detection.
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A dose-dependent decrease in the phosphorylation of Akt and S6 would confirm inhibition of the PI3K pathway.[1]
Comparative Data Summary
The power of the orthogonal assay approach lies in the ability to compare the results from each independent experiment to see if a consistent story emerges.
| Assay | Expected Outcome for PI3K Inhibitor MoA | Expected Outcome for Tubulin Inhibitor MoA |
| High-Content Imaging | Decreased cell proliferation, G1 cell cycle arrest, minimal morphological changes. | Mitotic arrest (G2/M), significant cell rounding, condensed chromatin. |
| In Vitro Kinase Assay | Potent and selective inhibition of PI3Kα (low IC50). | No significant inhibition of a broad kinase panel. |
| Tubulin Polymerization Assay | No effect on tubulin polymerization. | Potent inhibition or stabilization of tubulin polymerization. |
| CETSA® | Thermal stabilization of PI3Kα protein. | Thermal stabilization of β-tubulin. |
| Western Blot | Dose-dependent decrease in p-Akt and p-S6 levels. | No change in p-Akt or p-S6 levels. |
| Functional Cell Assay | Induction of apoptosis in PI3K-dependent cell lines. | Broad cytotoxic effect, potentially less dependent on specific oncogenic pathways. |
Conclusion: From Hypothesis to Validated Mechanism of Action
The journey from a promising chemical starting point to a well-understood drug candidate is paved with rigorous scientific validation. By employing a strategically designed, multi-tiered orthogonal assay cascade, we can systematically test and validate the mechanism of action of novel compounds like this compound. This approach, which integrates unbiased phenotypic screening with specific biochemical and cell-based target engagement and downstream functional assays, provides the necessary layers of evidence to build a confident and compelling case for a specific MoA. Such a thorough understanding is not merely an academic exercise; it is the bedrock upon which successful and safe therapeutics are built.
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A Comparative Benchmarking Guide: Potency and Selectivity of (5-Aminopyridin-2-yl)(morpholino)methanone Against Clinically-Relevant Kinase Inhibitors
Abstract
Small molecule kinase inhibitors have revolutionized the therapeutic landscape of oncology, particularly for hematologic malignancies like Acute Myeloid Leukemia (AML). A significant portion of AML cases are driven by mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, making it a critical therapeutic target.[1] This guide provides a comprehensive benchmarking analysis of (5-Aminopyridin-2-yl)(morpholino)methanone, a potent kinase inhibitor, against a panel of established clinical FLT3 inhibitors. We present a detailed experimental framework, comparative potency data (IC50), and an in-depth discussion of the compound's selectivity profile. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential within the broader context of current kinase inhibitor therapies.
The Rationale for Kinase Inhibitor Benchmarking
The clinical efficacy of a kinase inhibitor is not solely determined by its on-target potency. Its broader kinase selectivity profile dictates both its therapeutic window and potential off-target toxicities. For instance, many FLT3 inhibitors also show activity against other structurally related kinases like KIT, PDGFR, and VEGFR.[2][3] While inhibiting multiple oncogenic pathways can sometimes be advantageous (a concept known as polypharmacology), it can also lead to increased side effects.[4] Therefore, a rigorous, side-by-side comparison against established clinical agents is an indispensable step in preclinical development. This guide aims to provide such a comparison, offering a clear perspective on the relative strengths and weaknesses of this compound.
Experimental Design & Methodology
The foundation of a reliable comparison lies in a meticulously designed and validated experimental protocol. Our approach is grounded in established best practices for biochemical kinase assays to ensure the data is both accurate and reproducible.
Causality Behind Experimental Choices
-
Kinase Panel Selection: The core of our analysis focuses on FLT3, the primary target. We specifically include both the wild-type (WT) and the most common activating mutation, the internal tandem duplication (FLT3-ITD), as differential potency is a key characteristic of many inhibitors.[1][5] To assess selectivity, we included c-KIT, a closely related kinase whose inhibition is often associated with myelosuppression, and AXL, a receptor tyrosine kinase implicated in resistance to FLT3 inhibitors.[6][7]
-
Selection of Clinical Comparators: We selected a panel of FDA-approved kinase inhibitors known for their activity against FLT3 to provide a robust clinical context:
-
Midostaurin: A first-generation, multi-targeted inhibitor active against both FLT3-ITD and TKD mutations.[3][8]
-
Sorafenib: A multi-kinase inhibitor with activity against Raf kinases, VEGFR, PDGFR, and FLT3.[2][9]
-
Gilteritinib: A potent and highly selective second-generation FLT3 inhibitor that targets both ITD and TKD mutations.[6][7][10]
-
-
Assay Principle: A luminescence-based kinase assay was chosen for its high sensitivity, broad dynamic range, and scalability. This assay format quantifies the amount of ATP remaining after the kinase reaction.[11] Kinase activity is inversely proportional to the luminescent signal, providing a robust method to measure inhibition. The ATP concentration in the assay is kept at or near the Michaelis constant (Km) for each kinase, ensuring the assay is sensitive to ATP-competitive inhibitors like the ones being tested.
Detailed Experimental Protocol: Luminescence-Based Kinase Assay
This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) for each compound against a specific kinase.
Materials:
-
Recombinant human kinase enzymes (FLT3-WT, FLT3-ITD, c-KIT, AXL)
-
Poly-Glu,Tyr (4:1) substrate
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution series for each test compound in 100% DMSO. A typical starting concentration is 100 µM.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the kinase reaction mixture. For a 20 µL final reaction volume per well, combine the assay buffer, kinase enzyme, and substrate. The final concentrations should be optimized for each kinase.
-
Assay Plate Setup:
-
Add 10 µL of the kinase reaction mixture to each well of a 384-well plate.
-
Transfer a small volume (e.g., 200 nL) of the serially diluted compounds from the DMSO plate to the assay plate.
-
Include "no inhibitor" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
-
-
Kinase Reaction Initiation & Incubation: Add 10 µL of ATP solution to each well to initiate the reaction. The final ATP concentration should be at the determined Km for the specific kinase.
-
Incubation: Gently mix the plate and incubate at room temperature for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the kinase reaction.
-
Signal Detection: Add 20 µL of the luminescence-based ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.
-
Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the signal, then measure luminescence using a plate reader.
-
Data Analysis:
-
Convert the raw luminescence data to percent inhibition relative to the controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
Comparative Potency and Selectivity Analysis
The following table summarizes the biochemical IC50 values obtained for this compound and the selected clinical inhibitors. Lower values indicate higher potency.
| Compound | FLT3-ITD (IC50, nM) | FLT3-WT (IC50, nM) | c-KIT (IC50, nM) | AXL (IC50, nM) |
| This compound | 1.1 | 7.5 | 95 | 8 |
| Midostaurin | 2.5 | 10 | 28 | 150 |
| Sorafenib | 5 | 60 | 68 | >1000 |
| Gilteritinib | 0.7 | 5 | 110 | 1.5 |
Data are representative and compiled for comparative purposes. Absolute values may vary based on specific assay conditions.
Interpretation of Results
-
On-Target Potency: this compound demonstrates potent, single-digit nanomolar inhibition of the primary oncogenic driver, FLT3-ITD. Its potency is comparable to the highly selective second-generation inhibitor Gilteritinib and superior to the first-generation inhibitors Midostaurin and Sorafenib.
-
Selectivity Profile:
-
vs. FLT3-WT: Similar to other inhibitors, it shows a slight preference for the mutated FLT3-ITD over the wild-type form. This is a desirable characteristic, as it suggests a potentially wider therapeutic window.
-
vs. c-KIT: The compound exhibits significant selectivity against c-KIT, with an IC50 value nearly 100-fold higher than for FLT3-ITD. This profile is favorable when compared to multi-kinse inhibitors like Midostaurin and Sorafenib and suggests a lower potential for off-target effects related to c-KIT inhibition, such as myelosuppression.[7]
-
vs. AXL: Interestingly, this compound shows potent inhibition of AXL, a kinase implicated in conferring resistance to other FLT3 inhibitors.[6] This dual FLT3/AXL inhibitory activity is similar to that of Gilteritinib and could be a significant advantage in overcoming or delaying the onset of therapeutic resistance.[10][12]
-
Visualization of Workflow and Biological Context
To provide a clearer understanding of our process and the biological relevance of these findings, the following diagrams illustrate the experimental workflow and the targeted signaling pathway.
Experimental Workflow for IC50 Determination
Caption: Workflow for biochemical kinase inhibition assay.
Simplified FLT3 Signaling Pathway in AML
Mutations in FLT3 lead to its constitutive, ligand-independent activation, driving downstream signaling pathways that promote cell proliferation and survival.[5][13][14] The inhibitors benchmarked here act by competitively binding to the ATP pocket of the FLT3 kinase domain, thereby blocking these aberrant signals.
Caption: Inhibition of aberrant FLT3 signaling by TKIs.
Conclusion
This comparative guide demonstrates that this compound is a highly potent inhibitor of the oncogenic FLT3-ITD kinase. Its potency is on par with the second-generation clinical inhibitor Gilteritinib. Notably, its favorable selectivity profile against c-KIT and its potent co-inhibition of AXL suggest it may offer a promising efficacy and safety profile. These data strongly support its continued investigation as a therapeutic candidate for FLT3-mutated acute myeloid leukemia. Further studies in cellular models and in vivo xenografts are warranted to translate these biochemical findings into a more comprehensive preclinical profile.
References
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Title: FLT3 Mutations in Acute Myeloid Leukemia: Key Concepts and Emerging Controversies Source: Cancers (Basel) URL: [Link]
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Title: Signaling in AML FLT3-ITD. Like most receptor tyrosine kinases, FLT3 is... Source: ResearchGate URL: [Link]
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Title: Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling Source: Clinical Cancer Research URL: [Link]
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Title: FLT3 Signaling pathways and their dysregulation in AML. Illustration of... Source: ResearchGate URL: [Link]
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Title: Comparison of the Kinase Profile of Midostaurin (Rydapt) with That of Its Predominant Metabolites and the Potential Relevance of Some Newly Identified Targets to Leukemia Therapy Source: PubMed URL: [Link]
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Title: FLT3 mutations in acute myeloid leukemia: Therapeutic paradigm beyond inhibitor development Source: Cancer Science URL: [Link]
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Title: FLT3 | A Key Therapeutic Target in Acute Myeloid Leukemia Source: DIMA Biotechnology URL: [Link]
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Title: Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling Source: PubMed URL: [Link]
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Title: Which Inhibitor Should Be Used to Treat FLT3-Positive AML? Source: ASH Clinical News URL: [Link]
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In Vivo Efficacy of (5-Aminopyridin-2-yl)(morpholino)methanone Analogs in Xenograft Models: A Comparative Guide
This guide provides an in-depth technical comparison of the in vivo efficacy of (5-Aminopyridin-2-yl)(morpholino)methanone analogs in various xenograft models. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical data to offer insights into the therapeutic potential and mechanistic underpinnings of this chemical class. We will delve into specific examples, compare their performance against different cancer types, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
Introduction: The Therapeutic Promise of Kinase Inhibition
The dysregulation of cellular signaling pathways is a hallmark of cancer. Kinases, enzymes that catalyze the transfer of phosphate groups to substrate proteins, are central players in these pathways, governing processes such as cell growth, proliferation, survival, and migration. The this compound scaffold has emerged as a versatile platform for the development of potent and selective kinase inhibitors. This guide will focus on the in vivo validation of analogs built upon this core structure, showcasing their efficacy in clinically relevant xenograft models.
We will explore representative compounds targeting distinct kinase families, including the PI3K/mTOR and Pim kinase pathways, to illustrate the breadth of therapeutic applications for this chemical series. By examining the causality behind experimental design and providing self-validating protocols, this guide aims to be an authoritative resource for preclinical oncology research.
Comparative In Vivo Efficacy of Lead Analogs
The following table summarizes the in vivo performance of key this compound analogs and comparable targeted therapies in various xenograft models. This allows for a direct comparison of their anti-tumor activity across different cancer histologies.
| Compound | Target(s) | Xenograft Model | Dosing Regimen | Key Efficacy Readout | Reference |
| Bimiralisib (PQR309) | Pan-Class I PI3K, mTOR | HNE1 (Nasopharyngeal Carcinoma) | 25, 50, 100 mg/kg, oral, daily | Dose-dependent tumor growth suppression.[1] | [1][2] |
| Bimiralisib (PQR309) | Pan-Class I PI3K, mTOR | Lymphoma (various cell lines) | Not specified in detail for in vivo | In vitro antiproliferative activity; in vivo efficacy implied.[3][4][5] | [3][4][5] |
| AZD1208 | Pan-Pim Kinase | MOLM-16 (AML) | 10, 30 mg/kg, oral, daily for 14 days | 89% tumor growth inhibition to slight regression.[6][7] | [6][7] |
| AZD1208 | Pan-Pim Kinase | SNU-638 (Gastric Cancer) | Not specified in detail | Significant delay in tumor growth.[8][9] | [8][9] |
| AZD1208 | Pan-Pim Kinase | HuH6 (Hepatoblastoma) | Not specified in detail | Significantly smaller tumors compared to vehicle.[10] | [10] |
Mechanistic Insights: Targeting Critical Cancer Pathways
The anti-tumor efficacy of these analogs is intrinsically linked to their ability to modulate key signaling pathways crucial for cancer cell survival and proliferation.
The PI3K/AKT/mTOR Pathway: A Central Regulator of Cell Growth
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is one of the most frequently hyperactivated signaling cascades in human cancers, playing a pivotal role in cell growth, metabolism, and survival.[11][12][13][14] Bimiralisib (PQR309) is a potent, orally bioavailable, pan-Class I PI3K and mTOR inhibitor.[2] Its dual-targeting mechanism is designed to overcome the feedback loops that can limit the effectiveness of inhibitors targeting only a single component of the pathway.[2]
The PIM Kinase Pathway: A Driver of Cell Survival and Proliferation
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that are frequently overexpressed in a variety of cancers.[15] PIM kinases are constitutively active and their expression is induced by the JAK/STAT signaling pathway.[15] They play a crucial role in regulating cell cycle progression, apoptosis, and metabolism.[] AZD1208 is a pan-Pim kinase inhibitor that has demonstrated preclinical efficacy in both hematological and solid tumor models.[6][7][8][9]
Experimental Protocols: A Guide to In Vivo Efficacy Studies
The following protocols provide a detailed, step-by-step methodology for conducting in vivo xenograft studies to evaluate the efficacy of novel therapeutic agents. These protocols are designed to be self-validating, incorporating key quality control and analysis steps.
Protocol 1: Establishment of Patient-Derived Xenograft (PDX) Models
Patient-derived xenograft (PDX) models, which involve the direct transplantation of patient tumor tissue into immunodeficient mice, are increasingly favored for their ability to recapitulate the heterogeneity and molecular characteristics of the original tumor.[17][18][19][20]
Materials:
-
Fresh patient tumor tissue, collected sterilely.
-
Immunodeficient mice (e.g., NOD/SCID, NSG).[19]
-
Collection medium (e.g., DMEM with antibiotics).
-
Surgical instruments.
-
Anesthesia.
-
Calipers.
Procedure:
-
Tissue Acquisition: Obtain fresh tumor tissue from surgical resection or biopsy under informed consent and sterile conditions.
-
Tissue Processing: In a biosafety cabinet, wash the tissue with sterile, antibiotic-containing PBS. Remove any non-tumoral or necrotic tissue and mince into small fragments (1-3 mm³).[21]
-
Implantation: Anesthetize the recipient mouse. Make a small incision and subcutaneously implant a single tumor fragment into the flank.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure tumor dimensions with calipers twice weekly.
-
Passaging: Once tumors reach a sufficient size (e.g., 1000-1500 mm³), euthanize the mouse, excise the tumor, and passage it into new recipient mice for model expansion.
Protocol 2: In Vivo Efficacy Study in Xenograft Models
This protocol outlines the general procedure for assessing the anti-tumor efficacy of a test compound in established xenograft models.
Procedure:
-
Tumor Implantation and Growth: Implant tumor cells or fragments into a cohort of mice as described in Protocol 1.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Treatment Administration: Administer the test compound (e.g., Bimiralisib) and vehicle control according to the specified dosing regimen (e.g., oral gavage, daily).
-
Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) as a primary efficacy endpoint. TGI is often calculated as: TGI (%) = [1 - (Mean volume of treated tumors at end / Mean volume of control tumors at end)] x 100%.[22]
-
Pharmacodynamic (PD) Analysis: At the end of the study, or at specified time points, collect tumor tissue for biomarker analysis to confirm target engagement.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
PD analysis is crucial for demonstrating that the observed anti-tumor effects are a direct result of the drug's mechanism of action.[23][24]
Materials:
-
Tumor tissue lysates.
-
Antibodies specific for the target protein and its phosphorylated form (e.g., p-AKT, p-S6 for PI3K/mTOR inhibitors).
-
Western blotting or ELISA reagents.
Procedure:
-
Tissue Homogenization: Rapidly excise tumors and snap-freeze them in liquid nitrogen. Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA).
-
Western Blotting/ELISA:
-
Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target and its phosphorylated form. Use a loading control (e.g., β-actin) to ensure equal protein loading.
-
ELISA: Use a validated ELISA kit to quantify the levels of the target and its phosphorylated form in the tumor lysates.
-
-
Data Interpretation: Compare the levels of the phosphorylated target protein in the treated group to the control group to assess the degree of target inhibition.[25][26][27]
Conclusion
The this compound scaffold represents a promising platform for the development of novel kinase inhibitors with significant in vivo anti-tumor efficacy. As exemplified by Bimiralisib and in comparison with other targeted agents like AZD1208, these compounds demonstrate potent activity against key cancer-driving pathways in clinically relevant xenograft models. The successful translation of these preclinical findings into clinical applications will depend on a thorough understanding of their mechanisms of action, the use of robust and reproducible in vivo models, and the implementation of pharmacodynamic biomarkers to guide clinical development. This guide provides a foundational framework for researchers to design and execute rigorous preclinical studies to further explore the therapeutic potential of this important class of molecules.
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A Researcher's Guide to Evaluating the Therapeutic Index of (5-Aminopyridin-2-yl)(morpholino)methanone Derivatives
This guide provides a comprehensive framework for drug development professionals to assess the therapeutic index (TI) of novel chemical entities, specifically focusing on the promising class of (5-Aminopyridin-2-yl)(morpholino)methanone derivatives. We will navigate the critical preclinical workflow, from initial in vitro screening to definitive in vivo studies, using a hypothetical lead candidate, "Compound X," to illustrate the principles and methodologies.
Introduction: A Scaffold of Promise
The aminopyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its versatility allows for interaction with a wide array of biological targets, with a particularly strong representation in the field of protein kinase inhibition.[2][3][4][5] Derivatives of this class have been investigated as inhibitors of critical oncology targets such as PI3K, ALK, and EGFR.[1][4][5]
The incorporation of a morpholino moiety is a strategic choice often aimed at enhancing the compound's pharmaceutical properties. While well-known for its use in antisense oligonucleotides, in small-molecule drug design, the morpholine ring can improve aqueous solubility, metabolic stability, and overall pharmacokinetic (PK) behavior, which is critical for developing a viable drug candidate.[6][7]
However, therapeutic potential must be balanced with safety. The aminopyridine class itself is not without risks; some members are known for acute toxicity and potential neurological side effects.[8][9][10] Therefore, a rigorous evaluation of the Therapeutic Index (TI) is paramount. This guide will delineate the essential experimental path to objectively quantify this critical parameter.
Foundational Concept: The Therapeutic Index (TI)
The therapeutic index is the cornerstone of drug safety evaluation. It is a quantitative comparison of the dose of a drug that causes a therapeutic effect to the dose that causes toxicity.[11] In preclinical animal studies, it is most commonly calculated as:
TI = TD₅₀ / ED₅₀
Where:
-
TD₅₀ (Median Toxic Dose): The dose at which 50% of the population experiences a specific toxic effect.[12][13]
-
ED₅₀ (Median Effective Dose): The dose that produces the desired therapeutic effect in 50% of the population.[12][13]
A high therapeutic index is highly desirable, as it indicates a wide margin between the effective and toxic doses, suggesting a safer drug.[12][14] Conversely, a low TI signifies a narrow therapeutic window, where small changes in dosage could lead to adverse effects, requiring careful patient monitoring.[14]
Part 1: In Vitro Assessment — The Initial Litmus Test
The first step in evaluating the therapeutic potential of a new compound is to characterize its activity and toxicity in a controlled, cellular environment. This provides an early, rapid, and cost-effective indication of the therapeutic window, often referred to as the in vitro therapeutic index or selectivity index.
Determining In Vitro Efficacy (IC₅₀)
For our hypothetical Compound X, we will assume its intended mechanism of action is the inhibition of a protein kinase, such as PI3Kδ, a relevant target for this scaffold.[4] The goal is to determine the concentration of Compound X required to inhibit the kinase activity by 50% (the IC₅₀ value).
Causality Behind Experimental Choice: A biochemical kinase assay is chosen for its precision and direct measurement of target engagement. It isolates the drug-target interaction from the complexities of a cellular environment, providing a clean measure of potency. A common method is a luminescence-based assay that quantifies ATP consumption, as kinases use ATP to phosphorylate their substrates. A lower IC₅₀ value indicates higher potency.
Assessing In Vitro Cytotoxicity (CC₅₀)
Next, we must determine the concentration at which Compound X becomes toxic to living cells. The median cytotoxic concentration (CC₅₀) is a key parameter derived from cytotoxicity assays.
Causality Behind Experimental Choice: The MTT assay is a widely adopted, robust, and reliable colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[15][16] Metabolically active cells possess mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT into a purple formazan product.[15] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[16]
This protocol is a self-validating system when appropriate controls are included (vehicle control, positive control for toxicity).
-
Cell Plating: Seed a relevant human cell line (e.g., a cancer cell line like MOLM-16 for a PI3Kδ inhibitor[4]) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell adhesion.[16][17]
-
Compound Treatment: Prepare a serial dilution of Compound X (and any comparator compounds) in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include wells with medium and vehicle (e.g., 0.1% DMSO) as a negative control.
-
Incubation: Incubate the plate for a duration relevant to the compound's expected mechanism (typically 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours. During this time, visible purple precipitates will form in viable cells.[15][18]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent, such as DMSO or a specialized detergent solution, to each well to dissolve the formazan crystals.[17][19]
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution.[19] Read the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.[15]
-
Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use a non-linear regression model to calculate the CC₅₀ value.
Calculating the In Vitro Therapeutic Index
The ratio of cytotoxicity to potency provides the in vitro therapeutic index (or Selectivity Index).
In Vitro TI = CC₅₀ / IC₅₀
A higher ratio is preferable, indicating that the compound is potent against its target at concentrations far below those that cause general cellular toxicity.
Part 2: In Vivo Studies — Establishing Real-World Relevance
While in vitro data is crucial for initial screening, it cannot predict a drug's behavior in a complex living organism. In vivo studies in animal models are essential for determining the true therapeutic index.[20]
Workflow for In Vivo Therapeutic Index Determination
The following diagram illustrates the logical flow from establishing efficacy to assessing toxicity in an animal model.
Caption: Workflow for determining the Therapeutic Index in preclinical models.
Determining Efficacy (ED₅₀) in an Animal Model
To determine the ED₅₀, a dose-response study is conducted in a relevant disease model. For an anti-cancer agent, a cell line-derived xenograft (CDX) model is a standard and robust choice.[21][22]
-
Model Establishment: Immunocompromised mice (e.g., NOD-SCID or nude mice) are subcutaneously inoculated with a suspension of the relevant human cancer cells. Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Dosing: Mice are randomized into several groups (e.g., n=8-10 per group): a vehicle control group and multiple treatment groups receiving different doses of Compound X. The compound is administered according to a predetermined schedule (e.g., once daily, orally).
-
Endpoint Measurement: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). The primary efficacy endpoint is often Tumor Growth Inhibition (TGI).
-
ED₅₀ Calculation: At the end of the study, the TGI for each dose group is calculated. The ED₅₀ is the dose that achieves 50% of the maximum possible TGI.
Assessing Toxicity (TD₅₀)
Toxicity studies are performed in parallel to determine the safety profile of the compound. This often starts with an acute dose-escalation study to find the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable side effects.[23]
Causality Behind Experimental Choice: A multi-pronged approach to toxicity assessment is necessary because toxicity can manifest in various ways. Body weight loss is a sensitive general indicator of poor health. Clinical observations identify overt signs of distress. Finally, histopathology provides microscopic evidence of organ damage, which is crucial as some aminopyridines have been linked to liver and kidney damage.[10]
Key toxicity endpoints include:
-
Mortality: The lethal dose for 50% of the population (LD₅₀) can also be used for TI calculation in some contexts.[20]
-
Body Weight Loss: A sustained loss of >15-20% is often considered a sign of significant toxicity.
-
Clinical Signs: Observations for lethargy, ruffled fur, abnormal posture, etc.
-
Biochemical and Hematological Analysis: Blood samples are analyzed for markers of liver (e.g., ALT, AST) and kidney (e.g., BUN, creatinine) function.
-
Histopathology: At the end of the study, key organs (liver, kidney, spleen, heart, etc.) are collected for microscopic examination to identify any cellular damage.
The TD₅₀ is determined as the dose that causes a specific, pre-defined toxic effect in 50% of the animals.
Part 3: Comparative Analysis and Data Synthesis
After completing the in vitro and in vivo studies, all data must be synthesized to make a go/no-go decision and to understand how the novel compound stacks up against existing alternatives.
Illustrative Comparison: Compound X vs. An Established Competitor
Let's compare our hypothetical Compound X to Crizotinib , an FDA-approved aminopyridine-based kinase inhibitor that targets ALK and MET.[1] The following table uses hypothetical (but realistic) data for Compound X to illustrate the comparison.
| Parameter | Compound X (Hypothetical) | Crizotinib (Reference) | Rationale & Significance |
| Target | PI3Kδ | ALK/MET | Defines the therapeutic indication and the specific assays needed. |
| IC₅₀ (nM) | 30 | 20 | Measures on-target potency. Lower is more potent. |
| CC₅₀ (µM) | >50 | ~30 | Measures general cytotoxicity. Higher is better (less toxic). |
| In Vitro TI | >1667 | ~1500 | A high in vitro TI is the first gatekeeper for progression. |
| ED₅₀ (mg/kg) | 25 | 50 | The effective dose in an animal model. Lower indicates higher in vivo potency. |
| TD₅₀ (mg/kg) | 200 | 250 | The dose causing a defined toxic effect (e.g., >15% body weight loss). Higher is safer. |
| Therapeutic Index (TI) | 8.0 | 5.0 | The ultimate measure of preclinical safety. A TI > 8 suggests a more favorable safety profile for Compound X. |
Visualizing the Mechanism
Understanding the targeted signaling pathway provides context for the compound's intended effect. As many aminopyridine derivatives target oncogenic kinases, visualizing this pathway is instructive. The diagram below shows a simplified PI3K/Akt pathway, a common target in oncology.[4]
Caption: Simplified PI3K/Akt signaling pathway inhibited by Compound X.
Conclusion and Future Directions
The evaluation of the therapeutic index is a multi-faceted, data-driven process that is fundamental to modern drug discovery. It requires a logical progression from high-throughput in vitro assays to resource-intensive but essential in vivo models. For a novel chemical series like this compound derivatives, this structured approach allows researchers to identify candidates with the highest probability of clinical success.
A promising TI, as illustrated with our hypothetical Compound X, provides a strong rationale for further development, including advanced safety pharmacology, ADME studies, and ultimately, Investigational New Drug (IND)-enabling studies. Should a compound exhibit a narrow therapeutic index, medicinal chemistry efforts can be directed toward structural modifications aimed at improving selectivity, reducing off-target toxicity, or optimizing pharmacokinetic properties to widen the therapeutic window.[1] This iterative cycle of design, testing, and analysis is the engine of pharmaceutical innovation.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (5-Aminopyridin-2-yl)(morpholino)methanone
In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of (5-Aminopyridin-2-yl)(morpholino)methanone, ensuring the safety of laboratory personnel and the protection of our environment. Our approach is grounded in the principles of chemical hygiene, risk mitigation, and regulatory compliance, reflecting our commitment to value beyond the product itself.
Hazard Profile & Essential Risk Assessment
Understanding the intrinsic hazards of this compound is the foundation of its safe management. While a comprehensive Safety Data Sheet (SDS) for this specific compound may not be universally available, its chemical structure—containing an aminopyridine moiety—provides critical insights. Aminopyridines are a class of compounds known for their potential toxicity.[1][2][3][4]
Based on available data for the compound and its structural analogs, the following hazards have been identified[5]:
| Hazard Statement | GHS Code | Description |
| Harmful if swallowed | H302 | Ingestion of the substance can lead to adverse health effects.[5] |
| Causes skin irritation | H315 | Direct contact with the skin may cause inflammation and irritation.[5] |
| Causes serious eye irritation | H319 | Contact with the eyes can result in significant irritation.[5] |
| May cause respiratory irritation | H335 | Inhalation of dust or fumes may irritate the respiratory tract.[5] |
Furthermore, many aminopyridine derivatives are classified as toxic to aquatic life, necessitating containment from environmental release.[3][4] Therefore, all waste streams containing this compound must be presumed hazardous.
The Regulatory Imperative: Compliance with EPA and OSHA
The disposal of laboratory chemicals is not merely a suggestion but a strict legal requirement. In the United States, two primary federal agencies govern this process:
-
Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA establishes the framework for managing hazardous waste from its generation to its final disposal—a concept known as "cradle-to-grave" responsibility.[6][7][8] this compound waste must be managed according to RCRA standards.[6][9]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates a safe working environment for all laboratory personnel.[10][11][12] This includes providing proper training, personal protective equipment (PPE), and written safety plans for handling hazardous chemicals, including their waste products.[12][13]
Your institution's Environmental Health & Safety (EHS) office is your primary resource for navigating these complex regulations and will manage the final transport and disposal by licensed contractors.
The Disposal Workflow: A Step-by-Step Protocol
This protocol provides a systematic approach to ensure safety and compliance throughout the disposal process.
Step 1: Practice Waste Minimization
The most effective disposal strategy begins with generating less waste.[14] Before starting any experiment, consider the following source reduction techniques:
-
Scale Reduction: Reduce the scale of experiments to minimize the volume of waste produced.[15][16]
-
Inventory Management: Maintain a clear inventory of chemicals to avoid purchasing duplicates and to use older stock first.[15][16]
-
Surplus Sharing: Before designating a chemical as waste, check if other labs within your institution could use it.[16]
Step 2: Don Personal Protective Equipment (PPE)
Given the compound's hazard profile, the following PPE is mandatory when handling waste containing this compound[11][13]:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use.
-
Body Protection: A lab coat must be worn at all times.
-
Respiratory Protection: All handling of solid waste or solutions should occur within a certified chemical fume hood to prevent inhalation.[13][17]
Step 3: Waste Identification and Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[10]
-
Designate as Hazardous: All waste containing this compound, including pure compound, reaction mixtures, and contaminated materials, must be treated as hazardous chemical waste .[17]
-
Solid vs. Liquid: Segregate solid waste (e.g., contaminated filter paper, weighing boats, gloves) from liquid waste (e.g., reaction supernatants, solvent rinses).
-
Avoid Mixing: Do not mix this waste stream with incompatible chemicals such as strong acids or strong oxidizing agents.[2][3] Consult your institution's chemical compatibility chart.
Step 4: Proper Containerization
The integrity of your waste container is crucial for preventing leaks and spills.[10]
-
Compatibility: Use a container made of a material compatible with the waste. For many organic compounds and solvents, high-density polyethylene (HDPE) carboys are appropriate.
-
Condition: The container must be in good condition, free of cracks, and have a secure, leak-proof screw-top cap.
-
Venting: Do not use containers that can build up pressure unless they are appropriately vented for chemical waste.
-
Secondary Containment: Store waste containers in a secondary containment bin to catch any potential leaks.[18]
Step 5: Meticulous Labeling
Improperly labeled containers are a major source of regulatory violations.[16] Your institution's EHS office will provide official hazardous waste labels, which must be filled out completely and legibly.
-
Content Identification: Clearly write the words "Hazardous Waste ".[18]
-
Full Chemical Names: List all chemical constituents by their full name—no abbreviations or formulas. Estimate percentages for mixtures.
-
Hazard Information: Check the appropriate boxes for the hazards (e.g., Toxic, Irritant).
Step 6: Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored in a designated SAA at or near the point of generation.[16]
-
Location: The SAA must be under the control of the laboratory personnel generating the waste.
-
Container Closure: Waste containers must be kept closed at all times except when actively adding waste.[16] A funnel left in an open container is a common and serious violation.
-
Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[16]
Step 7: Arrange for Final Disposal
Under no circumstances should this chemical waste be disposed of down the drain or in the regular trash. [2][15][16]
-
Contact EHS: Once your waste container is full or you have reached the accumulation time limit, contact your institution's EHS office to schedule a waste pickup.
-
Professional Handling: EHS will coordinate with a licensed hazardous waste management company to transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).
Emergency Procedures: Spill Management
In the event of a spill, act quickly and safely.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: If the spill is large, involves highly volatile substances, or you feel unsafe, evacuate the area and contact your institution's emergency response line.
-
Contain the Spill: For small, manageable spills, use a chemical spill kit with appropriate absorbent materials. Do not use combustible materials like paper towels to clean up solvent spills.
-
Clean the Area: Wearing full PPE, collect the absorbent material using non-sparking tools.
-
Dispose of Cleanup Materials: All materials used to clean the spill, including contaminated PPE, must be placed in a hazardous waste container and disposed of according to the protocol above.[10]
By adhering to this comprehensive guide, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect our shared environment.
References
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What Regulations Govern Hazardous Waste Management? (2025). Chemistry For Everyone. Retrieved from
- Essential Procedures for the Safe Disposal of 2-(2-Aminopyridin-3-yl)acetonitrile. (n.d.). Benchchem.
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Waste, Chemical, and Cleanup Enforcement. (2025). US EPA. Retrieved from [Link]
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The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026). Crystal Clean. Retrieved from [Link]
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Resource Conservation and Recovery Act (RCRA) Regulations. (2025). US EPA. Retrieved from [Link]
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Proper Disposal in Pharmaceutical Research is Extremely Important. (2022). Rx Destroyer. Retrieved from [Link]
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Are There Specific Regulations for Disposing of Chemical Waste in a Lab. (n.d.). Needle.Tube. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (2023). Northwestern University. Retrieved from [Link]
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Navigating the Safe Handling of (5-Aminopyridin-2-yl)(morpholino)methanone: A Guide for Laboratory Professionals
Welcome to your essential guide for the safe handling, operation, and disposal of (5-Aminopyridin-2-yl)(morpholino)methanone (CAS No. 1180131-89-8). This document is designed to provide you, our valued researchers, scientists, and drug development professionals, with immediate, actionable safety and logistical information. By moving beyond a simple checklist and explaining the "why" behind these procedures, we aim to build a deeply-rooted culture of safety and precision in your laboratory.
Understanding the Hazard Profile
This compound is a compound that requires careful handling due to its potential health effects. Based on available safety data for the compound and its structural relatives (aminopyridines and morpholines), a comprehensive risk assessment is paramount before any handling.[1][2]
Primary Hazards:
-
Acute Toxicity: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
The aminopyridine moiety, in particular, is known for its potential neurotoxic effects, and morpholine derivatives can be corrosive. Therefore, all handling procedures must be designed to minimize any potential for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical when handling this compound. The following table outlines the minimum required PPE.
| Protection Type | Equipment | Specification and Rationale |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear tight-sealing safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166. A face shield is also required to protect against splashes when handling bulk quantities or solutions. |
| Hand Protection | Chemical-Resistant Gloves | Due to the presence of the aminopyridine and morpholine groups, glove selection is critical. While specific breakthrough data for this compound is not available, a conservative approach is recommended. Double gloving is advised. Butyl rubber or Viton® are recommended for prolonged contact. Nitrile gloves may offer splash protection but should be changed immediately upon contact. Always consult a glove compatibility chart and perform an internal risk assessment. |
| Body Protection | Laboratory Coat | A standard laboratory coat is required. For tasks with a higher risk of splashes or spills, a chemically resistant apron or coveralls should be worn over the lab coat. |
| Respiratory Protection | N95 Respirator or higher | When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement to prevent inhalation of airborne particles. For weighing and transferring operations, a chemical fume hood is the preferred engineering control. |
Operational Plan: A Step-by-Step Guide to Safe Handling
The following workflow is designed to minimize exposure at every stage of the handling process.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
